Regorafenib
Description
Properties
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHKPVJBJVTLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226441 | |
| Record name | Regorafenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Regorafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
755037-03-7, 1019206-88-2 | |
| Record name | Regorafenib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=755037-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Regorafenib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755037037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Regorafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Regorafenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-N-methylpicolinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Regorafenib hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REGORAFENIB ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T2A1DOYB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Regorafenib in Colorectal Cancer: A Technical Guide to its Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Regorafenib is an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer (mCRC) that has progressed after standard therapies.[1][2] Its efficacy stems from a multi-pronged mechanism of action that simultaneously targets key pathways involved in tumor angiogenesis, oncogenesis, metastasis, and the tumor microenvironment.[3][4] By inhibiting a broad spectrum of kinases, this compound disrupts the signaling cascades that drive tumor growth, vascularization, and survival. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways it modulates.
Core Mechanism of Action: A Multi-Targeted Approach
This compound is a small molecule inhibitor that targets multiple membrane-bound and intracellular kinases.[3] Its anti-tumor activity is not due to the inhibition of a single target but rather the collective blockade of several pathological processes.[4] The core mechanism can be categorized into four main areas:
-
Anti-Angiogenesis: this compound potently inhibits key drivers of angiogenesis, the formation of new blood vessels essential for tumor growth. It targets Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, and 3) and the angiopoietin-1 receptor, Tyrosine kinase with Immunoglobulin-like and EGF-like domains 2 (TIE2).[2][4] By blocking these receptors, it hampers the tumor's ability to develop a blood supply, thereby starving it of essential nutrients and oxygen.[5]
-
Anti-Oncogenesis & Proliferation: The drug directly targets oncogenic kinases that drive cancer cell proliferation and survival. These include KIT, RET, RAF-1, BRAF, and BRAFV600E, which are components of intracellular signaling cascades like the RAS/RAF/MEK/ERK pathway.[2][4][6] Inhibition of these pathways can halt cell cycle progression and promote apoptosis.[7][8]
-
Anti-Metastasis: The metastatic spread of cancer is addressed by inhibiting kinases such as VEGFR3, which is involved in lymphangiogenesis, and stromal kinases like Platelet-Derived Growth Factor Receptors (PDGFR-β) and Fibroblast Growth Factor Receptors (FGFR).[2][3]
-
Tumor Microenvironment Modulation: this compound influences the tumor microenvironment (TME) by inhibiting the Colony-Stimulating Factor 1 Receptor (CSF1R).[4][6] CSF1R is crucial for the proliferation and function of tumor-associated macrophages (TAMs), which typically promote an immunosuppressive environment.[3] By targeting CSF1R, this compound may help to enhance anti-tumor immunity.[4]
Signaling Pathways Targeted by this compound
This compound's efficacy is rooted in its ability to disrupt multiple critical signaling pathways. The following sections detail these pathways and are accompanied by visual diagrams.
Anti-Angiogenic Pathways: VEGFR and TIE2 Signaling
This compound's primary anti-angiogenic effect comes from its dual inhibition of VEGFR and TIE2 signaling. The VEGF pathway is a central regulator of new blood vessel formation, while the Angiopoietin/TIE2 axis is critical for vessel maturation and stability.[3][4] this compound's blockade of both pathways provides a more comprehensive anti-angiogenic strategy compared to agents that only target VEGF, potentially overcoming resistance mechanisms related to ANG2 upregulation.[4]
Stromal and Oncogenic Pathways: PDGFR & FGFR Signaling
PDGF and FGF signaling pathways are implicated in tumor growth, invasion, and angiogenesis.[9][10] They also represent potential escape pathways when tumors develop resistance to anti-VEGF therapies.[3] By co-targeting PDGFR and FGFR, this compound can inhibit the growth of pericytes and stromal cells, further disrupting the tumor vasculature and potentially overcoming resistance.[3][4]
Oncogenic Pathways: RAF/MEK/ERK Signaling
The RAF/MEK/ERK (MAPK) pathway is a central signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression, promoting cell proliferation and preventing apoptosis.[8][] This pathway is frequently hyperactivated in colorectal cancer due to mutations in genes like BRAF or upstream activators.[] this compound inhibits both wild-type and mutant forms of BRAF as well as RAF-1, directly blocking this key oncogenic driver.[2][6]
Oncogenic Pathways: KIT and RET Signaling
c-KIT and RET are proto-oncogenic receptor tyrosine kinases.[12][13] While their roles in colorectal cancer are less universal than in other cancers like GIST or thyroid cancer, their aberrant activation can contribute to tumor development and progression.[12][14] Dysregulated c-KIT signaling can promote cell proliferation, survival, and migration.[12][13] this compound's inhibition of these kinases adds to its broad anti-oncogenic profile.[2]
Quantitative Data Summary
The multi-kinase activity of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key data regarding its inhibitory potency and clinical efficacy.
Table 1: In Vitro Biochemical Kinase Inhibition by this compound
| Kinase Target | Target Class | IC50 (nM/L) |
| c-KIT | Oncogenic RTK | 1.5 - 7 |
| RET | Oncogenic RTK | 1.5 - 7 |
| c-RAF/RAF-1 | Intracellular Kinase | 2.5 - 28 |
| BRAFV600E | Intracellular Kinase | 2.5 - 28 |
| VEGFR-1 | Angiogenic RTK | 4.2 - 311 |
| VEGFR-2 | Angiogenic RTK | 4.2 - 311 |
| VEGFR-3 | Angiogenic RTK | 4.2 - 311 |
| TIE-2 | Angiogenic RTK | 4.2 - 311 |
| PDGFR-β | Stromal RTK | 22 - 202 |
| FGFR-1 | Stromal RTK | 22 - 202 |
| (Data sourced from reference[15]) |
Table 2: In Vitro Anti-Proliferative Activity of this compound in Cell Lines
| Cell Line / Type | Condition | IC50 | Reference |
| Panel of 19 human CRC cell lines | - | 2,600 - 10,000 nM/L | [15][16] |
| HCT-116 (CRC) | - | 3,000 nM/L (3 µM) | [6] |
| SW480 (CRC) | - | 5,500 nM/L (5.5 µM) | [6] |
| Caco-2 (CRC) | - | 5,000 nM/L (5 µM) | [6] |
| SW620 (CRC, KRASG12V) | - | 970 - 3,270 nM/L | [15] |
| Colo-205 (CRC, BRAFV600E) | - | 970 - 3,270 nM/L | [15] |
| HUVECs | VEGF-stimulated | ~3 nM/L | [15][17] |
| HUVECs | FGF2-stimulated | 127 nM/L | [15] |
| HAoSMCs | PDGF-BB-stimulated | 146 nM/L | [15] |
| (IC50 values converted to nM/L for consistency where applicable) |
Table 3: Efficacy of this compound in Phase III Clinical Trials for mCRC
| Trial Name | Patient Population | Treatment Arm | Placebo Arm | Hazard Ratio (HR) for OS | Reference |
| CORRECT | Heavily pre-treated mCRC | Median OS: 6.4 monthsMedian PFS: 1.9 months | Median OS: 5.0 monthsMedian PFS: 1.7 months | 0.77 | [2][4] |
| CONCUR | Asian mCRC patients | Median OS: 8.8 monthsMedian PFS: 3.2 months | Median OS: 6.3 monthsMedian PFS: 1.7 months | 0.55 | [2][4] |
| (OS = Overall Survival; PFS = Progression-Free Survival) |
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of standardized preclinical assays. Detailed methodologies for three key experimental types are provided below.
Protocol: Biochemical Kinase Inhibition Assay
This protocol describes a generic, high-throughput method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Reconstitute the recombinant kinase of interest (e.g., VEGFR-2, BRAF) in kinase buffer to a working concentration (e.g., 2-5 nM).
-
Prepare a substrate solution containing a specific peptide substrate and ATP (at its Km concentration) in kinase buffer.
-
Prepare a serial dilution of this compound in 100% DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection and Analysis:
-
Stop the reaction and quantify kinase activity by adding a detection reagent. For example, using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol: Cell Proliferation (MTT) Assay
This protocol details the measurement of this compound's anti-proliferative effects on colorectal cancer cell lines using an MTT (3-(4, 5-dimethylthiazolyl-2)-2, 5-diphenyltetrazolium bromide) assay.
-
Cell Plating:
-
Harvest colorectal cancer cells (e.g., HCT-116, SW480) during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium from a high concentration stock (e.g., starting from 40 µM).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or medium with vehicle (DMSO) for control wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Reduction and Solubilization:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for at least 2 hours (or overnight) with gentle shaking to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group.
-
Determine the IC50 value by plotting cell viability against the log of this compound concentration and fitting to a dose-response curve.
-
Protocol: In Vivo Tumor Xenograft Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model of colorectal cancer.
-
Model Establishment:
-
Patient-derived colorectal tumor tissue is surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NU/NU mice).
-
Tumors are allowed to grow, and their volume is measured 2-3 times weekly with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
The control group receives a vehicle solution (e.g., a mix of Cremophor EL, ethanol, and water) daily via oral gavage (p.o.).
-
The treatment group receives this compound, formulated in the vehicle, daily via oral gavage at a specified dose (e.g., 10 mg/kg).[18]
-
Treatment continues for a defined period, typically 21-28 days.
-
Animal body weight and tumor volume are monitored throughout the study to assess toxicity and efficacy.
-
-
Endpoint Analysis:
-
At the end of the treatment period, animals are euthanized.
-
Tumors are excised, weighed, and photographed.
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean final tumor volume between the treated and control groups.
-
Tumor tissue may be flash-frozen for western blot analysis (e.g., to measure pERK levels) or fixed in formalin for immunohistochemistry (e.g., to assess microvessel density via CD31 staining).
-
Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed anti-tumor effects.
-
Conclusion
The mechanism of action of this compound in colorectal cancer is complex and multifaceted, providing a clear rationale for its use in patients who have progressed on other therapies. By simultaneously inhibiting key kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, this compound effectively disrupts the fundamental processes that drive tumor progression. Its broad-spectrum activity offers an advantage in a heterogeneous disease like colorectal cancer and provides a foundation for future investigations into rational combination therapies. This guide summarizes the core molecular interactions, signaling consequences, and preclinical and clinical validation of this compound's unique therapeutic profile.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - NCI [dctd.cancer.gov]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. Molecular insight of this compound treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet-derived growth factor signaling in human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C-KIT signaling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]
- 15. Evolution of this compound from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. This compound (Stivarga) pharmacologically targets epithelial-mesenchymal transition in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Regorafenib in Hepatocellular Carcinoma: A Technical Guide to its Molecular Targets
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Regorafenib is an oral multi-kinase inhibitor (MKI) that has demonstrated a significant survival advantage as a second-line therapy for patients with unresectable hepatocellular carcinoma (HCC) who have progressed on sorafenib treatment.[1] Its efficacy stems from a broad spectrum of activity against various protein kinases involved in key cancer-related processes, including angiogenesis, oncogenesis, metastasis, and modulation of the tumor microenvironment.[2][3] This technical guide provides an in-depth analysis of the molecular targets of this compound in HCC, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the core signaling pathways involved.
Mechanism of Action
This compound functions by blocking multiple protein kinases, thereby disrupting several signaling cascades essential for tumor growth and survival.[3] Unlike its predecessor sorafenib, from which it differs by only a single fluorine atom, this compound possesses a wider kinase inhibitory profile.[1] Its mechanism of action can be broadly categorized into the inhibition of:
-
Angiogenesis and Stromal Regulation: Targeting receptors crucial for the formation of new blood vessels and the maintenance of the tumor stroma.
-
Oncogenesis: Directly inhibiting kinases that drive cancer cell proliferation and survival.
-
Tumor Microenvironment and Immunity: Modulating immune cells within the tumor microenvironment to enhance anti-tumor responses.[1][4]
Key Molecular Targets and Signaling Pathways
This compound's anti-tumor activity is the result of its simultaneous inhibition of multiple signaling pathways.
Inhibition of Angiogenesis and Stromal Targets
A primary mechanism of this compound is its potent anti-angiogenic effect. It targets several receptor tyrosine kinases (RTKs) critical for vasculogenesis and the maintenance of the tumor stroma.[5]
-
VEGFR (Vascular Endothelial Growth Factor Receptors) 1, 2, & 3: Inhibition of VEGFRs blocks the signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels, thereby limiting the tumor's blood supply.[3]
-
TIE2 (Tyrosine kinase with Ig and EGF homology domains): A target not inhibited by sorafenib, TIE2 is the receptor for angiopoietins and plays a vital role in vessel maturation and stability.[6] Dual blockade of VEGFR and TIE2 pathways may produce a more significant anti-angiogenic effect.[4]
-
PDGFR (Platelet-Derived Growth Factor Receptors): PDGFR signaling is involved in the recruitment of pericytes and the formation of tumor stroma.[5] Inhibition of PDGFR-β disrupts these supportive structures.
-
FGFR (Fibroblast Growth Factor Receptors): FGFRs are also implicated in angiogenesis and tumor cell proliferation.[7] this compound's activity against FGFR1 and FGFR2 contributes to its overall anti-tumor effect.[4][7]
Inhibition of Oncogenic Pathways
This compound directly targets kinases within pathways that promote the proliferation and survival of cancer cells.
-
RAF/MEK/ERK Pathway: This is a central signaling cascade that regulates cell growth and division. This compound inhibits both c-RAF (RAF-1) and B-RAF (including the B-RAF V600E mutant), preventing the downstream phosphorylation of MEK and ERK and thereby halting the cell cycle and inducing apoptosis.[1][8]
-
Other Oncogenic RTKs: The drug also shows activity against KIT and RET, oncogenic drivers in various cancers, including gastrointestinal stromal tumors (GIST) and certain types of thyroid cancer, which may also be relevant in subsets of HCC.[2]
References
- 1. Experience with this compound in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound Combined with Other Systemic Therapies: Exploring Promising Therapeutic Combinations in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action | STIVARGA® (this compound) Global HCP Website [stivarga.com]
- 6. The Role of this compound in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGFR2 amplification is predictive of sensitivity to this compound in gastric and colorectal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR bypass activation mediates acquired resistance to this compound in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Regorafenib in Gastrointestinal Stromal Tumors: A Technical Guide to Signaling Pathways and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes.[1] These mutations lead to constitutive activation of receptor tyrosine kinases (RTKs), promoting uncontrolled cell proliferation and survival through downstream signaling cascades. While tyrosine kinase inhibitors (TKIs) like imatinib and sunitinib have revolutionized GIST treatment, resistance inevitably develops, necessitating further lines of therapy.[1][2]
Regorafenib (Stivarga®) is an oral multi-kinase inhibitor approved for patients with advanced GIST who have progressed on or are intolerant to imatinib and sunitinib.[3][4] Its efficacy stems from its ability to target a broad spectrum of kinases involved in oncogenesis, angiogenesis, and the tumor microenvironment.[1][5] This technical guide provides an in-depth overview of the signaling pathways modulated by this compound in GIST, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Core Signaling Pathways Targeted by this compound in GIST
This compound exerts its anti-tumor effects in GIST by inhibiting several key signaling pathways crucial for tumor growth, proliferation, and survival. The primary targets include the KIT and PDGFRA pathways, as well as pathways involved in angiogenesis.
Inhibition of KIT and PDGFRA Signaling
The constitutive activation of KIT or PDGFRA is the central oncogenic driver in the majority of GISTs.[1] this compound directly inhibits the kinase activity of both wild-type and mutant forms of KIT and PDGFRA.[5][6] This blockade prevents the autophosphorylation of the receptors, thereby inhibiting the activation of downstream signaling cascades.[6][7] The two major downstream pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[5][8]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a critical regulator of cell proliferation. By inhibiting KIT/PDGFRA, this compound prevents the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[6][9] The inactivation of this pathway leads to cell cycle arrest and reduced tumor cell proliferation.[10]
-
PI3K/AKT/mTOR Pathway: This pathway is essential for cell survival, growth, and metabolism. Inhibition of KIT/PDGFRA by this compound leads to the deactivation of PI3K, preventing the phosphorylation of AKT and the subsequent activation of mTOR.[5][11] This results in the induction of apoptosis and inhibition of protein synthesis and cell growth.
Anti-Angiogenic Effects
GISTs are often highly vascularized tumors, and angiogenesis plays a crucial role in their growth and metastasis.[12] this compound is a potent inhibitor of key angiogenic receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2).[1][6]
-
VEGFR Signaling: By blocking VEGFRs, this compound inhibits the proliferation and migration of endothelial cells, leading to a reduction in tumor microvessel density and suppression of new blood vessel formation.[1][6]
-
TIE2 Signaling: Inhibition of TIE2, another critical receptor in angiogenesis and vessel maturation, further contributes to the anti-angiogenic effects of this compound.[1]
Inhibition of Other Pro-Oncogenic Kinases
This compound's broad-spectrum activity extends to other kinases that can contribute to GIST pathogenesis and resistance, including Fibroblast Growth Factor Receptor (FGFR) and BRAF.[1][5]
-
FGFR Signaling: The FGF/FGFR pathway has been implicated as a potential escape mechanism in GIST.[7] this compound's inhibition of FGFR can counteract this resistance pathway.[1]
-
BRAF Signaling: While less common in GIST, BRAF mutations can occur and drive tumor growth. This compound's ability to inhibit both wild-type and mutant BRAF provides an additional anti-tumor mechanism.[1][6]
Quantitative Data on this compound's Efficacy and Potency
The clinical efficacy and in vitro potency of this compound in GIST have been demonstrated in multiple studies.
Clinical Trial Data
Table 1: Efficacy of this compound in the Phase III GRID Trial [13][14]
| Endpoint | This compound (n=133) | Placebo (n=66) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 4.8 months | 0.9 months | 0.27 (0.19–0.39) | < 0.0001 |
| Disease Control Rate (DCR) | 52.6% | 9.1% | - | < 0.0001 |
Table 2: Efficacy of this compound in a Phase II Trial [3][4][15]
| Endpoint | Result |
| Clinical Benefit Rate (CBR) | 79% |
| Median Progression-Free Survival (PFS) | 10.0 months |
| Median Overall Survival (OS) | 25.0 months |
In Vitro Kinase Inhibitory Activity
Table 3: IC50 Values of this compound Against Key Kinases [12][16][17][18]
| Kinase | IC50 (nM) |
| RET | 1.5 |
| Raf-1 | 2.5 |
| VEGFR2 | 4.2 |
| KIT | 7 |
| VEGFR1 | 13 |
| PDGFRβ | 22 |
| BRAF | 28 |
| VEGFR3 | 46 |
| FGFR | 202 |
| TIE2 | 311 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to evaluate the effects of this compound in GIST.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against various kinases.
-
Methodology: Recombinant kinase domains (e.g., VEGFR2, PDGFRβ, Raf-1) are used in in vitro kinase assays. The assays are typically performed at a fixed concentration of this compound (e.g., 1 µM) for initial screening. For IC50 determination, serially diluted this compound is incubated with the kinase and a suitable substrate. Kinase activity is measured, often using a homogeneous time-resolved fluorescence (HTRF) assay.[17][19]
Cell Viability/Proliferation Assay
-
Objective: To assess the anti-proliferative effect of this compound on GIST cell lines.
-
Methodology: GIST cell lines (e.g., GIST-T1, GIST882) are seeded in 96-well plates and allowed to adhere overnight. Cells are then treated with a range of this compound concentrations (e.g., 5 nM to 10 µM) for a specified duration (e.g., 96 hours). Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[19]
Western Blotting for Signaling Pathway Analysis
-
Objective: To analyze the effect of this compound on the phosphorylation status of key proteins in signaling pathways.
-
Methodology: GIST cells are treated with this compound for a defined period. Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., KIT, AKT, ERK). Following incubation with a secondary antibody, protein bands are visualized using a chemiluminescence detection system.[20][21]
GIST Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor activity of this compound.
-
Methodology: Patient-derived GIST tissue or GIST cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice). Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally at a defined dose and schedule (e.g., 10-30 mg/kg, daily). Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors are excised for further analysis.[22][23]
Mechanisms of Resistance to this compound
Despite its efficacy, resistance to this compound can develop. Understanding these mechanisms is crucial for developing strategies to overcome resistance.
-
Secondary Mutations in KIT/PDGFRA: While this compound is active against many primary and secondary KIT mutations, the emergence of new mutations, particularly in the activation loop (exons 17 and 18), can confer resistance.[2][24]
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways can bypass the this compound-induced blockade. This can include the activation of other receptor tyrosine kinases, such as MET, or the downstream activation of pathways like PI3K/AKT.[11][25]
-
Tumor Heterogeneity: GISTs can be heterogeneous, with different clones harboring distinct mutations. Treatment with this compound may select for pre-existing resistant clones.[11][24]
Conclusion
This compound is a valuable therapeutic agent for advanced GIST that has progressed on standard therapies. Its multi-targeted mechanism of action, encompassing the inhibition of key oncogenic drivers like KIT and PDGFRA, as well as crucial angiogenic pathways, provides a robust anti-tumor effect. A thorough understanding of its intricate interactions with cellular signaling pathways, supported by quantitative data and established experimental protocols, is paramount for the continued development of novel therapeutic strategies and the optimization of treatment for patients with GIST. Further research into the mechanisms of resistance will be critical in designing rational combination therapies to prolong the clinical benefit of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CCR 20th Anniversary Commentary: A Genetic Mechanism of Imatinib Resistance in Gastrointestinal Stromal Tumor—Where Are We a Decade Later? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term follow-up results of the multicenter phase II trial of this compound in patients with metastatic and/or unresectable GI stromal tumor after failure of standard tyrosine kinase inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound in gastrointestinal stromal tumors: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting gastrointestinal stromal tumors: the role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase II trial of this compound in patients with metastatic and/or a unresectable gastrointestinal stromal tumor harboring secondary mutations of exon 17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Gastrointestinal Stromal Tumors and Their Impact on Systemic Therapy Decision - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hematologyandoncology.net [hematologyandoncology.net]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. apexbt.com [apexbt.com]
- 13. Efficacy Data in GRID Trial | STIVARGA® (this compound) | HCP [stivargahcp.com]
- 14. This compound for advanced gastrointestinal stromal tumors following imatinib and sunitinib treatment: a subgroup analysis evaluating Japanese patients in the phase III GRID trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound for GIST · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. Evolution of this compound from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. This compound regresses an imatinib-resistant recurrent gastrointestinal stromal tumor (GIST) with a mutation in exons 11 and 17 of c-kit in a patient-derived orthotopic xenograft (PDOX) nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antitumor activity of the multikinase inhibitor this compound in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Broad spectrum of this compound activity on mutant KIT and absence of clonal selection in gastrointestinal stromal tumor (GIST): correlative analysis from the GRID trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanisms of resistance to a PI3K inhibitor in gastrointestinal stromal tumors: an omic approach to identify novel druggable targets - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Antitumor Activity of Regorafenib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical antitumor activity of the oral multikinase inhibitor, regorafenib. It consolidates key findings on its mechanism of action, in vitro potency, and in vivo efficacy across various cancer models. The information is presented through structured data tables, detailed experimental protocols, and visualizations of critical signaling pathways and workflows to support further research and development.
Core Mechanism of Action
This compound is a potent small-molecule inhibitor of multiple protein kinases involved in critical cancer-related processes, including angiogenesis, oncogenesis, and maintenance of the tumor microenvironment.[1][2] Its broad-spectrum activity is central to its antitumor effects. Preclinical studies have identified its principal targets as:
-
Angiogenic and Stromal Kinases: Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Tyrosine Kinase with Immunoglobulin and EGF-like domains 2 (TIE2), Platelet-Derived Growth Factor Receptor (PDGFR-β), and Fibroblast Growth Factor Receptor (FGFR).[1][3][4]
-
Oncogenic Kinases: KIT, RET, RAF-1, wild-type BRAF, and BRAFV600E.[3][5]
-
Immunomodulatory Kinases: Colony-Stimulating Factor 1 Receptor (CSF1R).[6]
By simultaneously blocking these pathways, this compound exerts a multi-pronged attack on tumor growth, proliferation, metastasis, and the tumor vasculature.[3][7]
In Vitro Antitumor Activity
This compound demonstrates potent antiproliferative and antiangiogenic activity in a wide range of in vitro models. Its effects are observed in both tumor and endothelial cell lines.
Table 1: In Vitro Antiproliferative Activity of this compound (IC₅₀ Values)
| Cell Line Type | Specific Cell Lines | IC₅₀ Range (µmol/L) | Key Findings |
| Human Colorectal Cancer (CRC) | Panel of 25 cell lines | 2.6 - 10.0 | Inhibited proliferation in 19 of 25 CRC cell lines, with activity reflecting patient plasma Cₘₐₓ.[1][5] |
| Colo-205 (BRAFV600E) | 0.97 - 3.27 | Demonstrates activity irrespective of BRAF or KRAS mutation status.[5] | |
| SW620 (KRASG12V) | 0.97 - 3.27 | Activity is independent of common oncogenic driver mutations in CRC.[5] | |
| Human Endothelial Cells | HUVEC (VEGF-stimulated) | ~0.003 | Potent inhibition of endothelial cell proliferation, highlighting strong antiangiogenic potential.[5] |
| HUVEC (FGF2-stimulated) | ~0.127 | Inhibition of FGF-driven proliferation.[5] | |
| Human Osteosarcoma Smooth Muscle | HAoSMC (PDGF-stimulated) | ~0.146 | Demonstrates inhibition of stromal cell types involved in the tumor microenvironment.[5] |
Table 2: In Vitro Kinase Inhibition Profile of this compound (IC₅₀ Values)
| Kinase Target | IC₅₀ (nmol/L) | Kinase Family |
| c-KIT | 1.5 | Oncogenic RTK |
| c-RAF/RAF-1 | 2.5 | Intracellular Signaling |
| VEGFR-1 | 4.2 | Angiogenic RTK |
| RET | 7.0 | Oncogenic RTK |
| VEGFR-2 | 4 - 16 | Angiogenic RTK |
| VEGFR-3 | 4 - 16 | Angiogenic RTK |
| PDGFR-β | 22 | Stromal RTK |
| BRAFV600E | 28 | Intracellular Signaling |
| FGFR1 | 202 | Stromal RTK |
| TIE-2 | 311 | Angiogenic RTK |
| Source: Data compiled from biochemical assays.[5] |
In Vivo Antitumor Efficacy
This compound demonstrates significant tumor growth inhibition and antimetastatic activity across numerous preclinical xenograft models, including patient-derived xenografts (PDX), which are considered more clinically relevant.
Table 3: Summary of In Vivo Efficacy in Preclinical Xenograft Models
| Cancer Type | Model Type | This compound Dose (mg/kg/day) | Key Efficacy Outcomes |
| Colorectal Cancer (CRC) | Patient-Derived Xenografts (PDX) | 10 | Markedly slowed tumor growth in 5 of 7 PDX models.[1][8] When combined with irinotecan, significantly delayed tumor growth in 4 models.[1] |
| Orthotopic Metastasis Model (CT26) | 30 | Completely suppressed tumor growth and prevented the formation of liver metastases.[7] Showed superior activity to the VEGFR2-specific antibody DC101.[7] | |
| Hepatocellular Carcinoma (HCC) | Patient-Derived Xenografts (PDX) | 10 | Significant tumor growth inhibition (TGI) in 8 of 10 HCC-PDX models.[6][9][10] Showed superior response compared to sorafenib in 4 of these models.[6][10] |
| Orthotopic Hepatoma Model (H129) | 10 | Significantly improved median survival to 36 days vs. 27 days for vehicle (p=0.0269).[6][9] Sorafenib did not produce a statistically significant survival benefit in this model.[6][9] | |
| Gastric Cancer | Patient-Derived Xenografts (PDX) | 10 | Significantly inhibited tumor growth in all 8 PDX models tested (72% to 96% inhibition; p < 0.01).[11] |
| Pediatric Sarcomas | Osteosarcoma, Rhabdomyosarcoma, Ewing Sarcoma PDX | Not Specified | Induced modest but pronounced slowing of tumor growth during the administration period.[12] |
Key Experimental Protocols and Workflows
The preclinical evaluation of this compound involved a standardized set of in vitro and in vivo assays to characterize its activity.
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
-
Methodology:
-
Cell Plating: Tumor cells (e.g., CRC, HCC lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 to 10 µmol/L) or vehicle control for a specified period (typically 72 hours).
-
Viability Assessment: Cell viability is measured using reagents like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter-Glo®. The absorbance or luminescence, which correlates with the number of viable cells, is read using a plate reader.
-
Data Analysis: The results are normalized to the vehicle-treated control wells, and IC₅₀ values are calculated using a nonlinear regression curve fit.[1]
-
-
Objective: To confirm this compound's inhibition of target kinase phosphorylation and downstream signaling pathways (e.g., RAF/MEK/ERK).
-
Methodology:
-
Cell Treatment: Cells, such as Human Umbilical Vascular Endothelial Cells (HUVECs), are serum-starved and then pre-treated with various concentrations of this compound.[1][8]
-
Stimulation: Cells are stimulated with a growth factor (e.g., VEGF-A) to induce phosphorylation of target receptors like VEGFR2.[1][8]
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-VEGFR2, total VEGFR2, p-ERK, total ERK).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, bands are visualized using an enhanced chemiluminescence (ECL) substrate.[1]
-
-
Objective: To evaluate the antitumor efficacy of this compound in a clinically relevant in vivo setting.
-
Methodology:
-
Model Establishment: Patient tumor tissue is implanted subcutaneously into immunocompromised mice (e.g., NMRI nu/nu or BALB/c nu/nu).[1][9]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 60-140 mm³), mice are randomized into treatment and control groups.[1][9]
-
Treatment Administration: this compound is administered orally via gavage, typically at a dose of 10 mg/kg, once daily. The vehicle control group receives the formulation solution (e.g., 10% Transcutol, 10% Cremophor, 80% NaCl).[9]
-
Efficacy Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor growth inhibition (TGI) is calculated at the end of the treatment period.[9]
-
Ex Vivo Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for markers of angiogenesis (CD31) and proliferation (p-Histone H3).[1][11]
-
Conclusion
Preclinical data robustly demonstrate that this compound is a potent, orally active multikinase inhibitor with significant antitumor activity. Its efficacy stems from a broad-spectrum mechanism that includes potent antiangiogenic, antiproliferative, and antimetastatic effects. The consistent activity observed across a diverse range of in vitro and in vivo models, particularly patient-derived xenografts for colorectal, hepatocellular, and gastric cancers, provided a strong rationale for its successful clinical development.[1][6][11]
References
- 1. This compound (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of this compound in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular insight of this compound treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for gastrointestinal malignancies : from preclinical data to clinical results of a novel multi-target inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of this compound from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor effects of this compound and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor effects of this compound and sorafenib in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor activity of the multikinase inhibitor this compound in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial in vivo testing of a multitarget kinase inhibitor, this compound, by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
Regorafenib: A Technical Guide to its Pharmacology and Pharmacokinetics for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regorafenib is an oral multi-kinase inhibitor that has emerged as a significant therapeutic agent in the management of various solid tumors, including metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST). Its mechanism of action is complex, targeting multiple signaling pathways involved in tumor progression, angiogenesis, and the tumor microenvironment. A thorough understanding of its pharmacological and pharmacokinetic profile is paramount for researchers and clinicians seeking to optimize its therapeutic potential and develop novel combination strategies. This technical guide provides an in-depth overview of the pharmacology and pharmacokinetics of this compound, with a focus on its mechanism of action, kinase inhibitory profile, metabolic pathways, and key pharmacokinetic parameters. Detailed experimental protocols for preclinical evaluation and visualizations of critical pathways are also presented to facilitate further research and drug development efforts.
Pharmacology
This compound is a potent inhibitor of multiple protein kinases involved in critical cellular processes that are often dysregulated in cancer.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] Its anti-tumor activity stems from its ability to simultaneously block several signaling cascades that drive tumor growth, angiogenesis, and metastasis.
Mechanism of Action
This compound exerts its therapeutic effects by targeting a wide range of kinases, including those involved in:
-
Angiogenesis: It potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR) 1, 2, and 3, as well as TIE2, the receptor for angiopoietins.[2][8][12][18][20] This dual blockade of key angiogenic pathways disrupts the formation of new blood vessels, thereby limiting tumor growth and metastasis.
-
Oncogenesis: this compound targets several proto-oncogenic kinases, including KIT, RET, RAF-1, and BRAF (both wild-type and V600E mutant).[8][12] By inhibiting these kinases, it can directly impede the proliferation and survival of tumor cells.
-
Tumor Microenvironment: The drug also inhibits Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR), which are crucial for the growth and maintenance of the tumor stroma.[8][12]
Kinase Inhibition Profile
The inhibitory activity of this compound against a panel of key kinases has been quantified in various preclinical studies. The half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) provide a measure of the drug's potency against its targets.
| Kinase Target | IC50 (nM) | Kd (nmol/L) |
| RET | 1.5 | 4.0 |
| c-RAF | 2.5 | 0.4 |
| VEGFR2 | 4.2 | 3.9 |
| c-KIT | 7 | 18 |
| VEGFR1 | 13 | 16 |
| PDGFRβ | 22 | 28 |
| BRAF | 28 | 1.9 |
| VEGFR3 | 46 | 13 |
| FGFR1 | - | 34 |
| TIE2 | 311 | 200 |
Data compiled from multiple sources.
Signaling Pathways
The multi-targeted nature of this compound leads to the simultaneous inhibition of several critical signaling pathways. The diagram below illustrates the key pathways affected by this compound.
References
- 1. Study Protocol of this compound Escalation for Colorectal Cancer (RECC): A Phase II Multicenter Clinical Trial of the Efficacy and Safety of this compound Dose Escalation Therapy as the Third or Fourth Line Therapy for Unresectable/Recurrent Colorectal Cancer [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. This compound (BAY 73-4506) in advanced colorectal cancer: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. colossusproject.eu [colossusproject.eu]
- 6. Pharmacologic activity and pharmacokinetics of metabolites of this compound in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a single-agent in the treatment of patients with gastrointestinal tumors: an overview for pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Randomized phase III trial of this compound in metastatic colorectal cancer: analysis of the CORRECT Japanese and non-Japanese subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Multikinase inhibitor this compound inhibits the growth and metastasis of colon cancer with abundant stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Pharmacokinetic Study of the Interaction Between this compound and Paracetamol in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of this compound: An Open-Label, Randomised, Single-Dose, Two-Period, Two-Way Crossover Clinical Trial in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of trough concentrations of this compound and its major metabolites M-2 and M-5 on overall survival of chemorefractory metastatic colorectal cancer patients: results from a multicenter GERCOR TEXCAN phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound inhibits growth, angiogenesis, and metastasis in a highly aggressive, orthotopic colon cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evolution of this compound from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Patient-derived xenografts: a relevant preclinical model for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Genesis of a Multi-Targeted Approach: A Technical Guide to the Discovery and Development of Regorafenib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regorafenib (marketed as Stivarga®) is an oral multi-kinase inhibitor that has emerged as a significant therapeutic agent in the landscape of oncology.[1] Its development marked a strategic shift towards targeting multiple signaling pathways simultaneously involved in tumor progression, including angiogenesis, oncogenesis, and the tumor microenvironment.[2] This technical guide provides an in-depth overview of the discovery, preclinical, and clinical development of this compound, with a focus on its mechanism of action, quantitative data from key studies, and detailed experimental methodologies.
Discovery and Preclinical Development
This compound was developed by Bayer as a novel diphenylurea-based multi-kinase inhibitor.[3] Structurally similar to sorafenib, the addition of a fluorine atom to the central phenyl ring in this compound results in a distinct kinase inhibition profile and clinical activity.[4] The primary goal during its development was to create a potent inhibitor of various receptor tyrosine kinases (RTKs) that are crucial for tumor growth and vascularization.[3]
Mechanism of Action
This compound exerts its anti-tumor effects by blocking several key signaling pathways implicated in cancer progression.[5][6][7] Its targets can be broadly categorized into three groups:
-
Angiogenic Kinases: this compound potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3) and TIE2, which are critical for the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.[2]
-
Oncogenic Kinases: The drug targets key drivers of tumor cell proliferation and survival, including KIT, RET, RAF-1, and BRAF.[2]
-
Stromal and Microenvironment Kinases: this compound also inhibits Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR), which are involved in the tumor stroma and microenvironment, further contributing to its anti-tumor activity.[2] It also shows immunomodulatory properties through the inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R).[7]
The simultaneous inhibition of these kinases leads to a multi-pronged attack on the tumor, affecting its growth, vascular supply, and interaction with its microenvironment.
Signaling Pathways
The multifaceted mechanism of action of this compound involves the disruption of several critical signaling cascades. The diagram below illustrates the key pathways targeted by the drug.
Caption: this compound's multi-targeted inhibition of key signaling pathways.
Preclinical Efficacy
This compound demonstrates potent inhibitory activity against a range of kinases in biochemical assays. The half-maximal inhibitory concentrations (IC50) for key targets are summarized in the table below.
| Kinase Target | IC50 (nM) | Reference(s) |
| RET | 1.5 | [8][9] |
| Raf-1 | 2.5 | [8][9] |
| VEGFR2 | 4.2 | [8][9] |
| c-Kit | 7 | [8][9] |
| VEGFR1 | 13 | [8][9] |
| PDGFRβ | 22 | [8][9] |
| B-RAF | 28 | [8] |
| VEGFR3 | 46 | [8][9] |
| FGFR | 202 | [8] |
| Tie2 | 311 | [8] |
This compound has shown significant anti-tumor activity in various preclinical xenograft models. The table below summarizes the tumor growth inhibition observed in key studies.
| Tumor Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference(s) |
| Colo-205 | Colorectal | 10 mg/kg/day, p.o. | ~75% at day 14 | |
| HT-29 | Colorectal | 10 mg/kg/day, p.o. | Significant reduction in tumor vascularity and perfusion | [10] |
| HCT116 (wild-type) | Colorectal | 30 mg/kg/day, p.o. | 70-90% | [11] |
| KM12SM (orthotopic) | Colorectal | Not specified | 45% | [12] |
| KM12SM + MSCs (orthotopic) | Colorectal | Not specified | 78% | [12] |
| CT26 (orthotopic) | Colorectal | 30 mg/kg/day, p.o. | Complete suppression | |
| Gastric Cancer PDX (8 models) | Gastric | 10 mg/kg/day, p.o. | 72-96% | [13] |
| H129 (orthotopic) | Hepatocellular | 10 mg/kg/day, p.o. | Significant survival benefit | [14][15][16] |
| HCC-PDX (8 of 10 models) | Hepatocellular | 10 mg/kg/day, p.o. | Significant | [14][15][16] |
| HLF-Cas9 | Hepatocellular | 20 mg/kg, p.o. | Significant | [17] |
Clinical Development
The clinical development of this compound has focused on patients with advanced, treatment-refractory cancers. Several pivotal Phase III trials have established its efficacy and safety in various solid tumors.
Clinical Trial Workflow
The general workflow for the pivotal Phase III clinical trials of this compound is depicted below.
Caption: Generalized workflow for this compound Phase III clinical trials.
Pivotal Clinical Trials
The efficacy of this compound has been demonstrated in several large-scale, randomized, double-blind, placebo-controlled Phase III trials.
| Trial Name | Cancer Type | Treatment vs. Control | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for OS | Reference(s) |
| CORRECT | Metastatic Colorectal Cancer (mCRC) | This compound + BSC vs. Placebo + BSC | 6.4 vs. 5.0 months | 1.9 vs. 1.7 months | 0.77 | [18][19][20] |
| CONCUR | mCRC (Asian population) | This compound + BSC vs. Placebo + BSC | 8.8 vs. 6.3 months | 3.2 vs. 1.7 months | 0.55 | [5][11] |
| RESORCE | Hepatocellular Carcinoma (HCC) | This compound + BSC vs. Placebo + BSC | 10.6 vs. 7.8 months | 3.1 vs. 1.5 months | 0.63 | [21] |
| GRID | Gastrointestinal Stromal Tumor (GIST) | This compound + BSC vs. Placebo + BSC | Not reached vs. Not reached (crossover) | 4.8 vs. 0.9 months | 0.77 (interim) | [12] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro kinase inhibitory activity of this compound, based on common practices in the field.[22][23]
-
Reaction Setup: Recombinant kinase domains (e.g., VEGFR2, RAF-1) are incubated in a kinase reaction buffer containing ATP and a suitable biotinylated peptide substrate.
-
Compound Incubation: Serially diluted this compound or a vehicle control (e.g., DMSO) is added to the kinase reaction mixture.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. A common method is a homogeneous time-resolved fluorescence (HTRF) assay. In this assay, a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin conjugate are added. The HTRF signal, which is proportional to the amount of phosphorylated substrate, is measured using a suitable plate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT/Crystal Violet)
This protocol describes a general procedure for assessing the effect of this compound on cancer cell proliferation.[22][24][25]
-
Cell Seeding: Cancer cells (e.g., HCT116, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Crystal Violet Assay: Cells are fixed with a solution like glutaraldehyde and then stained with a crystal violet solution. After washing and drying, the incorporated dye is solubilized, and the absorbance is read.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined from the dose-response curves.
In Vivo Xenograft Study (General Protocol)
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[10][11][26][13][27][28]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.
-
Treatment Administration: this compound is administered orally (e.g., by gavage) at a specified dose and schedule (e.g., 10-30 mg/kg/day). The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (length x width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the treatment effect.
Conclusion
The discovery and development of this compound represent a successful application of a multi-targeted strategy in cancer therapy. Its ability to inhibit key kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment has translated into significant clinical benefits for patients with treatment-refractory cancers. The comprehensive preclinical and clinical data, supported by detailed experimental methodologies, provide a robust foundation for its current use and future investigations into novel combinations and indications. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals in the field of oncology.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound - NCI [dctd.cancer.gov]
- 3. The preclinical development of this compound for the treatment of colorectal cancer | Semantic Scholar [semanticscholar.org]
- 4. The small molecule NLRP3 inhibitor RRx-001 potentiates this compound activity and attenuates this compound-induced toxicity in mice bearing human colorectal cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound Effects on Human Colon Carcinoma Xenografts Monitored by Dynamic Contrast-Enhanced Computed Tomography with Immunohistochemical Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Multikinase inhibitor this compound inhibits the growth and metastasis of colon cancer with abundant stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor activity of the multikinase inhibitor this compound in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antitumor effects of this compound and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antitumor effects of this compound and sorafenib in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy Data in CORRECT Trial | STIVARGA® (this compound) | HCP [stivargahcp.com]
- 20. onclive.com [onclive.com]
- 21. Randomized phase III trial of this compound in metastatic colorectal cancer: analysis of the CORRECT Japanese and non-Japanese subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. selleckchem.com [selleckchem.com]
- 24. This compound Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. This compound (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of Regorafenib's Interaction with VEGFR2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers. A key mechanism of its anti-angiogenic effect is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This technical guide provides a comprehensive overview of the structural and biochemical aspects of this compound's binding to VEGFR2. While a co-crystal structure of the this compound-VEGFR2 complex is not publicly available, this guide synthesizes data from biochemical assays, molecular modeling studies, and comparisons with structurally similar inhibitors to elucidate the binding mechanism. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are also provided to support further research in this area.
Introduction to this compound and its Target, VEGFR2
This compound is a small molecule inhibitor that targets multiple kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] One of its primary targets is VEGFR2, a receptor tyrosine kinase that plays a central role in mediating the pro-angiogenic signals of VEGF-A.[1] Upon VEGF-A binding, VEGFR2 dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[3] By inhibiting VEGFR2, this compound effectively disrupts this process, contributing to its anti-tumor activity.[4]
Quantitative Analysis of this compound's Inhibition of VEGFR2
The inhibitory potency of this compound against VEGFR2 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate that this compound is a potent inhibitor of VEGFR2 kinase activity and function.
| Assay Type | System | IC50 (nM) | Reference(s) |
| Biochemical Kinase Assay | Recombinant Murine VEGFR2 Kinase Domain | 4.2 | [5] |
| Cellular Autophosphorylation Assay | NIH-3T3 cells expressing VEGFR2 | 3 | [6] |
| Cellular Autophosphorylation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 4 - 16 | [4] |
| Cell Proliferation Assay | VEGF-stimulated HUVECs | ~3 | [6] |
Structural Insights into the this compound-VEGFR2 Interaction
As of the latest available data, a co-crystal structure of this compound in complex with VEGFR2 has not been deposited in the Protein Data Bank (PDB). However, insights into its binding mode can be derived from molecular docking studies and by comparison with the co-crystal structure of the structurally similar inhibitor, sorafenib, with VEGFR2 (PDB ID: 4ASD).[7]
This compound, like sorafenib, is classified as a type II kinase inhibitor.[1] This class of inhibitors binds to the 'DFG-out' conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This conformation exposes a hydrophobic pocket adjacent to the ATP-binding site, which is exploited by type II inhibitors.[8]
Molecular docking studies suggest that this compound occupies the ATP-binding pocket of the VEGFR2 kinase domain.[9] Key interactions are predicted to involve:
-
Hinge Region: Hydrogen bonding with the backbone of Cys919 in the hinge region.
-
DFG Motif: Interactions with the 'DFG-out' conformation, particularly with Asp1046 and Phe1047.
-
Hydrophobic Pocket: The trifluoromethylphenyl moiety of this compound is predicted to extend into the hydrophobic pocket created by the DFG-out conformation.
The structural similarity between this compound and sorafenib, particularly the bi-aryl urea moiety, suggests a conserved binding mode targeting the hinge region and the hydrophobic back pocket.[7][10] The additional fluorine atom in this compound's central phenyl ring may contribute to its distinct kinase inhibition profile.[1]
VEGFR2 Signaling Pathway and Inhibition by this compound
The binding of this compound to the ATP-binding site of the VEGFR2 kinase domain prevents the transfer of phosphate from ATP to tyrosine residues in the receptor's cytoplasmic tail. This inhibition of autophosphorylation blocks the recruitment and activation of downstream signaling proteins, thereby abrogating the pro-angiogenic signals.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and VEGFR2.
VEGFR2 Kinase Assay (In Vitro)
This assay directly measures the ability of this compound to inhibit the phosphorylation of a substrate by the purified VEGFR2 kinase domain.
Reagents and Materials:
-
Recombinant human VEGFR2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar) for detection
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 10 µL of a solution containing the VEGFR2 enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ kinase assay system according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of VEGFR2 Phosphorylation
This cell-based assay assesses the ability of this compound to inhibit VEGF-A-induced autophosphorylation of VEGFR2 in endothelial cells.
Reagents and Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Recombinant human VEGF-A
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR2 (pY1175), anti-total-VEGFR2, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Culture HUVECs to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-phospho-VEGFR2 or anti-total-VEGFR2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate.
-
Quantify the band intensities and normalize the phosphorylated VEGFR2 levels to the total VEGFR2 and loading control (β-actin) levels.
HUVEC Proliferation Assay
This assay measures the effect of this compound on VEGF-A-induced endothelial cell proliferation.
Reagents and Materials:
-
HUVECs and EGM-2 medium
-
Recombinant human VEGF-A
-
This compound (dissolved in DMSO)
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay
-
96-well plates
Procedure:
-
Seed HUVECs in 96-well plates and allow them to attach overnight.
-
Serum-starve the cells for 12-24 hours.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with VEGF-A (e.g., 20-50 ng/mL).
-
Incubate for 48-72 hours at 37°C.
-
Measure cell viability using an MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the percent inhibition of proliferation for each this compound concentration and determine the IC50 value.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the structural and biochemical characterization of a kinase inhibitor like this compound.
Conclusion
This compound is a potent inhibitor of VEGFR2, a key driver of tumor angiogenesis. While a definitive co-crystal structure remains elusive, a combination of biochemical data, molecular modeling, and comparisons with analogous inhibitors provides a strong foundation for understanding its mechanism of action at a molecular level. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the structural biology of this compound and to aid in the development of next-generation kinase inhibitors. The continued exploration of the structural determinants of this compound's binding will be invaluable for optimizing its therapeutic efficacy and for designing novel anti-cancer agents.
References
- 1. Molecular insight of this compound treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - NCI [dctd.cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of this compound from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Sorafenib- and this compound-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Regorafenib's Impact on the Tumor Microenvironment: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the mechanisms by which the oral multi-kinase inhibitor regorafenib modulates the tumor microenvironment (TME). It details the drug's effects on angiogenesis, the immune landscape, and the stromal compartment, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Introduction: this compound and the Tumor Microenvironment
This compound is an oral multi-kinase inhibitor approved for various malignancies, including metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1][2] Its therapeutic efficacy extends beyond direct cytotoxic effects on tumor cells to a profound modulation of the complex and dynamic tumor microenvironment.[3] The TME, an ecosystem of cancer cells, immune cells, stromal cells like cancer-associated fibroblasts (CAFs), blood and lymphatic vessels, and the extracellular matrix, is critical in tumor progression and therapeutic response.[3]
This compound's broad-spectrum activity targets multiple kinases involved in oncogenesis (KIT, RET, RAF-1, BRAF), angiogenesis (VEGFR1-3, TIE2), and stromal support (PDGFRβ, FGFR), allowing it to reshape the TME from a pro-tumoral to an anti-tumoral state.[3][4][5] This guide delves into the specific mechanisms of this modulation, providing a resource for researchers aiming to leverage these effects in novel therapeutic strategies.
Modulation of the Tumor Vasculature
This compound exerts potent anti-angiogenic and anti-lymphangiogenic effects by inhibiting key receptor tyrosine kinases.[6][7] This action not only retards tumor growth by limiting nutrient supply but also normalizes the tumor vasculature, which can improve the efficacy of concomitant therapies, particularly immunotherapy.[8][9]
Anti-Angiogenesis
This compound inhibits Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and TIE2, a receptor for angiopoietins.[2][4] Inhibition of the VEGF pathway is a primary mechanism for its anti-angiogenic effects.[6] The dual blockade of VEGFR and TIE2 is a distinctive feature that may overcome resistance to therapies that only target the VEGF pathway.[10] In preclinical models of colorectal cancer, this compound treatment significantly reduced tumor vessel area as determined by CD31 staining.[6]
Anti-Lymphangiogenesis
The drug also inhibits VEGFR3, a key mediator of lymphangiogenesis, which is crucial for metastasis.[6] In preclinical studies, this compound treatment significantly decreased the areas of lymphatic vessels in tumors.[11] By inhibiting both angiogenesis and lymphangiogenesis, this compound reduces the pathways for tumor invasion and metastasis.[7]
Remodeling the Immune Landscape
A critical aspect of this compound's effect on the TME is its ability to modulate the anti-tumor immune response. It targets multiple immunosuppressive cell types and pathways, thereby enhancing the ability of the immune system to recognize and attack cancer cells.[8][10]
Repolarization of Tumor-Associated Macrophages (TAMs)
This compound effectively targets TAMs, which are key drivers of immunosuppression and angiogenesis within the TME.[8][12] It inhibits Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor crucial for macrophage differentiation.[13] Furthermore, this compound promotes the repolarization of immunosuppressive M2-like macrophages to an anti-tumoral M1-like phenotype.[8] This shift is mediated, in part, through the inhibition of the p38 kinase/Creb1/Klf4 axis in macrophages.[14][15] In a colon cancer model, this compound treatment led to a 3.9-fold reduction in F4/80+ macrophage infiltration compared to vehicle-treated controls.[12]
Modulation of T-cell Populations
This compound enhances the infiltration and activation of cytotoxic CD8+ T cells into the tumor.[8][14] One mechanism involves the inhibition of STAT3 activity in HCC cells, which increases the expression of the chemokine CXCL10, a ligand for CXCR3 on T cells, thereby mediating their infiltration into the tumor.[8] Concurrently, this compound has been shown to significantly reduce the infiltration of immunosuppressive regulatory T cells (Tregs) in the TME.[8][16]
Impact on Other Immune Cells
The drug has also been shown to inhibit myeloid-derived suppressor cells (MDSCs), another key immunosuppressive cell population.[8] Furthermore, it can activate Natural Killer (NK) cells, contributing to its overall immunomodulatory effects.[8]
Regulation of Immune Checkpoints
This compound can downregulate the expression of programmed death-ligand 1 (PD-L1) on tumor cells.[3] This is achieved by inhibiting IFN-γ-induced PD-L1 expression through the suppression of the RET/Src signaling pathway.[8][10] This mechanism provides a strong rationale for combining this compound with anti-PD-1/PD-L1 immune checkpoint inhibitors, a strategy that has shown synergistic anti-tumor efficacy in preclinical models and promising results in clinical trials.[8][14][17][18][19]
Impact on the Stromal Compartment
The tumor stroma, particularly cancer-associated fibroblasts (CAFs), creates a supportive niche for tumor growth and metastasis.[20] this compound actively disrupts this supportive network.
Inhibition of Cancer-Associated Fibroblasts (CAFs)
This compound inhibits the proliferation and promotes the apoptosis of CAFs.[8][20] This effect is partly mediated by targeting PDGFRβ signaling and inhibiting the AKT/Bcl-2/Bax pathway.[3][20] In mouse models where colon cancer cells were co-implanted with mesenchymal stem cells (which differentiate into CAFs), this compound showed a more potent antitumor effect, highlighting its ability to target the stromal component.[11] Treatment significantly decreased the areas of α-SMA-positive staining, a marker for CAFs.[11]
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical and clinical studies on the effects of this compound.
Table 1: Effects of this compound on TME Immune Cells
| Cell Type | Model | Effect | Fold/Percent Change | Reference |
|---|---|---|---|---|
| Macrophages (F4/80+) | Orthotopic Colon Cancer | Decreased Infiltration | 3.9-fold reduction | [12] |
| Regulatory T cells (Tregs) | Murine Colon Cancer | Decreased Infiltration | Significant reduction | [16] |
| CD4+ T cells | Orthotopic Liver Cancer | Increased Infiltration | Significant increase | [14] |
| CD8+ T cells | Orthotopic Liver Cancer | Increased Infiltration | Significant increase |[14] |
Table 2: Effects of this compound on Tumor Vasculature and Stroma
| TME Component | Marker | Model | Effect | Fold/Percent Change | Reference |
|---|---|---|---|---|---|
| Tumor Vasculature | CD31 | PDX Colon Cancer | Reduced Vessel Area | Significant reduction (p=0.0028) | [6] |
| Lymphatic Vessels | LYVE-1 | Orthotopic Colon Cancer | Reduced Vessel Area | Significant reduction | [11] |
| Cancer-Associated Fibroblasts | α-SMA | Orthotopic Colon Cancer | Reduced Staining Area | Significant reduction |[11] |
Table 3: Clinical Efficacy of this compound in Combination with PD-1 Inhibitors
| Cancer Type | Line of Treatment | Median PFS (Combo) | Median PFS (Mono) | Median OS (Combo) | Median OS (Mono) | Reference |
|---|---|---|---|---|---|---|
| Hepatocellular Carcinoma | Second-line | 11.5 months | 5.1 months | Not Reported | Not Reported | [9] |
| Metastatic Colorectal Cancer | Later-line | 5.5 months | 3.8 months | 13.5 months | 10.0 months | [18] |
| Metastatic Colorectal Cancer | Later-line | 5.8 months | 3.9 months | 13.7 months | 10.1 months |[19] |
Key Signaling Pathways and Visualizations
This compound's multifaceted effects are a result of its ability to inhibit numerous signaling pathways within both cancer cells and the TME.
Caption: this compound's multi-kinase inhibition of key pathways in the TME.
Caption: this compound inhibits the p38/Creb1/Klf4 axis to repolarize TAMs.
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Experimental Protocols
This section outlines common methodologies used to investigate the effects of this compound on the TME, as cited in the literature.
In Vivo Tumor Models
-
Objective: To assess the anti-tumor and TME-modulating effects of this compound in a living organism.
-
Protocol:
-
Cell Line/Model Selection: Syngeneic mouse colon cancer models (e.g., CT26, MC38) or patient-derived xenograft (PDX) models are commonly used.[14][16][21] Orthotopic implantation (e.g., in the cecal wall for colon cancer) is often preferred as it better recapitulates the relevant TME.[11]
-
Implantation: A specified number of cancer cells (e.g., 1x10⁶) are implanted into the appropriate site in immunocompetent (syngeneic) or immunodeficient (PDX) mice.[11]
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups. This compound is typically administered orally via gavage at doses ranging from 5-10 mg/kg/day.[14][21]
-
Monitoring: Tumor growth is monitored regularly using calipers. Body weight is tracked as a measure of toxicity.[22]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis.[22]
-
Immunohistochemistry (IHC) and Immunofluorescence (IF)
-
Objective: To visualize and quantify the presence and location of specific cell types and proteins within the tumor tissue.
-
Protocol:
-
Tissue Preparation: Excised tumors are fixed in formalin, embedded in paraffin, and sectioned.
-
Staining: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then incubated with primary antibodies against markers of interest, such as:
-
Detection & Imaging: A secondary antibody conjugated to an enzyme (for IHC) or fluorophore (for IF) is applied, followed by a substrate or imaging on a fluorescence microscope.
-
Quantification: The stained area or number of positive cells is quantified using image analysis software across multiple high-power fields.[11]
-
Flow Cytometry
-
Objective: To identify and quantify different immune cell populations within the TME.
-
Protocol:
-
Single-Cell Suspension: Freshly excised tumors are mechanically dissociated and enzymatically digested to create a single-cell suspension.
-
Staining: Cells are incubated with a cocktail of fluorescently-labeled antibodies against cell surface and intracellular markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, CD11b, CD206, CD86).
-
Acquisition: Stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells.
-
Data Analysis: The data is analyzed using specialized software to gate on and quantify specific cell populations as a percentage of total live cells or total immune cells.[23]
-
In Vitro Macrophage Polarization Assay
-
Objective: To determine the direct effect of this compound on macrophage polarization.
-
Protocol:
-
Macrophage Generation: Bone marrow-derived macrophages (BMDMs) are generated from mouse bone marrow cells cultured with M-CSF.[14]
-
Polarization: BMDMs are skewed towards an M2 phenotype using cytokines like IL-4 and IL-13.
-
Treatment: M2-polarized macrophages are treated with this compound (e.g., 1 µM) or vehicle control.[23]
-
Analysis: The polarization state is assessed by:
-
Conclusion and Future Directions
This compound exerts a profound and multifaceted influence on the tumor microenvironment.[3] Its ability to simultaneously inhibit angiogenesis, remodel the immune landscape, and disrupt the tumor stroma underscores its clinical efficacy.[10] By re-educating the TME from a pro-tumoral to an anti-tumoral state, this compound not only has direct anti-cancer effects but also creates a more favorable environment for other therapies, particularly immunotherapy.[3][8]
The synergistic effects observed when combining this compound with immune checkpoint inhibitors are particularly promising and are the subject of ongoing clinical investigation.[8][16] Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this compound's TME-modulating properties and on optimizing dosing strategies to maximize immunomodulatory effects while managing toxicity.[14][15] The data and protocols presented in this guide provide a solid foundation for the continued exploration of this compound's intricate mechanisms and the development of novel combination strategies to improve patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - NCI [dctd.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunomodulatory effects of this compound: Enhancing the efficacy of anti-PD-1/PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound combined with a PD-1 inhibitor in the second-line setting for unresectable hepatocellular carcinoma in real-world practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular insight of this compound treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multikinase inhibitor this compound inhibits the growth and metastasis of colon cancer with abundant stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Mechanism of Action | STIVARGA® (this compound) Global HCP Website [stivarga.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. This compound enhances antitumor immunity via inhibition of p38 kinase/Creb1/Klf4 axis in tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. This compound monotherapy or combined with an immune-checkpoint inhibitor as later-line treatment for metastatic colorectal cancer: a multicenter, real-world retrospective study in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound combined with immune checkpoint inhibitors versus this compound monotherapy as a late-line treatment for metastatic colorectal cancer: a single-center, retrospective cohort study - Chen - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 20. This compound Induces the Apoptosis of Gastrointestinal Cancer-Associated Fibroblasts by Inhibiting AKT Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
- 22. This compound inhibits tumor progression through suppression of ERK/NF-κB activation in hepatocellular carcinoma bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
In Vitro Antiproliferative Effects of Regorafenib on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regorafenib is an oral multi-kinase inhibitor approved for the treatment of various malignancies, including metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1][2] Its mechanism of action is multifaceted, targeting a range of protein kinases involved in critical cellular processes such as angiogenesis, oncogenesis, metastasis, and the tumor microenvironment.[2][3] This technical guide provides a comprehensive overview of the in vitro antiproliferative effects of this compound across diverse cancer cell lines. It includes a detailed summary of quantitative efficacy data, step-by-step experimental protocols for key assays, and visualizations of the core signaling pathways modulated by the drug.
Mechanism of Action: A Multi-Targeted Approach
This compound exerts its potent anti-cancer effects by inhibiting a broad spectrum of kinases, thereby disrupting multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1][4] The primary targets can be categorized into three main groups:
-
Angiogenic Kinases: this compound potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2), Platelet-Derived Growth Factor Receptors (PDGFR-β), and Fibroblast Growth Factor Receptors (FGFR).[3][5] By blocking these receptors, particularly VEGFR, this compound disrupts the formation of new blood vessels, a process essential for tumor growth and metastasis.[2][5]
-
Oncogenic Kinases: The drug targets key kinases in oncogenic pathways, including KIT, RET, RAF-1, wild-type BRAF, and the BRAF V600E mutant.[3][6] Inhibition of the RAF/MEK/ERK (MAPK) signaling cascade is a critical component of its antiproliferative activity.[7][8][9]
-
Stromal and Microenvironment Kinases: By inhibiting PDGFR and FGFR, this compound also affects the tumor stroma, which supports cancer progression.[3][6] Furthermore, it targets the Colony-Stimulating Factor 1 Receptor (CSF1R), suggesting a role in modulating tumor immunity.[3]
This multi-pronged attack on tumor cells and their microenvironment underlies the broad-spectrum efficacy of this compound.[3][10]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - NCI [dctd.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. Evolution of this compound from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic antitumor activity of this compound and rosuvastatin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanism of Action | STIVARGA® (this compound) Global HCP Website [stivarga.com]
Methodological & Application
Application Notes and Protocols for Regorafenib in an In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing regorafenib in in vivo xenograft models. This document outlines the mechanism of action of this compound, protocols for establishing and conducting xenograft studies, and methods for analyzing the anti-tumor effects of the compound.
Introduction
This compound is an oral multi-kinase inhibitor that targets various signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1] It is a potent inhibitor of vascular endothelial growth factor receptors (VEGFR1-3), platelet-derived growth factor receptor beta (PDGFR-β), and fibroblast growth factor receptors (FGFR), which are crucial for the formation of new blood vessels that supply tumors.[1][2] Additionally, this compound targets oncogenic kinases such as RAF, RET, and c-KIT, thereby inhibiting tumor cell proliferation and survival.[1][2][3] In vivo xenograft models are a critical tool for evaluating the efficacy of anti-cancer agents like this compound in a setting that mimics the tumor's natural environment.
Mechanism of Action: Signaling Pathways Targeted by this compound
This compound exerts its anti-tumor effects by simultaneously inhibiting multiple kinases involved in key cellular processes. The diagram below illustrates the primary signaling cascades targeted by this compound, leading to the inhibition of tumor growth, proliferation, and angiogenesis.[2][4][5]
Caption: Key signaling pathways inhibited by this compound.
Quantitative Data from Preclinical Xenograft Studies
The following table summarizes representative quantitative data from various preclinical in vivo xenograft studies investigating the efficacy of this compound.
| Cancer Type | Cell Line / Model | Animal Model | This compound Dose | Treatment Duration | Tumor Growth Inhibition (TGI) vs. Vehicle | Reference |
| Colorectal Cancer | CT26 (orthotopic) | CD1 Nude Mice | Not Specified | 14 days | Complete suppression | [4] |
| Colorectal Cancer | HCT116 | Nude Mice | 30 mg/kg/day | 10 days | 70-90% | [6] |
| Colorectal Cancer | HT-29 | Athymic Rats | 10 mg/kg/day | 7 days | Significant reduction in tumor vascularity and perfusion | [7] |
| Gastric Cancer | GC09-0109 (PDX) | SCID Mice | 5, 10, 15 mg/kg/day | 22 days | 81-88% | |
| Gastric Cancer | GC28-1107 (PDX) | SCID Mice | 5, 10, 15 mg/kg/day | 22 days | 72-88% | |
| Hepatocellular Carcinoma | H129 (orthotopic) | Syngeneic Mice | 10 mg/kg/day | Until endpoint | Significant increase in median survival (36 vs 27 days) | [8][9] |
| Hepatocellular Carcinoma | PDX models (8/10) | Not Specified | 10 mg/kg/day | Not Specified | Significant | [8][9] |
Experimental Protocols
I. Animal Handling and Housing
All animal experiments should be conducted in accordance with institutional guidelines and regulations. Immunocompromised mice, such as athymic nude or SCID mice, are typically used for xenograft studies. Animals should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to sterile food and water.
II. Cell Culture and Implantation
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116, HT-29 for colorectal cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in an incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a serum-free medium or PBS at the desired concentration (e.g., 1 x 10^7 cells/mL).
-
Subcutaneous Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse using a 25-27 gauge needle.
-
For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor engraftment.
-
Monitor the animals until they have fully recovered from anesthesia.
-
III. This compound Preparation and Administration
-
Preparation of this compound Solution: this compound is typically administered as an oral gavage. A common vehicle for this compound is a mixture of polyethylene glycol 300 (PEG300) and a solubilizing agent like Captisol.
-
Dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.
-
For administration, dilute the stock solution in the vehicle to the final desired concentration (e.g., 5, 10, or 15 mg/kg). The final volume for oral gavage is typically 100-200 µL per mouse.
-
-
Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer this compound or the vehicle control orally once daily using a gavage needle.
-
Treatment duration can vary from 10 to over 22 days, depending on the study design.[6]
-
IV. Monitoring and Endpoint Analysis
-
Tumor Measurement: Measure tumor dimensions (length and width) two to three times a week using digital calipers. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice according to institutional guidelines. Excise the tumors, weigh them, and process them for further analysis.
-
Immunohistochemistry (IHC):
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin and embed it in paraffin.
-
Perform IHC on tissue sections to analyze biomarkers of interest.
-
Angiogenesis: Use an antibody against CD31 to stain for endothelial cells and quantify microvessel density (MVD).
-
Apoptosis: Use TUNEL staining or an antibody against cleaved caspase-3 to detect apoptotic cells.
-
Proliferation: Use an antibody against Ki-67 to assess cell proliferation.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo xenograft study with this compound.
Caption: Experimental workflow for a this compound xenograft study.
References
- 1. Sorafenib Formulation | Xin Chen Lab [pharm.ucsf.edu]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - NCI [dctd.cancer.gov]
- 6. STIVARGA® (this compound) Dosing | Official HCP Site [stivargahcp.com]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols for Establishing Regorafenib-Resistant Cell Lines In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Regorafenib is an oral multi-kinase inhibitor that targets various kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. Despite its clinical efficacy in treating several cancers, including metastatic colorectal cancer (mCRC) and hepatocellular carcinoma (HCC), acquired resistance remains a significant clinical challenge. The development of in vitro models of this compound resistance is crucial for elucidating the underlying molecular mechanisms and for the discovery of novel therapeutic strategies to overcome resistance. These application notes provide detailed protocols for establishing and characterizing this compound-resistant cancer cell lines.
Data Presentation
Table 1: IC50 Values of this compound in Parental and Resistant Colorectal Cancer (CRC) Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase in Resistance | Reference(s) |
| HCT-116 | 3 | 20 | 6.6 | [1] |
| SW480 | 5.5 | 10 | 1.8 | [1] |
| HCT-116 | 2.953 | 11.57 | ~3.9 | [2] |
| SW480 | 4.303 | 19.41 | ~4.5 | [2] |
| GEO | 1 | >2 (in GEO-CR) | >2 | [3] |
| SW48 | >2 | >2 (in SW48-CR) | - | [3] |
Table 2: IC50 Values of this compound in Other Cancer Cell Lines
| Cancer Type | Cell Line | Parental IC50 (µM) | Notes | Reference(s) |
| Glioblastoma | A172 | 2.4 | - | [4] |
| Glioblastoma | U87 | 6.3 | - | [4] |
| Glioblastoma | GSC#1 | 4.7 | Glioblastoma Stem Cell | [4] |
| Glioblastoma | GSC#61 | 6.2 | Glioblastoma Stem Cell | [4] |
| Glioblastoma | GSC#83 | 5.4 | Glioblastoma Stem Cell | [4] |
| Glioblastoma | GSC#450 | 3.3 | Glioblastoma Stem Cell | [4] |
| Glioblastoma | GSC#366 | 6.2 | Glioblastoma Stem Cell | [4] |
| Glioblastoma | GSC#439 | 3.5 | Glioblastoma Stem Cell | [4] |
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cell Lines
This protocol describes the generation of acquired this compound resistance in cancer cell lines through continuous, long-term exposure to escalating drug concentrations.[1][2][5]
Materials:
-
Parental cancer cell line of interest (e.g., HCT-116, SW480)
-
Complete cell culture medium
-
This compound (Stivarga®)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate cells in a 96-well plate and treat with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initial Drug Exposure:
-
Culture the parental cells in their recommended complete medium containing this compound at a starting concentration equal to their IC50 value (e.g., 3 µM for HCT-116, 5.5 µM for SW480).[6]
-
-
Continuous Treatment and Dose Escalation:
-
Maintain the cells in the drug-containing medium, replacing it with fresh medium every 2-3 days.
-
Initially, culture the cells for approximately four weeks at the starting IC50 concentration.[1]
-
Gradually increase the this compound concentration in small increments (e.g., 0.5 µM) as the cells adapt and resume proliferation.[1] This process of dose escalation can take several months.
-
-
Maintenance of Resistant Phenotype:
-
Once the cells are able to proliferate steadily at a significantly higher concentration (e.g., 6 µM for HCT-116 and 7 µM for SW480), maintain them in this medium for an extended period (e.g., six more months) to ensure a stable resistant phenotype.[1]
-
-
Verification of Resistance:
-
Periodically perform cell viability assays to compare the IC50 of the resistant cells to the parental cells. A significant increase in the IC50 value confirms the resistant phenotype.[6]
-
Cryopreserve resistant cell stocks at various passages.
-
References
- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. buckinstitute.org [buckinstitute.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Regorafenib Dosing in Mouse Models of Colon Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of regorafenib in preclinical mouse models of colon cancer. The information is curated to assist in the design and execution of in vivo studies, ensuring appropriate dosage and methodological consistency.
Introduction
This compound is an oral multi-kinase inhibitor that targets various kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] It has shown efficacy in patients with treatment-refractory metastatic colorectal cancer.[1][2] Preclinical studies in mouse models are crucial for understanding its mechanism of action and exploring novel combination therapies. This document outlines established dosages, experimental protocols, and the key signaling pathways affected by this compound.
Mechanism of Action
This compound inhibits a range of protein kinases, including those involved in:
-
Angiogenesis: Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and TIE2.
-
Oncogenesis: KIT, RET, RAF-1, and B-RAF.
-
Tumor Microenvironment: Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR).[3][4]
By targeting these pathways, this compound exerts anti-proliferative, anti-angiogenic, and pro-apoptotic effects on colon cancer cells and the surrounding tumor stroma.
Data Presentation: this compound Dosage in Mouse Models of Colon Cancer
The following table summarizes the dosages of this compound used in various mouse models of colon cancer, as reported in the literature.
| Mouse Model | Cancer Cell Line/Tumor Type | Dosage | Route of Administration | Vehicle | Treatment Duration | Key Findings | Reference |
| Nude Mice | HCT116 Xenograft | 30 mg/kg/day | Oral Gavage | Cremophor EL/95% ethanol (50:50) | 10 consecutive days | Significant tumor growth suppression.[5] | [5] |
| Athymic Rats | HT-29 Xenograft | 10 mg/kg/day | Oral Gavage | 1:1 solvent solution of cremophor/ethanol | 7 days | Reduced tumor microcirculation. | [6] |
| CD1 Nude Mice | CT26 Orthotopic | 30 mg/kg/day | Oral Gavage | Not Specified | 10 days | Complete suppression of tumor growth and prevention of liver metastases.[3] | [3] |
| C57BL/6 N Mice | MC38 Syngeneic | 3 mg/kg/day | Oral Gavage | Not Specified | 15 days | Significant inhibition of tumor growth, enhanced by combination with anti-PD1 therapy.[7] | [7] |
| BALB/c Mice | CT26 Orthotopic | 30 mg/kg/day | Oral Gavage | Not Specified | 10 days | Significant inhibition of tumor growth.[7] | [7] |
| Athymic Nude Mice | Patient-Derived Xenografts (PDX) | 25-30 mg/kg/day | Oral Gavage | Not Specified | At least 21 days | Tumor regressions or partial responses in a subset of models.[8] | [8] |
| NMRI Nude Mice | Murine Xenograft Models | 10 mg/kg/day | Oral Gavage | Not Specified | Repeated daily dosing | Significant tumor growth inhibition; plasma concentrations comparable to humans.[1][2] | [1][2] |
| BALB/c nu/nu Mice | HCC-PDX Model | 10 mg/kg/day | Oral Gavage | 10% Transcutol, 10% Cremophor, 80% 0.9% NaCl | 28 days | Significant tumor growth inhibition.[9] | [9] |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model
This protocol is a generalized procedure for establishing and treating a colon cancer xenograft model.
Materials:
-
Colon cancer cell line (e.g., HCT116, HT-29)
-
Immunocompromised mice (e.g., Nude, SCID)
-
Matrigel (optional)
-
This compound
-
Vehicle (e.g., Cremophor EL/ethanol or Transcutol/Cremophor/Saline)
-
Oral gavage needles
-
Calipers
Procedure:
-
Cell Culture: Culture colon cancer cells in appropriate media until they reach the desired confluence for harvesting.
-
Cell Implantation:
-
Harvest and resuspend cells in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 60-100 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
-
Randomization and Treatment:
-
When tumors reach the desired average size, randomize mice into treatment and control groups.
-
Prepare this compound fresh daily in the chosen vehicle.
-
Administer this compound or vehicle control via oral gavage at the desired dosage and schedule (e.g., 10-30 mg/kg/day).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Orthotopic Colon Cancer Model
This protocol describes the implantation of colon cancer cells into the cecum to create a more clinically relevant tumor microenvironment.
Materials:
-
Colon cancer cell line (e.g., CT26)
-
Surgical instruments
-
Sutures
-
Anesthesia
Procedure:
-
Subcutaneous Tumor Growth: Inject colon cancer cells subcutaneously into a donor mouse and allow the tumor to grow.
-
Tumor Excision and Preparation:
-
Euthanize the donor mouse and aseptically excise the tumor.
-
Remove any necrotic tissue and cut the tumor into small pieces (e.g., 2-3 mm³).
-
-
Surgical Implantation:
-
Anesthetize the recipient mouse.
-
Make a midline abdominal incision to expose the cecum.
-
Gently scrape the serosa of the cecum and suture a tumor piece onto it.
-
Close the abdominal wall and skin with sutures.
-
-
Post-operative Care and Treatment:
-
Provide appropriate post-operative care, including analgesics.
-
Allow a few days for recovery before initiating treatment with this compound as described in the CDX model protocol.
-
-
Metastasis Evaluation: At the end of the study, in addition to the primary tumor, examine relevant organs (e.g., liver, lungs) for metastases.
Mandatory Visualizations
Signaling Pathways Targeted by this compound
Caption: Key signaling pathways inhibited by this compound in colon cancer.
Experimental Workflow for a this compound Mouse Study
Caption: A typical experimental workflow for evaluating this compound in a mouse model.
References
- 1. Pharmacologic activity and pharmacokinetics of metabolites of this compound in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic activity and pharmacokinetics of metabolites of this compound in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. targetedonc.com [targetedonc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Effects on Human Colon Carcinoma Xenografts Monitored by Dynamic Contrast-Enhanced Computed Tomography with Immunohistochemical Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Regorafenib in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the preparation and use of regorafenib, a multi-kinase inhibitor, in cell culture experiments. Adherence to these guidelines will help ensure the reproducibility and accuracy of experimental results.
Physicochemical Properties and Solubility
This compound is a hydrophobic compound with limited aqueous solubility. Understanding its properties is critical for proper handling and preparation of solutions for in vitro assays.[1][2]
Data Presentation: this compound Solubility
| Solvent/Medium | Approximate Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ≥25 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3][4] |
| Ethanol | ~14 mg/mL | [3][4] |
| Water | Sparingly soluble/Insoluble | [2][5] |
| 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL | [3][4] |
Storage and Stability:
-
Solid Form: this compound powder is stable for years when stored at -20°C.[3][4]
-
Stock Solutions (in DMSO): Aliquoted and stored at -20°C, the stock solution is stable for at least one month, and for up to a year at -80°C.[6] Avoid repeated freeze-thaw cycles.[1]
-
Aqueous Solutions: Aqueous working solutions are not recommended for storage and should be prepared fresh for each experiment.[1][3][4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be serially diluted to achieve desired working concentrations.
Materials:
-
This compound monohydrate powder (Molecular Weight: 500.83 g/mol )[1]
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 5.01 mg of this compound monohydrate.
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the corresponding volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[1]
-
Storage: Aliquot the stock solution into single-use volumes in amber tubes to protect from light and prevent repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[1]
Protocol 2: Preparation of Working Solutions and Cell Treatment
Due to the low aqueous solubility of this compound, precipitation can occur when the DMSO stock is diluted into cell culture medium. The following steps are designed to minimize this issue.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
Cell culture plates with seeded cells
Procedure:
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C to help maintain solubility.[1]
-
Serial Dilution: It is recommended to perform an intermediate dilution of the 10 mM stock solution in pre-warmed medium before the final dilution in the cell culture plate.
-
Final Dilution: Add the desired volume of the diluted this compound solution to the wells of the cell culture plate containing cells and medium. Gently mix by swirling the plate.
-
Vehicle Control: It is crucial to include a vehicle control in your experiment. This consists of treating a set of cells with the same final concentration of DMSO as is present in the highest concentration of this compound used. Most cell lines can tolerate a final DMSO concentration up to 0.1%, but this should be empirically determined for your specific cell line.[1]
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Troubleshooting Precipitation:
-
Stepwise Dilution: Instead of a single large dilution, perform several smaller, stepwise dilutions.[1]
-
Sonication: Gentle sonication of the final working solution in an ultrasonic bath for a short period may help to redissolve any precipitate that forms.[1]
Protocol 3: Cell Viability (MTT) Assay
This protocol provides a general workflow to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight to allow for attachment.[1]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired serial dilutions of this compound and the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[1]
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting their unique genetic backgrounds and dependencies on the signaling pathways targeted by the drug.
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Noteworthy Characteristics | Reference(s) |
| Colorectal Cancer | HCT-116 | ~3-6 | p53 wild-type | [7][8] |
| HCT-116 p53-/- | ~3-6 | p53 knockout | [7][8] | |
| HT-29 | ~6 | Mutant p53 | [7][8] | |
| SW480 | 4.3 - 5.5 | [8] | ||
| SW620 | 0.97 - 3.27 | KRAS G12V mutation | [8] | |
| Colo-205 | 0.97 - 3.27 | BRAF V600E mutation | [8] | |
| Hepatocellular Carcinoma | Hep3B | Effective at 1-10 | [8] | |
| HepG2 | Effective at 1-5 | [9] | ||
| PLC/PRF/5 | Effective at 1-5 | [9] | ||
| Breast Cancer | MCF-7 | 10-20 (for apoptosis) | Estrogen receptor-positive | [8] |
| Neuroblastoma | Multiple Lines | 2.3 - 14.9 | [8] |
Note: IC50 values are dependent on experimental conditions such as cell density and incubation time and may vary between studies.[8]
Visualizations
This compound's Mechanism of Action
This compound is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[10][11][12] By blocking receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FGFR, it inhibits the formation of new blood vessels that supply tumors.[13][14] It also blocks oncogenic kinases like KIT and RET, as well as the downstream RAF/MEK/ERK signaling cascade, thereby inhibiting tumor cell proliferation and survival.[11][13][14]
Caption: this compound inhibits multiple RTKs and the downstream RAF/MEK/ERK pathway.
Experimental Workflow
The following diagram illustrates the key steps for conducting a cell-based assay with this compound, from initial stock preparation to final data analysis.
Caption: Workflow for determining this compound IC50 using a cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nordicbiosite.com [nordicbiosite.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The cytotoxic effects of this compound in combination with protein kinase D inhibition in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound - NCI [dctd.cancer.gov]
- 11. benchchem.com [benchchem.com]
- 12. Molecular insight of this compound treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hematologyandoncology.net [hematologyandoncology.net]
Application Notes and Protocols for Assessing Regorafenib Efficacy in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown in vitro that recapitulate the genetic, phenotypic, and histological characteristics of the original patient's tumor.[1][2][3][4] This makes them a powerful preclinical platform for evaluating drug responses, investigating resistance mechanisms, and discovering novel therapeutic targets.[4] Regorafenib is an oral multi-kinase inhibitor that targets various pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[5][6][7][8] These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of this compound using PDOs, a promising tool for personalized medicine in oncology.[2][9]
Mechanism of Action of this compound
This compound is a multi-targeted therapy that inhibits multiple membrane-bound and intracellular kinases involved in pathological processes such as tumor angiogenesis, metastasis, and oncogenesis.[7] Its primary mechanisms of action include:
-
Anti-angiogenesis: this compound inhibits vascular endothelial growth factor receptors (VEGFR 1-3), the angiopoietin-1 receptor TIE2, platelet-derived growth factor receptors (PDGFR-β), and fibroblast growth factor receptors (FGFR 1/2).[6][7] This disrupts the formation of new blood vessels, which are essential for tumor growth and metastasis.[5]
-
Oncogenesis Inhibition: The drug blocks oncogenic pathways by inhibiting kinases such as RAF-1 (part of the MAPK/ERK pathway), KIT, and RET.[5][7] This can inhibit cancer cell proliferation and survival signaling, while promoting pro-apoptotic pathways.[7]
-
Tumor Microenvironment Modulation: this compound also affects the tumor microenvironment by inhibiting CSF1R, which can modulate the immune response to tumors.[6]
-
Induction of Apoptosis: By interfering with survival signaling pathways, this compound can trigger programmed cell death (apoptosis) in cancer cells.[5][10]
Data Presentation: Quantitative Analysis of this compound Efficacy
The following tables summarize key quantitative data on the efficacy of this compound from various preclinical studies.
Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW620 | Colorectal Cancer | 0.97 - 3.27 | [11] |
| Colo-205 | Colorectal Cancer | 0.97 - 3.27 | [11] |
| Various (19 of 25) | Human Colon Cancer | 2.6 - 10 | [11][12] |
| MC38 | Murine Colon Cancer | ~5 | [12] |
Table 2: this compound's Effect on Cellular Processes in Organoids and Xenografts
| Model System | Effect Measured | Observation | Reference |
| Mouse Colon Tumoroids | Apoptosis | Co-treatment with an autophagy inhibitor enhanced this compound-induced apoptosis. | [13] |
| Mouse Colon Tumoroids | Cell Proliferation | Co-treatment with an autophagy inhibitor enhanced the anti-proliferative effect of this compound. | [13] |
| Patient-Derived Gastric Cancer Xenografts | Tumor Growth Inhibition | 72% to 96% inhibition at 10 mg/kg/day. | [14] |
| Patient-Derived Gastric Cancer Xenografts | Angiogenesis Reduction (vs. control) | 3- to 11-fold reduction. | [14] |
| Patient-Derived Gastric Cancer Xenografts | Proliferation Reduction (vs. control) | 2- to 5-fold reduction in 6 of 8 models. | [14] |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Organoids from Tumor Tissue
This protocol outlines the key steps for generating PDOs from fresh tumor biopsies or resection specimens.[3][15]
Materials:
-
Tumor tissue
-
Tissue collection medium (e.g., DMEM/F12 with gentamicin)
-
Collagenase IV
-
Advanced DMEM/F-12
-
B27 and N2 supplements
-
Growth factors (e.g., EGF, Noggin, R-spondin1)
-
Y-27632 (ROCK inhibitor)
-
Matrigel or other basement membrane extract
-
Organoid culture medium
Procedure:
-
Tissue Collection and Transport: Collect fresh tumor tissue in a sterile container with tissue collection medium on ice.
-
Tissue Dissociation:
-
Wash the tissue multiple times with cold PBS.
-
Mince the tissue into small fragments (~1-2 mm).
-
Digest the tissue fragments with collagenase IV solution at 37°C with gentle agitation until the tissue is dissociated into crypts or single cells.
-
-
Cell Pellet Collection: Centrifuge the cell suspension to pellet the cells and discard the supernatant.
-
Embedding in Basement Membrane Matrix: Resuspend the cell pellet in Matrigel or another suitable basement membrane extract on ice.
-
Plating: Plate droplets of the cell-Matrigel suspension into pre-warmed culture plates. Allow the droplets to solidify at 37°C.
-
Culture: Add complete organoid culture medium supplemented with necessary growth factors and Y-27632. Culture the organoids in a humidified incubator at 37°C and 5% CO2.
-
Maintenance: Change the culture medium every 2-3 days. Passage the organoids as they grow by mechanically or enzymatically disrupting them and re-plating in fresh Matrigel.
Protocol 2: Drug Sensitivity and Viability Assay
This protocol describes how to assess the sensitivity of established PDOs to this compound.
Materials:
-
Established PDO cultures
-
This compound stock solution
-
Cell recovery solution (to dissolve Matrigel)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader
Procedure:
-
Organoid Dissociation: Disrupt established PDOs into small fragments or single cells.
-
Seeding in 96-well Plates: Resuspend the organoid fragments in Matrigel and seed into a 96-well plate.
-
Drug Treatment: After the Matrigel has solidified and organoids have formed (typically 24-48 hours), add culture medium containing a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a defined period (e.g., 6 days).[13]
-
Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo® 3D) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells.
-
Plot the dose-response curves and calculate the IC50 value (the concentration of drug that inhibits 50% of cell growth).
-
Protocol 3: Apoptosis Assay
This protocol details a method to quantify apoptosis in PDOs treated with this compound using a TUNEL assay.
Materials:
-
PDOs cultured on chamber slides or in 96-well plates
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., Triton X-100 in PBS)
-
TUNEL assay kit
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treatment: Treat PDOs with this compound at the desired concentration and for the desired duration.
-
Fixation: Fix the organoids with 4% PFA.
-
Permeabilization: Permeabilize the organoids with a suitable permeabilization solution.
-
TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay to label the fragmented DNA of apoptotic cells.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging and Analysis:
-
Image the stained organoids using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells.[16]
-
Visualizations
This compound's Multi-Targeted Signaling Pathway Inhibition
Caption: this compound inhibits multiple tyrosine kinases, blocking key signaling pathways.
Experimental Workflow for Assessing this compound Efficacy in PDOs
Caption: Workflow for evaluating this compound response using patient-derived organoids.
Limitations and Considerations
While PDOs are a powerful tool, it's important to acknowledge their limitations. Standard PDO cultures consist primarily of epithelial cells and lack the full tumor microenvironment, including immune cells and vasculature.[4][17] Since a significant part of this compound's effect is anti-angiogenic, its full clinical efficacy may not be captured in these models.[1][17] Studies have shown that while PDOs alone may not show a response to this compound, xenografts derived from these organoids, which develop a vasculature, can recapitulate the clinical response.[17] Future directions include the development of more complex co-culture systems that incorporate endothelial and immune cells to better model the tumor microenvironment.[17]
References
- 1. Patient-derived organoids model treatment response of metastatic gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Patient-Derived Organoid Platform from TUR-P Samples Enables Precision Drug Screening in Advanced Prostate Cancer [mdpi.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - NCI [dctd.cancer.gov]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces Bim-mediated intrinsic apoptosis by blocking AKT-mediated FOXO3a nuclear export - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolution of this compound from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autophagy inhibition improves sensitivity to the multi-kinase inhibitor this compound in preclinical mouse colon tumoroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor activity of the multikinase inhibitor this compound in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of patient-derived cancer organoids for drug-screening applications | COLAAB [animalmethodsbias.org]
- 16. researchgate.net [researchgate.net]
- 17. The Efficacy of Using Patient-Derived Organoids to Predict Treatment Response in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Regorafenib with Immunotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale, experimental methodologies, and key findings for combining the multi-kinase inhibitor regorafenib with immunotherapy, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies. The protocols and data presented are synthesized from leading preclinical studies and are intended to serve as a guide for designing and interpreting similar research.
Introduction and Rationale
This compound is an oral multi-kinase inhibitor that targets various pathways involved in tumor angiogenesis (VEGFR1–3, TIE2), oncogenesis (KIT, RET, RAF), and the tumor microenvironment (PDGFR, FGFR).[1] While it has direct anti-tumor effects, emerging evidence highlights its significant immunomodulatory properties.[2][3] The combination of this compound with ICIs is based on the hypothesis that this compound can remodel the tumor microenvironment (TME) from an immunosuppressive to an immune-permissive state, thereby enhancing the efficacy of immunotherapy.
The key mechanisms underpinning this synergy include:
-
Normalization of Tumor Vasculature: By inhibiting VEGFR, this compound can prune abnormal tumor vessels, which improves perfusion and increases the infiltration of effector T cells into the tumor.[4]
-
Modulation of Immunosuppressive Cells: this compound has been shown to reduce the infiltration and polarization of tumor-associated macrophages (TAMs) towards an anti-tumor M1 phenotype and decrease the number of regulatory T cells (Tregs) within the TME.[3][5][6]
-
Enhancement of T-cell Function: this compound can promote the activation and infiltration of CD8+ T cells, partly by increasing the expression of the chemokine CXCL10, which attracts CXCR3+ T cells.[3][4]
-
Direct Effects on Cancer Cells: this compound can decrease the expression of PD-L1 on tumor cells, potentially making them more susceptible to immune-mediated killing.[3]
Data Summary from Preclinical Models
The following tables summarize the quantitative outcomes from key preclinical studies combining this compound with anti-PD-1/PD-L1 therapy in colorectal cancer (CRC) and hepatocellular carcinoma (HCC) models.
Table 1: Anti-Tumor Efficacy in Syngeneic Mouse Models
| Cancer Model | Treatment Group | Metric | Result | Reference |
| CT26 (CRC) | This compound (30 mg/kg) + aPD1 | Tumor Growth Inhibition | Significantly improved anti-tumor activity compared to single agents.[5][6] | [5][6] |
| Metastasis | Completely suppressed liver metastasis.[5] | [5] | ||
| Survival | Prolonged survival after treatment cessation compared to this compound alone.[5][6] | [5][6] | ||
| MC38 (CRC) | This compound + aPD1 | Tumor Growth Inhibition | Significantly improved anti-tumor activity compared to single agents.[1][5] | [1][5] |
| Murine HCC | This compound (10 mg/kg) + aPD1 | Survival | Increased survival in a dose-dependent manner compared to monotherapy.[4] | [4] |
Table 2: Immunomodulatory Effects on the Tumor Microenvironment
| Cancer Model | Treatment Group | Immune Cell Population | Change | Reference |
| CT26 (CRC) | This compound + aPD1 | Tumor-Associated Macrophages (F4/80+) | Significant reduction.[5] | [5] |
| Regulatory T cells (FoxP3+) | Durable reduction.[5][6] | [5][6] | ||
| Macrophage Polarization | Sustained M1 polarization.[5] | [5] | ||
| Murine HCC | This compound + aPD1 | CD8+ T cells | Increased infiltration and activation.[4] | [4] |
| CXCR3+CD8+ T cells | Increased numbers in tumor tissue.[3][4] | [3][4] | ||
| Regulatory T cells (Tregs) | Decreased accumulation.[2] | [2] | ||
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased accumulation.[2] | [2] |
Table 3: Biomarker Modulation
| Cancer Model | Treatment Group | Biomarker | Change | Reference |
| CT26 (CRC) | aPD1 | IFNγ | Significantly enhanced intratumoral levels.[5] | [5] |
| Murine HCC | This compound | CXCL10 | Increased transcription and protein expression in HCC cells.[3][4] | [3][4] |
| This compound | STAT3 | Inhibition of activity in HCC cells.[4] | [4] | |
| Melanoma Cell Lines | This compound | PD-L1 | Reduced expression on tumor cells without decreasing MHC-I.[3] | [3] |
| This compound | IDO1 | Reduced IFN-γ-induced expression.[3] | [3] |
Experimental Protocols
Syngeneic Mouse Tumor Models
This protocol describes the establishment of subcutaneous and orthotopic colorectal cancer models.
Materials:
-
CT26 or MC38 murine colorectal cancer cell lines
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, for subcutaneous injection)
-
Surgical tools for orthotopic implantation
Protocol:
-
Cell Culture: Culture CT26 or MC38 cells in complete growth medium at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and have >95% viability before injection.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash twice with sterile PBS, and resuspend in PBS at the desired concentration (e.g., 1 x 10^7 cells/mL for subcutaneous or 1 x 10^6 cells/0.05 mL for orthotopic).
-
Subcutaneous Tumor Implantation:
-
Inject 1 x 10^6 cells in 100 µL of PBS (can be mixed 1:1 with Matrigel) subcutaneously into the flank of the mouse.
-
Monitor tumor growth by measuring with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., 50-100 mm³).
-
-
Orthotopic Tumor Implantation (CT26 in BALB/c):
-
Anesthetize the mouse.
-
Make a small laparotomy incision to expose the cecum.
-
Inject 1 x 10^5 CT26 cells in 50 µL of PBS into the cecal wall.
-
Close the peritoneum and skin with sutures.
-
Monitor for tumor development and metastasis.
-
Drug Formulation and Administration
Materials:
-
This compound powder
-
Vehicle for this compound (e.g., a mixture of Kolliphor HS 15 and PEG 400)
-
Anti-mouse PD-1 (aPD1) antibody (e.g., clone RMP1-14)
-
Sterile PBS or appropriate buffer for antibody
-
Oral gavage needles
-
Syringes for intraperitoneal (i.p.) injection
Protocol:
-
This compound Formulation: Prepare a fresh suspension of this compound in the vehicle daily. For example, create a 10 mg/mL stock for a 10 mg/kg dose in a 20g mouse (0.2 mL administration volume).
-
Treatment Schedule:
-
Monitoring: Monitor animal weight and general health daily. If significant weight loss (>15-20%) or other signs of toxicity occur, consider dose reduction or cessation.
Immunohistochemistry (IHC) for TME Analysis
Materials:
-
Tumor tissues (fresh-frozen in OCT or formalin-fixed paraffin-embedded - FFPE)
-
Primary antibodies (e.g., anti-CD31 for vasculature, anti-F4/80 for macrophages, anti-FoxP3 for Tregs, anti-CD8 for cytotoxic T cells)
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
DAB substrate kit (for HRP)
-
Antigen retrieval buffer (e.g., citrate buffer pH 6.0)
-
Mounting medium
-
Microscope with imaging software
Protocol:
-
Tissue Preparation: Section frozen or FFPE tissues at 5-10 µm thickness.
-
Antigen Retrieval (for FFPE): Deparaffinize and rehydrate sections. Perform heat-induced epitope retrieval in an appropriate buffer.
-
Staining:
-
Block endogenous peroxidase activity (if using HRP) and non-specific binding sites.
-
Incubate with the primary antibody at the optimal dilution overnight at 4°C.
-
Wash and incubate with the appropriate secondary antibody.
-
For HRP, develop the signal with DAB substrate. For fluorescence, counterstain with DAPI.
-
-
Imaging and Analysis:
-
Acquire images from multiple representative fields of view per tumor.
-
Quantify the number of positive cells or the stained area using image analysis software (e.g., ImageJ/Fiji).
-
Flow Cytometry for Immune Cell Profiling
Materials:
-
Fresh tumor tissue
-
Digestion buffer (e.g., Collagenase IV, DNase I in RPMI)
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently-conjugated antibodies against immune cell surface and intracellular markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, CD11b, CD206, CD86)
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Flow cytometer
Protocol:
-
Single-Cell Suspension Preparation:
-
Mince the tumor tissue finely and incubate in digestion buffer at 37°C with agitation.
-
Filter the cell suspension through a 70 µm strainer to remove debris.
-
Lyse red blood cells.
-
Wash the cells and resuspend in FACS buffer.
-
-
Staining:
-
Perform a surface stain by incubating cells with a cocktail of surface marker antibodies.
-
For intracellular markers (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, then incubate with the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single, CD45+ cells to identify immune populations and then further phenotype specific subsets.
-
Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams created using the DOT language to visualize key concepts.
Caption: this compound's multi-target inhibition reshapes the TME to enhance immunotherapy.
Caption: Experimental workflow for evaluating this compound and immunotherapy combinations.
References
- 1. This compound enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of anti-PD-1 antibody plus this compound in refractory microsatellite stable metastatic colorectal cancer: a retrospective single-arm cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory effects of this compound: Enhancing the efficacy of anti-PD-1/PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound combined with PD1 blockade increases CD8 T-cell infiltration by inducing CXCL10 expression in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth. | Read by QxMD [read.qxmd.com]
Probing the Anti-Angiogenic Power of Regorafenib: A Guide for Researchers
Application Notes and Protocols for Studying Regorafenib's Anti-Angiogenic Effects
This compound is a potent oral multi-kinase inhibitor that has demonstrated significant anti-angiogenic and anti-tumor activity. Its mechanism of action involves targeting key receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis, oncogenesis, and the tumor microenvironment. For researchers and drug development professionals investigating its therapeutic potential, a thorough understanding of the experimental protocols to evaluate its anti-angiogenic properties is crucial. These application notes provide detailed methodologies for key in vitro and in vivo assays to characterize the anti-angiogenic effects of this compound.
Mechanism of Action: Targeting Key Angiogenic Pathways
This compound exerts its anti-angiogenic effects primarily by inhibiting vascular endothelial growth factor receptors (VEGFRs) and the tyrosine kinase with immunoglobulin-like and epidermal growth factor-like domains 2 (TIE2). These pathways are critical for the formation of new blood vessels, a process essential for tumor growth and metastasis. This compound targets VEGFR1-3, thereby interfering with endothelial cell proliferation, migration, and survival. Concurrently, its inhibition of the angiopoietin receptor TIE2 disrupts vessel maturation and stability. This dual blockade of VEGFR and TIE2 signaling pathways may offer a more comprehensive anti-angiogenic strategy compared to agents that target only the VEGF pathway.
Quantitative Data Summary
The efficacy of this compound in inhibiting key kinases and cellular processes has been quantified in numerous preclinical studies. The following tables summarize this data, providing a reference for expected outcomes in experimental settings.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| VEGFR1 | 4.2 |
| VEGFR2 | 21 |
| VEGFR3 | 46 |
| TIE2 | 14 |
| PDGFR-β | 1.5 |
| FGFR1 | 7 |
| c-KIT | 1.5 |
| RET | 7 |
| RAF-1 | 6 |
| B-RAF | 13 |
Table 2: In Vitro Anti-Angiogenic Activity of this compound
| Assay | Cell Line | Parameter | Effective Concentration |
| Endothelial Cell Proliferation | HUVEC | Inhibition of VEGF-stimulated proliferation | IC50: 4-16 nM |
| Endothelial Cell Migration | LEC | Inhibition of VEGF-C-induced migration | 100 nM |
| Tube Formation | HUVEC | Inhibition of capillary-like structure formation | Not specified |
Table 3: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound
| Model | Tumor Type | Dosage | Outcome |
| Orthotopic Colon Cancer | CT26 (murine) | 30 mg/kg/day (oral) | Complete suppression of tumor growth; prevention of liver metastases; significant reduction in microvessel density. |
| Human Colon Carcinoma Xenograft | Not specified | Not specified | Significantly lower microvascular density (48±10 vs. 113±25, p<0.05); increased apoptotic cells. |
Experimental Protocols
Detailed below are protocols for key in vitro and in vivo assays to assess the anti-angiogenic effects of this compound.
In Vitro Assays
1. Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Materials:
-
HUVECs
-
Endothelial Basal Medium (EBM-2) supplemented with growth factors
-
Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
VEGF-A
-
96-well plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Plate reader
-
-
Protocol:
-
Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well in EBM-2 with 10% FBS and incubate overnight.
-
Serum-starve the cells for 6 hours in EBM-2 containing 0.1% BSA.
-
Treat the cells with various concentrations of this compound (e.g., 1-100 nM) for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL).
-
Incubate for 48-72 hours.
-
Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader to determine cell viability.
-
2. Endothelial Cell Migration Assay (Scratch Assay)
This assay evaluates the effect of this compound on the migration of endothelial cells.
-
Materials:
-
Lymphatic Endothelial Cells (LECs) or HUVECs
-
6-well plates
-
EBM-2 with 0.1% BSA
-
This compound
-
VEGF-C (for LECs) or VEGF-A (for HUVECs)
-
Sterile pipette tip
-
Microscope with a camera
-
-
Protocol:
-
Grow LECs to a confluent monolayer in 6-well plates.
-
Serum-starve the cells for 6 hours.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add serum-free medium containing this compound (e.g., 100 nM) and incubate for 1 hour.
-
Add VEGF-C (e.g., 200 ng/mL).
-
Capture images of the scratch at 0 and 24-48 hours.
-
Quantify the migration by measuring the closure of the scratch area.
-
3. Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Materials:
-
HUVECs
-
Matrigel (growth factor reduced)
-
96-well plates
-
EBM-2
-
This compound
-
Calcein AM (for visualization)
-
Fluorescence microscope
-
-
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Allow the Matrigel to solidify at 37°C for 30 minutes.
-
Resuspend HUVECs in EBM-2 containing various concentrations of this compound.
-
Seed the cells onto the Matrigel-coated wells.
-
Incubate for 6-18 hours to allow for tube formation.
-
Stain the cells with Calcein AM.
-
Visualize and quantify the tube-like structures (e.g., total tube length, number of junctions) using a fluorescence microscope and image analysis software.
-
In Vivo Assays
1. Matrigel Plug Assay
This in vivo assay quantifies angiogenesis by assessing the vascularization of a subcutaneously implanted Matrigel plug.
-
Materials:
-
Immunodeficient mice (e.g., C57BL/6 or athymic nude mice)
-
Growth factor-reduced Matrigel
-
Pro-angiogenic factors (e.g., VEGF, bFGF)
-
This compound (for systemic administration or mixed in the plug)
-
Heparin
-
Ice-cold syringes
-
Hemoglobin assay kit (e.g., Drabkin's reagent) or anti-CD31 antibody for immunohistochemistry
-
-
Protocol:
-
Thaw Matrigel on ice.
-
Mix Matrigel with pro-angiogenic factors and heparin. If testing local delivery, mix this compound into the Matrigel.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice using an ice-cold syringe.
-
If testing systemic effects, administer this compound orally daily.
-
After 7-14 days, excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Hemoglobin content: Homogenize the plugs and measure hemoglobin concentration using a hemoglobin assay kit.
-
Immunohistochemistry: Fix, section, and stain the plugs with an anti-CD31 antibody to visualize and quantify microvessel density.
-
-
2. Tumor Xenograft Model
This model assesses the effect of this compound on tumor growth and angiogenesis in a more physiologically relevant setting.
-
Materials:
-
Immunodeficient mice
-
Tumor cells (e.g., human colon cancer cell lines)
-
This compound
-
Calipers
-
Anti-CD31 antibody for immunohistochemistry
-
-
Protocol:
-
Subcutaneously inject tumor cells into the flank of immunodeficient mice.
-
Allow tumors to reach a palpable size.
-
Randomize mice into control and treatment groups.
-
Administer this compound orally to the treatment group (e.g., 30 mg/kg/day).
-
Measure tumor volume with calipers regularly.
-
At the end of the study, excise the tumors.
-
Fix, section, and stain the tumors with an anti-CD31 antibody.
-
Quantify microvessel density by counting the number of CD31-positive vessels per field of view.
-
These detailed protocols and summarized data provide a solid foundation for researchers to design and execute experiments aimed at elucidating the anti-angiogenic mechanisms of this compound. Adherence to these methodologies will ensure robust and reproducible results, contributing to a deeper understanding of this important anti-cancer agent.
Application Notes and Protocols: Utilizing CRISPR-Cas9 Screens to Elucidate Regorafenib Resistance Mechanisms
Introduction
Regorafenib is an oral multi-kinase inhibitor used in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[1][2] It targets multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, including VEGFR, PDGFR, and RAF.[1] Despite its initial efficacy, the development of acquired resistance is a significant clinical challenge that limits long-term patient benefit.[3][4] Understanding the molecular mechanisms that drive this resistance is crucial for developing rational combination therapies and improving patient outcomes.
Genome-wide CRISPR-Cas9 screens have emerged as a powerful, unbiased tool for systematically identifying genes and pathways that modulate drug response.[3][5][6] By creating pools of cells with targeted gene knockouts (CRISPRko), interference (CRISPRi), or activation (CRISPRa), researchers can identify genetic perturbations that confer resistance or sensitivity to a specific compound.[6][7] This document provides detailed protocols and application notes for employing CRISPR-Cas9 screens to discover and validate the mechanisms of this compound resistance.
Principle of the Technology
Pooled CRISPR-Cas9 screens for drug resistance involve transducing a population of Cas9-expressing cells with a lentiviral library of single-guide RNAs (sgRNAs).[8][9] Each sgRNA is designed to target a specific gene. The transduction is performed at a low multiplicity of infection (MOI) to ensure most cells receive only a single sgRNA, creating a diverse pool of knockout cells.[8] This population is then split and cultured with either a vehicle control (e.g., DMSO) or this compound. Over time, cells containing sgRNAs that knock out genes essential for this compound's efficacy will survive and proliferate, becoming enriched in the population.[3] By using next-generation sequencing (NGS) to quantify the relative abundance of each sgRNA at the beginning and end of the experiment, genes whose loss confers a survival advantage can be identified as drivers of resistance.[8]
Key Resistance Mechanisms Identified by CRISPR Screens
Genome-wide CRISPR screens have identified several genes and pathways implicated in this compound resistance across different cancer types.
-
Modulation of Apoptosis (BCL Family) : In experimental glioma models, CRISPR screens identified members of the B-cell lymphoma 2 (BCL2) family, including BCL2 and BCL2L1 (encoding Bcl-xL), as key modifiers of this compound response.[1][10] The combination of this compound with Bcl-2/Bcl-xL inhibitors like navitoclax showed superior efficacy compared to either drug alone, suggesting that evasion of apoptosis is a critical resistance mechanism.[10][11]
-
Reactivation of Signaling Pathways : A common mechanism of resistance to kinase inhibitors is the reactivation of downstream signaling cascades.[12] CRISPR screens for resistance to similar multi-targeted inhibitors have consistently identified negative regulators of the MAPK and PI3K/AKT/mTOR pathways.[13][14] Loss of genes like NF1 or LZTR1 can lead to hyperactivation of these pro-survival pathways, bypassing the inhibitory effects of the drug.[13][14]
-
Metabolic Reprogramming : A CRISPR activation (CRISPRa) screen in hepatocellular carcinoma cells identified Hexokinase 1 (HK1) as a critical factor in promoting this compound resistance.[15] This highlights the role of metabolic adaptation in overcoming the drug's cytotoxic effects.
-
Hippo Signaling Pathway : In hepatocellular carcinoma, a CRISPR loss-of-function screen revealed that LATS1 and LATS2, core components of the Hippo signaling pathway, were responsible for this compound resistance.[16] Their knockout leads to acquired resistance to the drug.[16]
Data Presentation: Summary of CRISPR Screen Hits
Quantitative data from CRISPR screens are typically presented as ranked lists of genes based on statistical enrichment scores. The tables below summarize key findings from published studies.
Table 1: Potential Modifiers of this compound Response in Experimental Glioma [1][10][15]
| Gene Symbol | Function | Role in Resistance |
|---|---|---|
| BCL2 | Anti-apoptotic protein | Overexpression confers resistance |
| BCL2L1 | Anti-apoptotic protein (Bcl-xL) | Overexpression confers resistance |
| ITGB3 | Integrin Subunit Beta 3 | Modulates cell adhesion and signaling |
| ARAF | Serine/threonine-protein kinase | Component of the MAPK pathway |
| PLCE1 | Phospholipase C Epsilon 1 | Signal transduction |
| FOXC1 | Forkhead Box C1 | Transcription factor |
Table 2: Top Genes Overexpressed in this compound-Resistant Hepatocellular Carcinoma Cells (CRISPRa Screen) [15]
| Gene Symbol | Gene Name | Log2 Fold-Change | Function |
|---|---|---|---|
| HK1 | Hexokinase 1 | >2 | Glycolysis, Metabolism |
| ITGB5 | Integrin Subunit Beta 5 | >2 | Cell adhesion, Signaling |
| SLC2A1 | Solute Carrier Family 2 Member 1 | >2 | Glucose transport |
| ERO1A | Endoplasmic Reticulum Oxidoreductase 1 | >2 | Protein folding, Oxidative stress |
| UGDH | UDP-Glucose 6-Dehydrogenase | >2 | Hyaluronic acid synthesis |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Signaling Pathway: BCL2-Mediated Apoptosis Evasion
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance
This protocol is adapted from established methods for performing pooled CRISPR-Cas9 screens.[5][8][17]
1. Cell Line Preparation and QC a. Select a cancer cell line of interest (e.g., colorectal, hepatocellular). b. Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector followed by antibiotic selection (e.g., blasticidin). c. Validate Cas9 activity using a functional assay (e.g., transduction with a GFP-targeting sgRNA in a GFP-expressing line). d. Determine the half-maximal inhibitory concentration (IC50) of this compound for the Cas9-expressing cell line via a 72-hour cell viability assay (e.g., CellTiter-Glo). This is critical for selecting the appropriate screening concentration.
2. Pooled sgRNA Library Transduction a. Plate Cas9-expressing cells at a density that will ensure a representation of at least 500-1000 cells per sgRNA in the library upon transduction.[8] b. Transduce the cells with a pooled lentiviral sgRNA library (e.g., GeCKO, Brunello) at a low multiplicity of infection (MOI) of 0.3.[8] This minimizes the chance of cells receiving more than one sgRNA. c. After 24 hours, replace the medium and begin selection with the appropriate antibiotic (e.g., puromycin) for 2-3 days to eliminate non-transduced cells.
3. This compound Screening a. After selection, harvest an initial cell pellet representing the baseline sgRNA distribution (Day 0 sample). b. Split the remaining cells into at least two replicate populations for each condition: Vehicle (DMSO) and this compound. The this compound concentration should be high enough to exert selective pressure (e.g., IC80). c. Culture the cells for 14-21 days, passaging as needed while maintaining a cell count that preserves the library representation (>500 cells/sgRNA). d. At the end of the screen, harvest cell pellets from each replicate of the vehicle and this compound-treated populations.
4. Genomic DNA Extraction and NGS Library Preparation a. Extract genomic DNA (gDNA) from the Day 0 and final time-point cell pellets using a commercial kit. Ensure high-quality gDNA is obtained. b. Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol.[8] The first PCR amplifies the region flanking the sgRNA, and the second PCR adds Illumina sequencing adapters and barcodes for sample multiplexing. c. Purify the PCR products and quantify the final library concentration.
5. Sequencing and Data Analysis a. Pool the barcoded libraries and perform high-throughput sequencing on an Illumina platform. Aim for a sequencing depth of at least 300-500 reads per sgRNA.[8] b. Demultiplex the sequencing data and align reads to the sgRNA library reference file to obtain read counts for each sgRNA. c. Use computational tools (e.g., MAGeCK) to identify sgRNAs and, by extension, genes that are significantly enriched in the this compound-treated samples compared to the vehicle control and Day 0 samples.
Protocol 2: Validation of Top Candidate Genes
Validating hits from the primary screen is a critical step to confirm their role in this compound resistance.[18]
1. Individual sgRNA Validation a. Select 2-3 top-ranking candidate genes from the screen. b. Design 2-4 new sgRNAs targeting the coding region of each candidate gene, plus non-targeting control sgRNAs. c. Individually transduce Cas9-expressing cells with each sgRNA. d. Confirm gene knockout via Western blot (for protein) or Sanger sequencing and TIDE analysis (for genomic indels).
2. Cell Viability and Proliferation Assays a. Plate the individual knockout cell lines and control cells. b. Treat with a dose-response range of this compound for 72 hours. c. Measure cell viability using an appropriate assay (e.g., CellTiter-Glo, MTT). d. A significant increase in the IC50 value for the knockout cells compared to the control cells validates the gene's role in conferring resistance.[19]
3. Clonogenic (Colony Formation) Assay a. Seed a low number of cells (e.g., 500-1000) from each knockout and control line into 6-well plates. b. Treat with a fixed, sublethal dose of this compound or vehicle. c. Allow cells to grow for 10-14 days until visible colonies form. d. Fix, stain (e.g., with crystal violet), and count the colonies. An increased number and/or size of colonies in the this compound-treated knockout cells confirms a survival advantage.
4. Rescue Experiments (Orthogonal Validation) a. To confirm that the observed resistance phenotype is due to the specific gene knockout, perform a rescue experiment.[18] b. In the validated knockout cell line, re-introduce the wild-type version of the gene using a cDNA expression vector that is resistant to the sgRNA (e.g., by introducing silent mutations in the PAM site). c. Successful re-expression of the gene should re-sensitize the cells to this compound, confirming the specificity of the initial hit.
The application of genome-wide CRISPR-Cas9 screens provides a robust and systematic methodology for identifying novel drivers of this compound resistance.[3] The protocols outlined here offer a comprehensive guide from initial experimental design to data analysis and crucial hit validation.[8][18] The identification of resistance mechanisms, such as the evasion of apoptosis via the BCL2 family or metabolic reprogramming, is the critical first step toward designing effective combination therapies to overcome acquired drug resistance and improve the clinical utility of this compound.[10][15]
References
- 1. Genome-wide CRISPR-Cas9 screens identify BCL family members as modulators of response to this compound in experimental glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR screen in cancer: status quo and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 10. Genome-wide CRISPR-Cas9 screens identify BCL family members as modulators of response to this compound in experimental glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A genome-wide CRISPR screen identifies regulators of MAPK and MTOR pathways that mediate resistance to sorafenib in acute myeloid leukemia | Haematologica [haematologica.org]
- 14. Genome-wide CRISPR screen identifies regulators of MAPK and MTOR pathways mediating sorafenib resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Regorafenib in Plasma Samples
This document provides detailed application notes and experimental protocols for the quantitative analysis of regorafenib in plasma samples. The methods described are based on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are robust and widely used techniques in clinical and pharmaceutical research. These protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments of this compound.
Method 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred and most prevalent method for the quantification of this compound in biological matrices like plasma due to its superior sensitivity, specificity, and high-throughput capabilities.[1] The technique combines the powerful separation of liquid chromatography with the precise detection and quantification of mass spectrometry. This allows for the accurate measurement of low concentrations of this compound and its metabolites, even in complex sample matrices.[2] The method typically involves a straightforward sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity.[3][4] The LC-MS/MS assay is ideal for pharmacokinetic and bioequivalence studies where high sensitivity is crucial.[1][3][5]
Experimental Protocol: LC-MS/MS
This protocol outlines a common procedure for this compound quantification in human plasma using LC-MS/MS with protein precipitation for sample preparation.
1. Materials and Reagents:
-
This compound reference standard (>99% purity)[1]
-
Sorafenib or other suitable internal standard (IS) (>99% purity)[1]
-
Methanol (HPLC or LC-MS grade)[1]
-
Acetonitrile (HPLC or LC-MS grade)[1]
-
Formic Acid (LC-MS grade)[1]
-
Ultrapure Water (Milli-Q or equivalent)[1]
-
Blank human plasma (with K3EDTA or heparin as anticoagulant)[3]
2. Instrumentation:
-
LC System: A UHPLC or HPLC system, such as a Waters Alliance HT or Shimadzu LC-40-AD.[1][3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Quattro Micro or AB Sciex TQ 4500) equipped with an electrospray ionization (ESI) source.[1][3]
-
Analytical Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 50 mm × 2.1 mm, 1.7 µm or ACE C18, 100mm × 4.6mm, 5µm).[1][3]
3. Preparation of Solutions:
-
Stock Solutions (this compound and IS): Accurately weigh and dissolve the reference standards in methanol to prepare stock solutions at a concentration of 1 mg/mL.[6] Further dilute these stocks with methanol to create working solutions for calibration standards and quality controls.[1]
-
Calibration Standards (CS) and Quality Control (QC) Samples: Spike appropriate volumes of the this compound working solutions into blank human plasma to achieve the desired concentration range (e.g., 0.5 ng/mL to 40 ng/mL or 10 ng/mL to 25000 ng/mL).[1][3]
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS (e.g., Sorafenib at 200 ng/mL) in acetonitrile.[1]
4. Sample Preparation (Protein Precipitation):
-
Allow frozen plasma samples to thaw at room temperature.
-
Pipette 100 µL of plasma sample (unknown, CS, or QC) into a microcentrifuge tube.[1]
-
Add 200-300 µL of acetonitrile containing the internal standard.[1][6]
-
Vortex the mixture for 2 minutes to precipitate plasma proteins.[1][6]
-
Centrifuge the tubes at high speed (e.g., 13,000-14,000 rpm) for 10 minutes at 4°C.[1][6]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 2-10 µL) into the LC-MS/MS system.[1][6]
5. LC-MS/MS Conditions:
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Elution: A gradient or isocratic elution can be used. A typical gradient starts with low organic phase (e.g., 10% B), ramps up to 90-95% B, holds, and then re-equilibrates.[1][2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Detection: Multiple Reaction Monitoring (MRM). Target precursor-to-product ion transitions for this compound (e.g., m/z 483) and the IS.[8]
Quantitative Data Summary: LC-MS/MS Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Reference | [1][5] | [3][4] | [7] | [2][9] |
| Sample Prep | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation | Protein Precipitation |
| Internal Standard | Sorafenib | Not Specified | Sorafenib | This compound-¹³CD₃ |
| Linearity Range | 0.5 - 40 ng/mL | 10 - 25,000 ng/mL | 25 - 25,000 ng/mL | 5 - 1,000 ng/mL |
| LLOQ | 0.5 ng/mL | 10 ng/mL | 25 ng/mL | 5 ng/mL |
| Intra-day Precision (%RSD) | < 10% | Not Specified | 3.2 - 9.2% | 2.59 - 6.82% |
| Inter-day Precision (%RSD) | < 10% | Not Specified | 4.1 - 12.3% | 3.97 - 11.3% |
| Accuracy | Within 80-125% range | Within ±15% (±20% at LLOQ) | 94.8 - 103.0% | 94.5 - 111% |
| Recovery | Not Specified | 76.6% | Not Specified | > 90% |
Visualization: LC-MS/MS Workflow
Caption: Workflow for this compound Quantification by LC-MS/MS.
Method 2: Quantification of this compound by HPLC with UV Detection
Application Note
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust, cost-effective, and widely available technique for quantifying this compound in plasma.[10] While not as sensitive as LC-MS/MS, it provides sufficient sensitivity for many applications, particularly for therapeutic drug monitoring in clinical settings where plasma concentrations are expected to be within the method's linear range.[11] The method involves sample extraction from plasma, often using solid-phase extraction (SPE) or protein precipitation, followed by separation on a reversed-phase column and detection at a wavelength where this compound exhibits maximum absorbance, typically around 260 nm.[11][12] This method is highly suitable for routine analysis in clinical laboratories due to its simplicity and reliability.[13][14]
Experimental Protocol: HPLC-UV
This protocol provides a general procedure for this compound quantification in plasma using HPLC-UV, with solid-phase extraction for sample cleanup.
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) or other buffer salts
-
Phosphoric acid or other acid for pH adjustment
-
Ultrapure Water
-
Blank human plasma
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
2. Instrumentation:
-
HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical Column: A reversed-phase C18 column (e.g., Capcell PAK MG II, 150 mm x 4.6 mm, 5 µm).[11]
-
Data Acquisition Software
3. Preparation of Solutions:
-
Stock and Working Solutions: Prepare as described in the LC-MS/MS protocol, using methanol or a suitable solvent.
-
Mobile Phase: Prepare a mobile phase such as 0.5% KH₂PO₄ (pH adjusted to 3.5) and acetonitrile in a 30:70 (v/v) ratio.[11] Filter and degas the mobile phase before use.
-
Calibration Standards and QCs: Prepare in blank plasma as described previously.
4. Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridge with methanol followed by ultrapure water.
-
Load 100 µL of plasma sample (spiked with IS) onto the cartridge.[11]
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute this compound and the IS from the cartridge using an appropriate volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.
5. HPLC-UV Conditions:
-
Mobile Phase: 0.5% KH₂PO₄ (pH 3.5) : Acetonitrile (30:70, v/v).[11]
-
Flow Rate: 0.5 - 1.0 mL/min.[11]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: 260 nm.[11]
-
Run Time: Sufficient to allow for the elution of the analyte and IS without interference from plasma components (e.g., 10-15 minutes).
Quantitative Data Summary: HPLC-UV Methods
| Parameter | Method 1 | Method 2 |
| Reference | [11] | [13][14] |
| Sample Prep | Solid-Phase Extraction | Protein Precipitation |
| Internal Standard | Sorafenib | Nilotinib |
| Linearity Range | 10 - 10,000 ng/mL | 5 - 500 ng/mL |
| LLOQ | 10 ng/mL | 4.70 ng/mL |
| Intra-day Precision (%CV) | < 12.2% | Not Specified |
| Inter-day Precision (%CV) | < 12.2% | Not Specified |
| Accuracy | < 9.4% | Not Specified |
| Recovery | > 81% | 93.8% |
Visualization: this compound Metabolic Pathway
This compound is metabolized in the liver primarily through pathways involving CYP3A4 and UGT1A9 enzymes. This leads to the formation of two major active metabolites, M-2 (N-oxide) and M-5 (N-desmethyl N-oxide), and an inactive metabolite M-7 (N-β-glucuronide).[2]
Caption: Major Metabolic Pathways of this compound.
References
- 1. pubs.bcnf.ir [pubs.bcnf.ir]
- 2. Development and validation of an analytical method for this compound and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrti.org [ijrti.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioequivalence Analysis of this compound in Human Plasma Using LC-MS/MS: Validation and Application | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 6. Frontiers | A high throughput method for Monitoring of Sorafenib, this compound, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 7. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an analytical method for this compound and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative determination of this compound and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Validated RP-HPLC Method for Estimation of this compound in Bulk and Tablet Dosage Form – Experiment Journal [experimentjournal.com]
- 13. A new validated high‐performance liquid chromatography method for the determination of this compound in rat plasma: Application for pharmacokinetic study | Semantic Scholar [semanticscholar.org]
- 14. A new validated high-performance liquid chromatography method for the determination of this compound in rat plasma: Application for pharmacokinetic study | AVESİS [avesis.istanbul.edu.tr]
Application Notes and Protocols: Regorafenib for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regorafenib is an oral multi-kinase inhibitor that targets various signaling pathways involved in tumor progression, including angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] A significant component of its anti-tumor activity is the induction of apoptosis, or programmed cell death, in cancer cells.[1][2] These application notes provide a comprehensive overview of the mechanisms by which this compound induces apoptosis, supported by quantitative data from preclinical studies. Detailed protocols for key experimental assays are included to facilitate research in this area.
Mechanisms of this compound-Induced Apoptosis
This compound triggers apoptosis through a multi-faceted approach, primarily by inhibiting key survival signaling pathways and modulating the expression of apoptosis-related proteins. The primary mechanisms include:
-
Inhibition of the MAPK/ERK and PI3K/AKT Signaling Pathways: this compound has been shown to suppress the Ras/Raf/MEK/ERK and PI3K/AKT pathways.[3][4] These pathways are crucial for cell survival and proliferation, and their inhibition by this compound leads to a cascade of events culminating in apoptosis.[3][4]
-
Modulation of the Bcl-2 Family of Proteins: this compound influences the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It has been observed to upregulate the expression of pro-apoptotic proteins like PUMA (p53 upregulated modulator of apoptosis) and Bim, while downregulating anti-apoptotic proteins such as Mcl-1, Bcl-xL, and Bcl-2.[3][5][6] This shift in the balance promotes the mitochondrial pathway of apoptosis.[3][6]
-
Activation of Caspases and PARP Cleavage: The induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways by this compound leads to the activation of executioner caspases, such as caspase-3, as well as initiator caspases like caspase-8 and caspase-9.[5][7] Activated caspase-3 then cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.[7][8]
-
Inhibition of STAT3 Signaling: this compound can inhibit the STAT3 signaling pathway, which is involved in promoting cell survival and proliferation.[7] By inhibiting STAT3, this compound can downregulate the expression of anti-apoptotic proteins like Mcl-1 and survivin, thereby promoting apoptosis.[7]
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize quantitative data from various studies on the apoptotic effects of this compound in different cancer cell lines.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Time (h) | Reduction in Cell Viability (%) | Citation |
| TSGH 8301 | Bladder Cancer | 10-50 | 24 | 5-60 | |
| TSGH 8301 | Bladder Cancer | 10-50 | 48 | 10-80 | |
| MCF-7 | Breast Cancer | 25.37 (IC50) | 24 | 50 | [4] |
| HCT116 | Colorectal Cancer | 33.33 (IC50) | 24 | 50 | [4] |
| PLC5, HepG2, Hep3B, SK-Hep1, HA59T | Hepatocellular Carcinoma | Various | 48 | Dose-dependent inhibition | [7] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Time (h) | Assay | Apoptotic Cells (%) | Citation |
| HCT116 (WT) | Colorectal Cancer | 40 | 48 | Annexin V/PI Staining | Increased | [3] |
| HCT116 (p53-KO) | Colorectal Cancer | 40 | 48 | Annexin V/PI Staining | Increased | [3] |
| TSGH 8301 | Bladder Cancer | 30 | 24 & 48 | Sub-G1 Phase Accumulation | Significantly increased | |
| MCF-7 | Breast Cancer | 10, 20 | 48 | Nuclear Fragmentation | Increased | [5] |
| Hep3B & SK-Hep1 | Hepatocellular Carcinoma | 10 | 48 | Annexin-V/PI Staining | Increased | [9] |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Time (h) | Protein | Change in Expression | Citation |
| HCT116 | Colorectal Cancer | 40 | 24 | PUMA | Markedly induced | [3] |
| HCT116 | Colorectal Cancer | 40 | 24 | Bcl-xL | Reduced | [3] |
| HCT116 | Colorectal Cancer | 40 | 24 | Mcl-1 | Reduced | [3] |
| TSGH 8301 | Bladder Cancer | 30 | 24 & 48 | Active Caspase-3 | Increased | |
| TSGH 8301 | Bladder Cancer | 30 | 24 & 48 | Active Caspase-8 | Increased | |
| TSGH 8301 | Bladder Cancer | 30 | 24 & 48 | XIAP | Inhibited | |
| TSGH 8301 | Bladder Cancer | 30 | 24 & 48 | MCL-1 | Inhibited | |
| MCF-7 | Breast Cancer | Not specified | Not specified | Mcl-1 | Reduced | [5] |
| MCF-7 | Breast Cancer | Not specified | Not specified | Cleaved Caspase-3 | Increased | [5] |
| MCF-7 | Breast Cancer | Not specified | Not specified | Cleaved Caspase-9 | Increased | [5] |
| HepG2, Hep3B | Hepatocellular Carcinoma | 5 | 16 | PARP-1 | Cleavage observed | [6] |
| HepG2, Hep3B | Hepatocellular Carcinoma | 5 | 16 | Caspase-3 | Activity increased | [6] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.[4]
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 10, 20, 40 µM) and a vehicle control (DMSO) for the specified duration (e.g., 24 or 48 hours).[3][4]
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using Trypsin-EDTA.[11]
-
Collect all cells, including those in the supernatant (which may include apoptotic cells that have detached).
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.[4]
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[4]
-
Add 2 µL of Annexin V-FITC and 2 µL of PI to the cell suspension.[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[10]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.[12]
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PUMA, anti-Mcl-1, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse the cell pellets in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.[12]
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.
-
-
Detection:
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11]
Materials:
-
Cells grown on coverslips or slides
-
This compound
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, from a commercial kit)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on sterile coverslips or chamber slides.
-
Treat with this compound as described in the Annexin V protocol.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization solution for 2-5 minutes on ice.
-
-
TUNEL Staining:
-
Wash the cells with PBS.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.[11]
-
-
Washing and Counterstaining:
-
Wash the cells twice with PBS.[11]
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
-
Microscopy:
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound-induced apoptosis signaling pathways.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound inhibits colorectal tumor growth through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces Bim-mediated intrinsic apoptosis by blocking AKT-mediated FOXO3a nuclear export - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Antiapoptotic BCL-2 proteins determine sorafenib/regorafenib resistance and BH3-mimetic efficacy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 2.5. Evaluate the suppression effect of this compound on tumor progression proteins by Western blot [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Regorafenib Resistance in Colorectal Cancer (CRC) Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming regorafenib resistance in colorectal cancer (CRC) cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My CRC cell line is showing increasing resistance to this compound. What are the common underlying mechanisms?
A1: Resistance to this compound in CRC cell lines can be multifactorial. Observed mechanisms include:
-
Phenotypic Switching: Long-term exposure to this compound can induce a switch to a more resistant phenotype, such as senescence-like states or an epithelial-to-mesenchymal transition (EMT), which promotes a more aggressive and drug-resistant nature.[1][2]
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass the inhibitory effects of this compound by activating alternative survival pathways. A key pathway implicated in acquired resistance is the PI3K/AKT signaling cascade.[1] Upregulation of EGFR signaling has also been observed as a resistance mechanism.[3][4]
-
Induction of Autophagy: this compound treatment can induce autophagy, a cellular self-digestion process, which can act as a survival mechanism for cancer cells, thereby contributing to drug resistance.[5][6][7]
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and BCRP (Breast Cancer Resistance Protein), can actively pump this compound out of the cell, lowering its intracellular concentration and reducing its efficacy.[8][9]
-
Apoptosis Evasion: Resistance can be associated with the failure to induce apoptosis. The p53-upregulated modulator of apoptosis (PUMA) is a critical mediator of this compound-induced apoptosis, and its downregulation can lead to resistance.[10][11]
-
Receptor Tyrosine Kinase (RTK) Amplification: Amplification of genes encoding RTKs, such as Fibroblast Growth Factor Receptor 2 (FGFR2), can confer sensitivity to this compound, suggesting that alterations in RTK expression could be a mechanism of resistance.[12]
Q2: How can I experimentally induce this compound resistance in my CRC cell line?
A2: Developing a this compound-resistant cell line model is crucial for studying resistance mechanisms. A common method involves continuous, long-term exposure to the drug:
-
Initial Exposure: Culture the parental CRC cell line in media containing this compound at a concentration close to its IC50 value. For example, HCT-116 cells could be initially treated with 3 µM this compound.[1][13]
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium over several months as the cells adapt and resume proliferation.
-
Maintenance: Once the cells can proliferate in a significantly higher concentration of this compound compared to the parental line, they can be considered resistant. Maintain the resistant cell line in a medium containing this higher concentration of this compound to ensure the stability of the resistant phenotype.[13]
Q3: What strategies can I test in vitro to overcome this compound resistance?
A3: Several combination strategies have shown promise in overcoming this compound resistance in CRC cell lines:
-
Autophagy Inhibition: Combining this compound with an autophagy inhibitor, such as autogramin-2 or hydroxychloroquine, can suppress the drug-induced protective autophagy and enhance apoptosis, thereby increasing sensitivity to this compound.[5][6][14]
-
EGFR Inhibition: Co-treatment with an EGFR inhibitor like cetuximab can synergistically inhibit CRC cell proliferation and induce apoptosis, particularly in cell lines with primary or acquired resistance to anti-EGFR therapies.[15]
-
Combination with Chemotherapy: this compound can reverse multidrug resistance mediated by ABC transporters.[8][9] Combining it with conventional chemotherapeutic agents that are substrates of these transporters (e.g., paclitaxel, doxorubicin) may restore their efficacy.[8] It has also been shown to act synergistically with 5-FU.[16]
-
Targeting Apoptotic Pathways: Since resistance can be linked to apoptosis evasion, strategies to enhance pro-apoptotic signaling, for instance by modulating BCL-2 family proteins, could be effective. Venetoclax, a BCL-2 antagonist, has been shown to potentiate the antitumor activity of this compound.[17]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for this compound across experiments. | Cell passage number, cell density at seeding, or variations in assay incubation time. | Standardize your experimental protocol. Use cells within a consistent and low passage number range. Optimize and maintain a consistent cell seeding density and assay endpoint. |
| Resistant cell line loses its resistant phenotype over time. | Discontinuation of selective pressure. | Continuously culture the resistant cell line in the presence of the maintenance concentration of this compound to ensure the stability of the resistant phenotype.[13] |
| Combination therapy does not show synergistic effects. | Suboptimal drug concentrations, inappropriate scheduling of drug administration, or cell line-specific resistance mechanisms. | Perform a dose-matrix experiment to identify synergistic concentrations and ratios of the two drugs. Experiment with different administration schedules (e.g., sequential vs. simultaneous). Confirm the expression of the targets of the combination drugs in your cell line. |
| Difficulty in detecting apoptosis induction after treatment. | Insensitive apoptosis assay, incorrect timing of measurement, or a non-apoptotic cell death mechanism. | Use multiple, complementary apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays, and analysis of PARP cleavage). Perform a time-course experiment to identify the optimal time point for detecting apoptosis. Investigate markers of other cell death pathways, such as necroptosis or ferroptosis. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Parental CRC Cell Lines
| Cell Line | IC50 (µM) | Duration of Treatment | Reference |
| HCT-116 | 3 | 3 days | [1] |
| SW1116 | 7 | 3 days | [1] |
| LS-1034 | 7 | 3 days | [1] |
| SW480 | 5.5 | 3 days | [1] |
| Caco-2 | 5 | 3 days | [1] |
Table 2: Reversal of Chemotherapeutic Resistance by this compound in ABCB1-Overexpressing Cells
| Cell Line | Chemotherapeutic | Resistance Fold (- this compound) | Resistance Fold (+ 10 µM this compound) | Reference |
| SW620/Ad300 | Paclitaxel | 289.5 | 2.9 | [8] |
| SW620/Ad300 | Doxorubicin | 179.8 | 3.5 | [8] |
| SW620/Ad300 | Vincristine | 256.3 | 4.1 | [8] |
Key Experimental Protocols
Protocol 1: Development of this compound-Resistant CRC Cell Lines
-
Parental Cell Culture: Culture parental CRC cells (e.g., HCT-116, SW480) in their recommended standard growth medium.
-
Initial Drug Exposure: Begin by exposing the cells to this compound at a concentration equal to their IC50 value (e.g., 3 µM for HCT-116 and 5.5 µM for SW480).[13]
-
Continuous Treatment (Initial Phase): Maintain the cells in this drug-containing medium for approximately four weeks. Replace the medium with fresh drug-containing medium every 2-3 days.[13]
-
Dose Escalation: After the initial phase, gradually increase the this compound concentration. This dose escalation phase should be carried out over a period of about six months. The cells should be continuously monitored for viability and growth.[13]
-
Maintenance of Resistant Phenotype: Once the cells are able to proliferate steadily at a higher concentration, maintain them in this medium for an extended period (e.g., another six months) to ensure a stable resistant phenotype.[13]
-
Verification of Resistance: Periodically perform cell viability assays (e.g., MTT) to compare the IC50 of the resistant cells to the parental cells. A significant increase in the IC50 value confirms the resistant phenotype.[13]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed CRC cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, alone or in combination with another agent. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by plotting a dose-response curve.
Protocol 3: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After drug treatment for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, PUMA, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Mechanisms of this compound resistance and strategies to overcome it.
Caption: Workflow for developing this compound-resistant CRC cell lines.
Caption: Key signaling pathways affected by this compound and involved in resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses epidermal growth factor receptor signaling-modulated progression of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 5. Autophagy inhibition improves sensitivity to the multi-kinase inhibitor this compound in preclinical mouse colon tumoroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy inhibition improves sensitivity to the multi-kinase inhibitor this compound in preclinical mouse colon tumoroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Autophagy inhibition improves sensitivity to the multi-kinase inhibitor this compound in preclinical mouse colon tumoroids | Semantic Scholar [semanticscholar.org]
- 8. This compound overcomes chemotherapeutic multidrug resistance mediated by ABCB1 transporter in colorectal cancer: In vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound antagonizes BCRP-mediated multidrug resistance in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits colorectal tumor growth through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. FGFR2 amplification is predictive of sensitivity to this compound in gastric and colorectal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Modulation of autophagy: a Phase II study of vorinostat plus hydroxychloroquine versus this compound in chemotherapy-refractory metastatic colorectal cancer (mCRC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. This compound suppresses colon tumorigenesis and the generation of drug resistant cancer stem-like cells via modulation of miR-34a associated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
improving regorafenib solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges related to the low aqueous solubility of regorafenib in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing stock solutions of this compound.[1][2][3] It is also soluble in dimethylformamide (DMF) and ethanol.[1][4] For best results, use fresh, anhydrous DMSO, as moisture can negatively impact the solubility of the compound.[2][3]
Q2: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What can I do to prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound.[1] The following strategies can help mitigate this problem:
-
Stepwise Dilution: Instead of adding the highly concentrated DMSO stock directly to your media, perform one or more intermediate dilutions in culture media to gradually lower the concentration.[1]
-
Pre-warming: Gently warm both the this compound stock solution and the cell culture medium to 37°C before mixing.[1]
-
Increase Final Volume: Using a larger final volume of culture medium for the same dose of this compound will lower the final concentration of both the compound and DMSO, which can help prevent precipitation.[1]
-
Rapid Mixing: Add the stock solution to the media while gently vortexing or swirling to ensure rapid and even dispersion.
-
Sonication: If precipitation still occurs, brief and gentle sonication of the final working solution in an ultrasonic bath may help redissolve the compound.[1][5]
Q3: What is the maximum concentration of DMSO that is generally tolerated by cells in culture?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[1] While some cell lines may tolerate up to 0.5%, this should be determined empirically for your specific cells.[1] It is critical to include a vehicle control (media containing the same final concentration of DMSO as your experimental samples) in all experiments to account for any potential solvent effects.[1][6][7]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO can be stored at -20°C for several months or for longer-term storage (up to a year) at -80°C.[1][3][5] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Q5: Can I prepare and store a working solution of this compound in cell culture medium?
A5: It is not recommended to store this compound in aqueous solutions, such as cell culture medium or PBS, for more than one day.[4] Due to its low aqueous solubility and potential for precipitation and degradation, you should always prepare fresh working solutions for each experiment immediately before use.[1]
Q6: Can I prepare a stock solution of this compound in an aqueous buffer?
A6: this compound is sparingly soluble in aqueous buffers.[4] Direct dissolution in buffers is not recommended. For maximum solubility in an aqueous system, the compound should first be dissolved in DMF, and then this stock can be diluted with the aqueous buffer of choice (e.g., PBS pH 7.2).[4] Using this method, a solubility of approximately 0.3 mg/mL can be achieved in a 1:2 solution of DMF:PBS.[1][4] However, these aqueous solutions should be prepared fresh and not stored.[4]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents. Note that values can vary between suppliers and with the purity of the compound and solvent.
| Solvent/Medium | Temperature | Solubility (mg/mL) | Solubility (mM)* | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 - 100 | ~62 - 207 | [2][3][4] |
| Dimethylformamide (DMF) | Not Specified | ~30 | ~62 | [1][4] |
| Dimethylformamide (DMF) | 25°C | 410.34 | 850 | [8][9] |
| Ethanol | Not Specified | ~14 | ~29 | [1][4] |
| Ethanol (with ultrasonic) | Not Specified | ≥6.25 | ≥13 | [5] |
| Acetone | 25°C | 32.63 | 68 | [8][9] |
| 1:2 DMF:PBS (pH 7.2) | Not Specified | ~0.3 | ~0.6 | [1][4] |
| Water | Not Specified | Insoluble | Insoluble | [2][3][5] |
*Calculated based on a molecular weight of 482.82 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is for preparing a standard stock solution used in many in vitro assays.
Materials:
-
This compound powder (MW: 482.82 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.828 mg of this compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 482.82 g/mol * 1000 mg/g = 4.828 mg/mL
-
-
Weigh Compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolve Compound: Vortex the tube vigorously until the powder is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to assist.[1][5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent contamination and avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C or -80°C.[1][5]
Protocol 2: General Procedure for Cell Treatment in a 96-Well Plate Assay
This protocol provides a general workflow for diluting the DMSO stock solution and treating cells for a typical in vitro experiment.
Procedure:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at the optimal density and allow them to attach overnight in a CO₂ incubator at 37°C.[1]
-
Prepare Working Solutions: a. Thaw an aliquot of your 10 mM this compound DMSO stock solution and pre-warm your cell culture medium to 37°C. b. Prepare serial dilutions of this compound in the pre-warmed medium to achieve the desired final concentrations. It is crucial to keep the final DMSO concentration consistent across all wells and below the toxic level for your cells (typically ≤0.1%). [1] c. Example Dilution Scheme for a 10 µM final concentration: i. Intermediate Dilution: Add 2 µL of the 10 mM stock solution to 1998 µL of pre-warmed medium. This creates a 10 µM working solution with 0.1% DMSO. ii. Vehicle Control: Prepare a corresponding vehicle control by adding 2 µL of pure DMSO to 1998 µL of medium.
-
Compound Treatment: a. Carefully remove the old medium from the wells. b. Add the prepared working solutions (e.g., 100 µL) containing the different concentrations of this compound and the vehicle control to the appropriate wells.[1] c. Include a "no-treatment" control with fresh medium only.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.[1]
-
Downstream Analysis: Proceed with your specific assay (e.g., MTT, cell counting, western blot).
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Media becomes cloudy or a precipitate forms immediately after adding the this compound stock solution. | • The final concentration of this compound exceeds its solubility limit in the aqueous medium.[10] • The DMSO stock was added too quickly or without sufficient mixing. • The medium was cold, reducing solubility.[11] | • Lower the final concentration of this compound. • Perform serial dilutions in the medium instead of a single large dilution step.[1] • Pre-warm the medium to 37°C before adding the compound.[1] • Add the stock solution dropwise while gently swirling the medium. |
| A fine, crystalline precipitate appears in the wells after a period of incubation. | • The compound is slowly precipitating out of the solution at 37°C.[10] • this compound is interacting with components in the serum or media, forming insoluble complexes.[10] • Evaporation from the wells is increasing the compound concentration over its solubility limit.[11] | • Reduce the final concentration of the compound. • Decrease the incubation time if experimentally feasible. • Ensure proper humidification in the incubator and consider sealing plates with breathable film to minimize evaporation. |
| Cell viability or assay results are inconsistent between experiments. | • Incomplete dissolution of the initial stock solution. • Use of a stock solution that has undergone multiple freeze-thaw cycles. • Precipitation of the compound in the culture wells, leading to variable effective concentrations. | • Visually inspect the stock solution to ensure it is clear and free of particulates before each use. • Always use single-use aliquots of the stock solution.[1] • Before adding to cells, inspect the final working solution for any signs of precipitation. If present, prepare it again using the methods described above. |
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Effects of low concentrations of this compound and Sorafenib on human HCC cell AFP, migration, invasion and growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on the mononuclear/phagocyte system and how these contribute to the inhibition of colorectal tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-loaded poly (lactide-co-glycolide) microspheres designed to improve transarterial chemoembolization therapy for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
Technical Support Center: Minimizing Regorafenib Off-Target Effects in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design and interpret experiments with regorafenib, focusing on minimizing and understanding its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and major off-target kinases of this compound?
A1: this compound is a multi-kinase inhibitor targeting various receptor tyrosine kinases (RTKs) involved in angiogenesis, oncogenesis, and the tumor microenvironment. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptors (PDGFRα/β), Fibroblast Growth Factor Receptors (FGFR1), KIT, RET, and RAF-1.[1] However, kinome-wide screening reveals that this compound also inhibits a number of other kinases with varying potency, which are considered off-targets. Understanding this selectivity profile is crucial for interpreting experimental results.
Q2: How can I experimentally distinguish between on-target and off-target effects of this compound in my cell-based assays?
A2: Distinguishing between on-target and off-target effects is a critical experimental challenge. A multi-pronged approach is recommended:
-
Dose-Response Analysis: Correlate the concentration of this compound that produces your phenotype of interest with the IC50 or Kd values for its on- and off-target kinases. If the effective concentration is significantly higher than the on-target IC50, off-target effects are more likely.
-
Rescue Experiments: If you hypothesize that the observed effect is due to inhibition of a specific on-target kinase, attempt to "rescue" the phenotype by introducing a constitutively active form of that kinase or its downstream effectors.
-
Use of More Selective Inhibitors: Compare the effects of this compound with those of more selective inhibitors for the primary targets (e.g., highly selective VEGFR inhibitors). If the phenotype is not replicated, it may be due to this compound's off-target activities.
-
Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to deplete the intended target kinase. If the phenotype persists upon this compound treatment in the absence of the primary target, it is likely an off-target effect.
-
Chemical Proteomics: Techniques like Cellular Thermal Shift Assay (CETSA) can be used to confirm which proteins this compound is engaging with inside the cell at a given concentration.[2][3]
Q3: I am observing unexpected or inconsistent results in my experiments with this compound. What are the common pitfalls?
A3: Inconsistent results with multi-kinase inhibitors like this compound can arise from several factors:
-
Cell Line Specificity: The expression levels of on- and off-target kinases can vary significantly between different cell lines. It is crucial to characterize the kinase expression profile of your chosen cell line.
-
Compound Stability and Solubility: Ensure that your this compound stock is properly stored and that the final concentration in your assay medium does not exceed its solubility limit, which can lead to precipitation and inaccurate dosing.
-
Assay Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all influence the apparent potency of the inhibitor. Standardize these conditions across all experiments.
-
Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity at Low this compound Concentrations
-
Possible Cause: Your cell line may be particularly sensitive to one of this compound's off-target kinases that is critical for its survival.
-
Troubleshooting Steps:
-
Review Kinome Data: Cross-reference the IC50 values in the quantitative data table below with the known dependencies of your cell line.
-
Lower the Dose: Perform a more granular dose-response curve starting from very low nanomolar concentrations to find a therapeutic window that inhibits the on-target without causing excessive toxicity.
-
Protective Co-treatments: If a specific off-target pathway is suspected (e.g., a pro-survival pathway), consider co-treatment with an agonist of that pathway to see if it rescues the cells from toxicity.
-
Issue 2: Lack of Expected On-Target Effect (e.g., No reduction in p-VEGFR2)
-
Possible Cause: The cellular context may be preventing effective target inhibition.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify that your cell line expresses the target receptor (e.g., VEGFR2) at sufficient levels by Western blot or flow cytometry.
-
Check Ligand Stimulation: Ensure that the target is activated in your assay system. For receptor tyrosine kinases, this often requires stimulation with the appropriate ligand (e.g., VEGF-A for VEGFR2).
-
Optimize Treatment Time: The kinetics of target inhibition can vary. Perform a time-course experiment to determine the optimal duration of this compound treatment for observing the desired effect.
-
Perform a Cellular Thermal Shift Assay (CETSA): This will confirm if this compound is engaging with its intended target within the intact cell at the concentration you are using.
-
Data Presentation
Table 1: On-Target and Off-Target Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Kinase Family | Primary Function |
| On-Target | |||
| VEGFR1 | 13 | Angiogenic RTK | Angiogenesis, Inflammation |
| VEGFR2 | 4.2 | Angiogenic RTK | Angiogenesis, Vascular Permeability |
| VEGFR3 | 46 | Angiogenic RTK | Lymphangiogenesis |
| PDGFR-β | 22 | Stromal RTK | Stromal Cell Proliferation, Angiogenesis |
| KIT | 7 | Oncogenic RTK | Cell Proliferation, Survival |
| RET | 1.5 | Oncogenic RTK | Cell Proliferation, Differentiation |
| RAF-1 | 2.5 | Intracellular Signaling Kinase | Cell Proliferation, Survival (MAPK Pathway) |
| BRAF | 28 | Intracellular Signaling Kinase | Cell Proliferation, Survival (MAPK Pathway) |
| BRAF V600E | 19 | Intracellular Signaling Kinase | Oncogenic Signaling (MAPK Pathway) |
| TIE2 | 311 | Angiogenic RTK | Vascular Stability |
| FGFR1 | 202 | Stromal RTK | Angiogenesis, Cell Proliferation |
| Selected Off-Target | |||
| p38 MAPK | - | Intracellular Signaling Kinase | Stress Response, Inflammation |
| JNK | - | Intracellular Signaling Kinase | Stress Response, Apoptosis |
| EphA2 | - | RTK | Cell Adhesion, Migration |
| DDR2 | - | RTK | Cell Adhesion, Proliferation |
| ABL1 | - | Non-receptor Tyrosine Kinase | Cell Proliferation, Differentiation |
Note: IC50 values are compiled from various in vitro biochemical assays and can vary depending on the experimental conditions.[1] "-" indicates that while inhibition is reported, specific IC50 values were not consistently found in the reviewed literature.
Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR2 Phosphorylation
This protocol is for assessing the on-target effect of this compound on its primary target, VEGFR2.
-
Cell Culture and Starvation:
-
Plate human umbilical vein endothelial cells (HUVECs) or another VEGFR2-expressing cell line in a 6-well plate.
-
Once the cells reach 70-80% confluency, starve them in a serum-free medium for 4-6 hours.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO) for 2 hours.
-
-
Ligand Stimulation:
-
Stimulate the cells with recombinant human VEGF-A (50 ng/mL) for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-VEGFR2 (Tyr1175) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a framework for performing a CETSA experiment to confirm the intracellular binding of this compound to a target of interest.
-
Cell Culture and Treatment:
-
Culture your cell line of interest to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Shock:
-
Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include an unheated control.
-
Immediately cool the tubes on ice.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation and Western Blotting:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the protein concentration using a BCA assay and normalize all samples.
-
Perform Western blotting as described in Protocol 1, using a primary antibody against your target protein.
-
-
Data Analysis:
-
Quantify the band intensities for your target protein at each temperature.
-
Normalize the intensity of each band to the unheated control.
-
Plot the percentage of soluble protein against the temperature for both the vehicle- and this compound-treated samples to generate melting curves. A shift in the melting curve indicates target engagement.
-
Mandatory Visualizations
Caption: this compound's primary signaling pathway targets.
Caption: Workflow to distinguish on- and off-target effects.
References
- 1. Evolution of this compound from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Regorafenib Treatment in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing regorafenib in preclinical animal models. The information is designed to help optimize treatment schedules to maximize efficacy while managing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mouse xenograft models?
A4: Preclinical studies in mice have reported effective oral dosages ranging from 3 mg/kg/day to 30 mg/kg/day, administered daily.[1][2] A common starting point for efficacy studies is 10 mg/kg/day, as this dose has been shown to provide exposures in mice comparable to those in humans receiving the 160 mg/day clinical dose and results in significant tumor growth inhibition in various models.[3][4] The optimal dose will ultimately depend on the specific tumor model and the experimental goals.[1]
Q2: My xenograft tumors are not responding to this compound. What are the potential reasons?
A2: Several factors could contribute to a lack of therapeutic response:
-
Suboptimal Dosing: The administered dose may be too low to achieve therapeutic concentrations in the tumor tissue. A dose-escalation study is recommended to determine the optimal dose for your specific model.[1]
-
Tumor Model Resistance: The cancer cell line used may possess intrinsic or acquired resistance mechanisms to this compound.
-
Drug Formulation and Administration: this compound is poorly soluble in water. Inadequate solubilization, precipitation in the vehicle, or improper oral gavage technique can lead to inconsistent and inaccurate dosing.[1]
-
Rapid Metabolism: The specific animal model might metabolize the drug faster than anticipated. Pharmacokinetic analysis can help determine actual drug exposure.[1]
Q3: We are observing significant toxicity (e.g., body weight loss) in our animals. How can we adjust the treatment schedule?
A3: If significant toxicity is observed, consider the following strategies:
-
Dose Reduction: Lower the daily dose of this compound. For example, if toxicity is seen at 30 mg/kg/day, consider reducing to 15 mg/kg/day or 10 mg/kg/day.[1]
-
Treatment Interruption: Temporarily halt dosing to allow the animals to recover. Once body weight stabilizes or recovers, treatment can be resumed, potentially at a lower dose.[1]
-
Intermittent Dosing Schedule: While direct comparative preclinical data is limited, clinical practice has adopted intermittent schedules to manage toxicity. You could explore schedules such as 5 days of treatment followed by 2 days off, or 3 weeks on, 1 week off, although these require validation in your specific animal model.
Q4: Should we use a continuous daily dosing schedule or an intermittent one?
A4: Most published preclinical studies utilize a continuous daily oral gavage schedule.[2][5] This approach ensures consistent drug exposure. However, if toxicity is a concern, an intermittent schedule could be a viable alternative to mitigate adverse effects, though this may require pilot studies to establish efficacy. In clinical settings, intermittent dosing (e.g., 3 weeks on, 1 week off) is standard, and dose-escalation strategies have proven effective at managing toxicity.[6]
Q5: How can I perform a dose-response study to find the optimal dose?
A5: A dose-response study involves treating several cohorts of tumor-bearing mice with a range of this compound doses. For example, you could establish cohorts receiving vehicle, 5 mg/kg/day, 10 mg/kg/day, and 15 mg/kg/day.[1][3] Key endpoints to measure are tumor growth inhibition and animal body weight changes. The optimal dose will be the one that provides the best balance of anti-tumor activity and tolerability.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| No significant tumor growth inhibition (TGI) | Dose is too low. | Perform a dose-escalation study (e.g., test 10, 20, and 30 mg/kg/day).[1] |
| Cell line is resistant. | Verify sensitivity of the cell line to this compound in vitro before in vivo studies. | |
| Poor drug formulation. | Ensure complete solubilization. Prepare fresh dosing solutions regularly. A common vehicle is a mix of polypropylene glycol, PEG400, and Pluronic F68.[1] | |
| Significant body weight loss (>15-20%) | Dose is too high. | Reduce the daily dose.[1] |
| Cumulative toxicity. | Implement a "drug holiday" (e.g., 2-3 days without treatment) to allow for recovery. Consider switching to an intermittent dosing schedule.[1] | |
| Precipitation of drug in dosing vehicle | Poor solubility of this compound. | Utilize co-solvents and gentle sonication. Prepare formulations fresh before each administration to minimize precipitation.[1] |
| Variable tumor response within a treatment group | Inconsistent oral gavage administration. | Ensure all technicians are properly trained in oral gavage to deliver the full intended dose accurately.[1] |
| Inconsistent drug suspension. | Vigorously vortex the dosing solution before each gavage to ensure a homogenous suspension. |
Data Presentation: Efficacy and Tolerability
Table 1: Dose-Dependent Efficacy of this compound in a Gastric Cancer PDX Model
| Treatment Group | N | Mean Tumor Weight (mg) | Tumor Growth Inhibition (%) | P-value vs. Vehicle |
| Vehicle | 15 | 1053 ± 150 | - | - |
| This compound 5 mg/kg/day | 15 | 200 ± 55 | 81% | < 0.05 |
| This compound 10 mg/kg/day | 15 | 150 ± 48 | 86% | < 0.05 |
| This compound 15 mg/kg/day | 15 | 125 ± 40 | 88% | < 0.05 |
| Data adapted from a 22-day study in a patient-derived xenograft (PDX) model of gastric cancer. No significant body weight loss was reported in any treatment group.[3] |
Table 2: Efficacy of Different this compound Doses in Murine Colorectal Cancer Models
| Mouse Model | Cell Line | Treatment Dose & Schedule | Outcome |
| Syngeneic | MC38 | 3 mg/kg, daily p.o. | Significant tumor growth inhibition compared to vehicle.[2] |
| Orthotopic | CT26 | 30 mg/kg, daily p.o. | Complete suppression of tumor growth.[5] |
| p.o. = oral administration |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Efficacy Study
-
Cell Culture: Culture human cancer cells (e.g., HCT116) in appropriate media until they reach the logarithmic growth phase.
-
Cell Preparation: Harvest cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells / 100 µL).
-
Tumor Implantation: Anesthetize immunocompromised mice (e.g., nude or SCID) and subcutaneously inject the cell suspension into the flank.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumors with calipers 2-3 times per week.
-
Randomization: Randomize mice into treatment cohorts (e.g., Vehicle, this compound 10 mg/kg, this compound 30 mg/kg).
-
Treatment Administration: Prepare this compound in a suitable vehicle. Administer daily via oral gavage.
-
Monitoring: Monitor tumor volume and animal body weight throughout the study. Observe for any clinical signs of toxicity.[1]
-
Endpoint: Euthanize animals when tumors reach the predetermined maximum size or if signs of excessive toxicity are observed, in accordance with institutional guidelines.[1]
-
Data Analysis: Compare tumor growth rates and final tumor volumes between treatment and control groups. Analyze body weight changes as an indicator of toxicity.[1]
Visualizations
Caption: Troubleshooting workflow for lack of this compound efficacy.
Caption: Decision tree for managing this compound-induced toxicity.
Caption: Simplified signaling pathways targeted by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of the multikinase inhibitor this compound in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effects of this compound and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Optimizing this compound Dosing and Patient Management in Colorectal Cancer in Latin America: Perspectives from Argentina - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Regorafenib Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling regorafenib in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common instability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1] It is also soluble in dimethylformamide (DMF) and ethanol.[1][2] For optimal stability, it is advisable to use anhydrous DMSO, as moisture can negatively impact the solubility and stability of the compound.[1]
Q2: My this compound precipitates when I dilute the stock solution into my aqueous cell culture medium. What can I do to prevent this?
A2: Precipitation upon dilution into aqueous media is a common challenge with hydrophobic compounds like this compound.[1] Here are several strategies to mitigate this issue:
-
Stepwise Dilution: Instead of adding the concentrated stock solution directly to your medium, perform serial dilutions in the organic solvent (e.g., DMSO) first to lower the concentration before the final dilution into the aqueous medium.[1]
-
Pre-warming: Gently warming both the this compound stock solution and the cell culture medium to 37°C before mixing can help maintain solubility.[1]
-
Increased Final Volume: Using a larger final volume of culture medium for the same dose of this compound will result in a lower final concentration of both the compound and the organic solvent, which can help prevent precipitation.[1]
-
Sonication: If precipitation occurs, gentle sonication of the final working solution in an ultrasonic bath for a short period may help to redissolve the compound.[1]
Q3: What is the maximum concentration of DMSO that is generally tolerated by cells in culture?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[1] However, it is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential solvent effects.[1] Some cell lines may tolerate up to 0.5%, but this should be determined empirically for your specific cells.[1]
Q4: How should I store my this compound stock solution?
A4: For long-term storage, this compound stock solutions in organic solvents should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a tightly sealed container, protected from moisture.[3] Aqueous solutions of this compound are not recommended for storage longer than one day.[2]
Q5: What are the main degradation pathways for this compound?
A5: this compound is susceptible to degradation under hydrolytic (acidic, basic, and neutral) and oxidative stress conditions.[4][5] It is relatively stable under thermal and photolytic stress.[4][5]
Troubleshooting Guide: this compound Solution Instability
This guide provides a systematic approach to troubleshooting common issues with this compound solution stability.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution in aqueous buffer/media | - Poor aqueous solubility of this compound.- High concentration of the final solution.- Temperature shock. | - Follow the mitigation strategies in FAQ Q2.- Ensure the final concentration does not exceed the solubility limit in the chosen media (approx. 0.3 mg/mL in a 1:2 DMF:PBS solution).[2] |
| Loss of biological activity over time | - Degradation of this compound in solution.- Improper storage of the stock solution. | - Prepare fresh aqueous solutions for each experiment.- Store organic stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]- Confirm the purity of the stored solution using an appropriate analytical method (e.g., RP-HPLC). |
| Inconsistent experimental results | - Incomplete dissolution of this compound.- Non-homogenous solution after dilution.- Degradation of the compound. | - Ensure complete dissolution of the solid this compound in the organic solvent before preparing the stock solution.- Vortex the solution thoroughly after each dilution step.- Use freshly prepared solutions for critical experiments. |
| Discoloration of the solution | - Oxidation or other chemical degradation. | - Discard the solution.- Prepare fresh solutions using high-purity, anhydrous solvents.- Purge the solvent with an inert gas (e.g., argon or nitrogen) before dissolving the this compound.[2] |
Quantitative Data Summary
The solubility of this compound can vary significantly depending on the solvent and temperature. The following tables summarize key solubility and storage data.
Table 1: Solubility of this compound in Various Solvents
| Solvent/Medium | Temperature (°C) | Solubility |
| Dimethylformamide (DMF) | 25 | ~30 mg/mL[2], 410.34 ± 2.65 mg/mL[6] |
| Dimethyl Sulfoxide (DMSO) | 25 | ~30 mg/mL[2], 49 mg/mL[7] |
| Ethanol | Not Specified | ~14 mg/mL[2][6] |
| Acetone | 25 | 32.63 ± 0.26 mg/mL[6] |
| Ethyl Acetate (EA) | 25 | 15.16 ± 0.17 mg/mL[6] |
| Dichloromethane (DCM) | 25 | 2.71 ± 0.06 mg/mL[6] |
| Water (pH 1-13) | Not Specified | Insoluble[6] |
| 1:2 DMF:PBS (pH 7.2) | Not Specified | ~0.3 mg/mL[2][6] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature (°C) | Duration |
| Crystalline Solid | -20 | ≥ 4 years[2] |
| In Organic Solvent (e.g., DMSO) | -80 | 6 months[3] |
| In Organic Solvent (e.g., DMSO) | -20 | 1 month[3] |
| Aqueous Solution | Not Recommended | Use within one day[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 482.8 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, you will need 4.828 mg of this compound per 1 mL of DMSO.
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
Protocol 2: Stability Assessment of this compound in Solution by RP-HPLC
This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., Phenomenex Luna-C18, 4.5x250 mm, 5 µm)[8]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound solution to be tested
Procedure:
-
Mobile Phase Preparation: A common mobile phase is a mixture of methanol, acetonitrile, and water (e.g., 55:25:20 v/v/v).[8] The mobile phase may be modified with 0.1% formic acid to improve peak shape.
-
Sample Preparation: Dilute a small aliquot of your this compound solution in the mobile phase to a concentration within the linear range of the assay (e.g., 40-240 µg/mL).[8]
-
Chromatographic Conditions:
-
Analysis: Inject the prepared sample and a freshly prepared standard of known concentration. Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the parent this compound peak over time. The retention time for this compound is typically short, around 2.5 minutes under these conditions.[8]
Visualizations
Caption: A workflow for troubleshooting this compound solution instability.
Caption: this compound inhibits multiple kinases in angiogenesis and oncogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Characterization of degradation products of this compound by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. labsolu.ca [labsolu.ca]
- 8. pubs.vensel.org [pubs.vensel.org]
Technical Support Center: Regorafenib-Induced Cytotoxicity in Normal Cells
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding regorafenib-induced cytotoxicity in normal cells. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the primary mechanisms of this compound-induced cytotoxicity in normal cells?
A1: this compound is a multi-kinase inhibitor that, while targeting cancer-related pathways, can also affect normal cells through on-target and off-target effects. The primary mechanisms include:
-
Mitochondrial Dysfunction: In normal hepatocytes, this compound can uncouple oxidative phosphorylation (OXPHOS), disrupt the mitochondrial membrane potential (MMP), decrease cellular ATP, and induce the mitochondrial permeability transition (MPT), leading to necrosis and apoptosis.[1][2]
-
Inhibition of Pro-Survival Signaling: this compound blocks multiple kinases crucial for normal cell function, including VEGFR, PDGFR, and FGFR.[3][4] This can disrupt pathways like PI3K/AKT and MAPK/ERK, which are essential for cell survival, leading to apoptosis.[5][6]
-
Induction of Oxidative Stress: The drug has been shown to increase the production of reactive oxygen species (ROS) in cells, which can damage cellular components and trigger stress-related signaling pathways like JNK and p38 MAPK, ultimately leading to cell death.[7][8][9]
-
Endothelial Dysfunction: By inhibiting VEGFR, this compound can impair angiogenesis and cause endothelial dysfunction, which is thought to contribute to side effects like hypertension and cardiotoxicity.[10][11]
Q2: My normal cell line shows significant death at concentrations that are not as effective on my cancer cell line. What could be the issue?
A2: This phenomenon can be attributed to several factors:
-
Mitochondrial Sensitivity: Normal cells, particularly hepatocytes, can be highly sensitive to mitochondrial toxins. This compound has been shown to directly impair mitochondrial function at clinically relevant concentrations (2.5–15 µM), causing a rapid decline in ATP and leading to necrosis.[1] Your normal cell line may have a greater reliance on OXPHOS compared to the more glycolytic cancer cell line, making it more vulnerable.
-
Off-Target Kinase Profile: The specific kinase expression profile of your normal cell line might make it particularly susceptible to this compound's off-target effects.
-
Lack of Resistance Mechanisms: Cancer cells often have upregulated survival pathways or mutations (e.g., in TP53) that make them more resistant to apoptosis, a characteristic your normal cell line may lack.[5]
Q3: How can I determine if this compound is inducing apoptosis or necrosis in my normal cell cultures?
A3: You can differentiate between apoptosis and necrosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Apoptosis: Cells will stain positive for Annexin V and negative for PI in the early stages, and positive for both in the late stages. Apoptosis is often caspase-dependent, which can be confirmed by Western blot for cleaved caspase-3 and PARP.[6][12]
-
Necrosis: Cells will lose membrane integrity rapidly, staining positive for PI but negative for Annexin V. Studies in primary rat hepatocytes showed that this compound primarily induces necrosis preceded by mitochondrial dysfunction, rather than apoptosis.[1]
Q4: What is the cellular basis for common clinical side effects like hepatotoxicity and hand-foot skin reaction (HFSR)?
A4:
-
Hepatotoxicity: This is one of the most significant toxicities. At the cellular level, it is caused by this compound impairing mitochondrial function in hepatocytes, leading to ATP depletion and cell death.[1][13][14] Metabolism by CYP3A4 enzymes in the liver may also produce toxic intermediates.[13] Routine monitoring of liver enzymes (ALT, AST) is recommended during experiments involving liver cells.[13][15]
-
Hand-Foot Skin Reaction (HFSR): This dermatological toxicity presents as redness, swelling, and pain on the palms and soles.[11][16] The exact mechanism is not fully elucidated but is believed to be related to the inhibition of VEGFR and PDGFR in the capillaries and keratinocytes of the skin, leading to endothelial damage, inflammation, and impaired repair of friction-induced damage.[11][17]
Q5: Are there experimental strategies to protect normal cells from this compound toxicity in vitro?
A5: Yes, several strategies have been explored experimentally:
-
Mitochondrial Protection: In hepatocyte cultures, the mitochondrial permeability transition (MPT) pore blocker cyclosporine A (CsA) and the recoupler 6-ketocholestanol (KC) have been shown to abrogate this compound-induced necrosis.[1]
-
Autophagy Induction: The autophagy inducer rapamycin was found to be strongly cytoprotective against this compound toxicity in hepatocytes, likely by promoting the removal of damaged mitochondria.[1]
-
Targeted Delivery: Encapsulating this compound in polymeric nanoparticles is a formulation strategy aimed at reducing non-specific biodistribution and associated side effects on normal tissues.[18]
-
Inhibition of Drug Reactivation: For gastrointestinal toxicity (diarrhea), toxicity may arise from the reactivation of inactive this compound-glucuronide by gut microbial enzymes.[19][20] In co-culture models mimicking the gut, inhibitors of these enzymes, such as raloxifene, could be tested.[19][20]
Quantitative Data Summary
Table 1: Incidence of Common this compound-Related Adverse Events (Clinical Data)
| Adverse Event | All-Grade Incidence | High-Grade (≥3) Incidence | Reference(s) |
|---|---|---|---|
| Hepatotoxicity (AST/ALT Elevation) | 27% - 32% | 5% - 6% | [21] |
| Hepatotoxicity (Bilirubin Elevation) | 23% | 5% | [21] |
| Hand-Foot Skin Reaction (HFSR) | 47% - 67% | 9% - 17% | [3][15] |
| Hypertension | 44% - 48.5% | 7% - 13% | [11] |
| Diarrhea | 18.8% - 40% | 5.3% - 7% | [3][11] |
| Fatigue | 38.6% - 47% | 2.3% - 10% |[3][11] |
Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound
| Cell Line | Cell Type | IC₅₀ Value (µM) | Reference(s) |
|---|---|---|---|
| HCT116 | Human Colorectal Cancer | ~5.5 | [5][22] |
| RKO | Human Colorectal Cancer | ~5.0 | [5][22] |
| HT-29 | Human Colorectal Cancer | ~3.5 | [5][22] |
| CCD 841 CoN | Normal Human Colon Epithelial | ~5.0 | [5][22] |
| MCF-7 | Human Breast Cancer | Not specified, but effective | [12] |
| MCF10A | Normal Human Breast Epithelial | No effect on proliferation |[12] |
Table 3: this compound's Impact on Mitochondrial Function in Primary Rat Hepatocytes
| Parameter | Effect | Concentration | Time Point | Reference(s) |
|---|---|---|---|---|
| Oxidative Phosphorylation | Uncoupled | Clinically-relevant (2.5-15 µM) | 1 hour | [1] |
| Mitochondrial Membrane Potential | Disrupted | Clinically-relevant (2.5-15 µM) | 1 hour | [1] |
| Cellular ATP | Decreased | Clinically-relevant (2.5-15 µM) | 1 hour | [1] |
| Mitochondrial Permeability Transition | Triggered | Clinically-relevant (2.5-15 µM) | 3 hours | [1] |
| Cell Death | Necrosis | Clinically-relevant (2.5-15 µM) | 7 - 24 hours |[1] |
Detailed Experimental Protocols
Protocol 1: Assessment of Cell Viability (MTT Assay)
-
Cell Seeding: Seed normal cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Detection of Apoptosis (Annexin V-FITC/PI Staining)
-
Cell Culture and Treatment: Culture cells in a 6-well plate and treat with the desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) with JC-1
-
Cell Treatment: Seed cells on glass coverslips or in a multi-well plate and treat with this compound for the desired time (e.g., 1-12 hours).
-
JC-1 Staining: Remove the treatment medium, wash with PBS, and incubate cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash cells with PBS or assay buffer to remove excess dye.
-
Imaging/Measurement: Analyze immediately using a fluorescence microscope or flow cytometer.
-
Healthy cells (high ΔΨm): JC-1 forms J-aggregates, emitting red fluorescence (~590 nm).
-
Apoptotic/unhealthy cells (low ΔΨm): JC-1 remains as monomers, emitting green fluorescence (~529 nm).
-
-
Analysis: Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Visualizations and Diagrams
References
- 1. This compound impairs mitochondrial functions, activates AMP-activated protein kinase, induces autophagy, and causes rat hepatocyte necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of mitochondrial toxicity of the kinase inhibitors ponatinib, this compound and sorafenib in human hepatic HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The cytotoxic effects of this compound in combination with protein kinase D inhibition in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regorefenib induces extrinsic/intrinsic apoptosis and inhibits MAPK/NF‐κB‐modulated tumor progression in bladder cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound activates oxidative stress by inhibiting SELENOS and potentiates oxaliplatin-induced cell death in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces NOX5-mediated endoplasmic reticulum stress and potentiates the anti-tumor activity of cisplatin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces NOX5-mediated endoplasmic reticulum stress and potentiates the anti-tumor activity of cisplatin in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Related Myocardial Injury during Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Management of this compound-related toxicities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. drugs.com [drugs.com]
- 16. What are the side effects of this compound? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. "Formulation Development and in vitro Characterization of this compound-l" by Lisa Daitz, Megan Gearinger et al. [fisherpub.sjf.edu]
- 19. Targeting this compound-Induced Toxicity through Inhibition of Gut Microbial β-Glucuronidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting this compound-induced Toxicity through Inhibition of Gut Microbial β-Glucuronidases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
- 22. oncotarget.com [oncotarget.com]
Technical Support Center: Enhancing Regorafenib Tumor Delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing regorafenib delivery to tumors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with systemic this compound delivery?
A1: this compound is a multi-kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer.[1] However, its clinical efficacy can be limited by several factors. As a Biopharmaceutics Classification System (BCS) Class II drug, it has poor aqueous solubility, which can hinder its bioavailability.[2] Furthermore, its use is often associated with significant side effects, such as hepatotoxicity, which can limit the tolerable dose.[3] Some tumors also develop resistance to this compound, often through mechanisms like the upregulation of drug efflux pumps such as ABCB1.[4]
Q2: What are the primary strategies being explored to enhance this compound delivery to tumors?
A2: The main strategies focus on nanoparticle-based drug delivery systems to improve solubility, prolong circulation time, and enable targeted delivery. Common approaches include encapsulation in polymeric nanoparticles like PEGylated PLGA (poly(lactic-co-glycolic acid)) and the use of lipid-based nanocarriers.[5][6] These systems can protect the drug from degradation, improve its pharmacokinetic profile, and potentially reduce off-target side effects.[3][7] Co-delivery of this compound with other chemotherapeutic agents, such as cisplatin, within a single nanoparticle is another strategy to enhance therapeutic efficacy.[8]
Q3: How can nanoparticle formulation improve the oral bioavailability of this compound?
A3: Nanoparticle formulations, such as those made from PEGylated PLGA, can enhance the oral bioavailability of this compound by increasing its water solubility and dissolution rate.[6] These nanoparticles can be taken up through lymphatic absorption, bypassing first-pass metabolism in the liver, which can significantly increase the amount of drug that reaches systemic circulation.[6] Studies have shown that lipid-based nanocarriers can improve oral bioavailability by 1.70 to 65.9 times compared to solid dispersion and pure drug suspension, respectively.[6]
Q4: Can this compound be used to overcome multidrug resistance (MDR) in tumors?
A4: Yes, this compound has been shown to overcome MDR mediated by the ABCB1 transporter.[4] It can act as an inhibitor of this efflux pump, thereby increasing the intracellular concentration of co-administered chemotherapeutic drugs like paclitaxel in resistant cancer cells.[4] This suggests a potential role for this compound in combination therapies to resensitize resistant tumors to conventional chemotherapy.[4]
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency of this compound in Polymeric Nanoparticles
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the organic solvent used for nanoparticle preparation. | Screen different organic solvents (e.g., dichloromethane, acetone, ethyl acetate) or solvent mixtures to improve drug solubility. |
| Inappropriate drug-to-polymer ratio. | Optimize the drug-to-polymer ratio. A higher polymer concentration can sometimes improve encapsulation, but may also increase particle size. |
| Suboptimal parameters in the formulation process (e.g., sonication time, homogenization speed). | Systematically vary process parameters. For emulsion-based methods, optimize the energy input during emulsification. For nanoprecipitation, control the rate of addition of the organic phase to the aqueous phase. |
| Drug precipitation during nanoparticle formation. | Ensure the drug remains fully dissolved in the organic phase before mixing with the aqueous phase. The use of a stabilizer, like poloxamer 188, can also help prevent drug precipitation.[5] |
Issue 2: High Polydispersity Index (PDI) of Prepared Nanoparticles
| Possible Cause | Troubleshooting Step |
| Inadequate mixing or energy input during formulation. | Increase homogenization speed, sonication time, or stirring rate to ensure uniform particle formation. |
| Aggregation of nanoparticles after formation. | Optimize the concentration of the stabilizer (e.g., PVA, poloxamer 188). Ensure the zeta potential is sufficiently high (typically > ±20 mV) to ensure colloidal stability.[6] |
| Use of non-uniform raw materials. | Ensure the polymer used has a narrow molecular weight distribution. |
Issue 3: Inconsistent In Vitro Drug Release Profile
| Possible Cause | Troubleshooting Step |
| Initial burst release is too high. | This is often due to drug adsorbed on the nanoparticle surface. Optimize washing steps after nanoparticle collection to remove surface-bound drug. A higher polymer concentration can also help reduce the initial burst. |
| Drug release is too slow or incomplete. | The polymer composition (e.g., lactide:glycolide ratio in PLGA) can be modified to alter the degradation rate. A higher glycolide content leads to faster degradation and drug release.[5] |
| Inconsistent release kinetics between batches. | Ensure strict control over all formulation and purification parameters to maintain batch-to-batch consistency. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound-loaded nanoparticles.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Formulation | Polymer/Carrier | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| PEGylated PLGA Nanoparticles | PEG-PLGA | Optimized for smaller size | > ±20 mV (target) | High | High | [5][6] |
| mPEG-PLGA Nanoparticles | mPEG-PLGA | 238.1 | -8.2 | 68.2 ± 4.7 | Not specified | [3] |
| Lipid-Based Nanocarrier | Self-assembled lipids | Not specified | Not specified | Not specified | Not specified | [6] |
| REGO-PT NPs | PEG-PLA | Not specified | Not specified | Not specified | Not specified | [8] |
Table 2: In Vitro Cytotoxicity of this compound Formulations (IC50 Values)
| Cell Line | Free this compound | This compound Nanoparticles (REGO NPs) | Co-delivery Nanoparticles (REGO-PT NPs) | Reference |
| A549 (Lung Cancer) | 10.35 ± 1.22 µM | 9.46 ± 0.98 µM | 6.62 ± 0.97 µM | [8] |
| A2780 (Ovarian Cancer) | 17.70 ± 2.54 µM | 10.22 ± 1.87 µM | 7.16 ± 2.80 µM | [8] |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded mPEG-PLGA Nanoparticles via Oil-in-Water (O/W) Emulsion Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of this compound and mPEG-PLGA polymer in a suitable organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the collected nanoparticles multiple times with deionized water to remove excess stabilizer and unencapsulated drug.
-
Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder for long-term storage and characterization.[3]
Protocol 2: Characterization of this compound-Loaded Nanoparticles
-
Particle Size and Zeta Potential: Disperse the nanoparticles in deionized water and measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Entrapment Efficiency and Drug Loading:
-
Dissolve a known amount of lyophilized nanoparticles in a suitable solvent to break them apart and release the encapsulated drug.
-
Quantify the amount of this compound using High-Performance Liquid Chromatography (HPLC).[3]
-
Calculate Entrapment Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.
-
Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100.
-
-
Morphology: Observe the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[3][5]
-
In Vitro Drug Release:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline with a surfactant to ensure sink conditions).
-
Incubate the suspension at 37°C with constant shaking.
-
At predetermined time points, collect aliquots of the release medium, and replace with fresh medium.
-
Quantify the concentration of released this compound in the aliquots using HPLC.[3]
-
Visualizations
Caption: this compound's multi-kinase inhibitory action on tumor progression.
Caption: Workflow for this compound nanoparticle formulation and evaluation.
Caption: Overcoming this compound delivery challenges with nanomedicine.
References
- 1. Apoptosis induction by siRNA targeting integrin-β1 and this compound/DDAB-mPEG-PCL hybrid nanoparticles in this compound-resistant colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. "Formulation Development and in vitro Characterization of this compound-l" by Lisa Daitz, Megan Gearinger et al. [fisherpub.sjf.edu]
- 4. This compound overcomes chemotherapeutic multidrug resistance mediated by ABCB1 transporter in colorectal cancer: In vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality by design enabled formulation development of this compound monohydrate loaded PEGylated PLGA polymeric nanoparticles: Enhanced oral bioavailability and biopharmaceutical attributes [nmj.mums.ac.ir]
- 6. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Mitigating Hand-Foot Skin Reaction in Regorafenib Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Hand-Foot Skin Reaction (HFSR) in animal models treated with regorafenib. The information is compiled from clinical observations and related preclinical studies, aiming to offer practical guidance for experimental design and execution.
Troubleshooting Guides
Issue 1: Unexpectedly Severe or Early Onset of HFSR in Animal Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Dosage or Frequent Administration | Review and potentially reduce the this compound dosage or alter the administration schedule. The incidence of HFSR is often dose-dependent.[1] | A decrease in the severity and a delay in the onset of HFSR. |
| Animal Strain Susceptibility | Consult literature for strain-specific responses to multikinase inhibitors. If possible, consider using a different, less sensitive strain for initial studies. | Identification of a more suitable animal model with a manageable HFSR phenotype. |
| Mechanical Stress or Friction in Caging | Ensure caging has smooth surfaces and adequate bedding to minimize friction on the animals' paws. | Reduction in localized trauma that can exacerbate HFSR.[1] |
| Underlying Skin Conditions | Pre-screen animals for any pre-existing dermatitis or skin abnormalities before initiating this compound treatment. | Exclusion of confounding factors that could influence the development or severity of HFSR. |
Issue 2: Difficulty in Quantifying and Grading HFSR in Animal Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of a Standardized Grading Scale | Adapt a clinical grading scale (e.g., NCI-CTCAE) for preclinical use, focusing on observable signs like erythema, edema, hyperkeratosis, and ulceration. | Consistent and reproducible scoring of HFSR severity across different animals and experimental groups. |
| Subjective Scoring | Develop a detailed scoring sheet with photographic examples of each grade. Have at least two independent researchers score the animals to ensure inter-observer reliability. | Increased objectivity and accuracy in HFSR assessment. |
| Subtle Early-Stage Symptoms | Implement daily monitoring of the animals' paws, especially during the first few weeks of treatment, to detect early signs of erythema or swelling. | Early detection of HFSR, allowing for timely intervention and more accurate determination of onset. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced HFSR?
A1: The exact mechanism is not fully elucidated, but it is thought to involve a multi-faceted process. This compound inhibits multiple kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2] This dual inhibition is believed to disrupt the endothelial and vascular repair mechanisms in the skin, particularly in areas of high pressure and friction like the footpads.[1][2] This leads to capillary damage, inflammation, and impaired tissue repair. Additionally, this compound may have a direct toxic effect on keratinocytes, leading to apoptosis and epidermal changes.[1][2]
Q2: Are there any established animal models for studying this compound-induced HFSR?
A2: While specific, validated animal models for this compound-induced HFSR are not widely documented in publicly available literature, researchers have utilized general rodent models (mice and rats) to study the toxicities of multikinase inhibitors. The development of HFSR-like symptoms, such as erythema, swelling, and hyperkeratosis on the paws, has been observed in these models.
Q3: What are potential prophylactic or therapeutic interventions to mitigate this compound-induced HFSR in our animal studies?
A3: Based on clinical data and studies with similar multikinase inhibitors like sorafenib, several interventions could be explored in an animal model setting:
-
Topical Corticosteroids: Prophylactic or reactive application of topical corticosteroids like clobetasol has been shown to reduce the incidence and severity of HFSR in patients.[3]
-
Urea-based Creams: Topical application of urea-containing creams can help manage hyperkeratosis and maintain skin hydration.[4]
-
COX-2 Inhibitors (e.g., Celecoxib): Given the inflammatory component of HFSR, the use of systemic or topical COX-2 inhibitors could be investigated. Clinical studies have shown a preventive effect of celecoxib on sorafenib-induced HFS.[5][6][7]
Q4: How should we design an experiment to test a potential mitigating agent for this compound-induced HFSR in mice?
A4: A well-designed experiment would include the following:
-
Animal Model: Select a suitable mouse strain (e.g., BALB/c or C57BL/6).
-
Groups:
-
Vehicle control (receiving the vehicle for both this compound and the test agent).
-
This compound control (receiving this compound and the vehicle for the test agent).
-
Test agent control (receiving the vehicle for this compound and the test agent).
-
Experimental group (receiving both this compound and the test agent).
-
-
Drug Administration: Administer this compound orally at a dose known to induce HFSR. The test agent would be administered as per its intended route (e.g., topically to the paws).
-
Monitoring: Daily observation and scoring of the paws for signs of HFSR. Body weight and general health should also be monitored.
-
Endpoints:
-
Primary: Incidence and severity of HFSR (graded score).
-
Secondary: Histopathological analysis of the paw tissue at the end of the study to assess for epidermal changes, inflammation, and vascular alterations. Measurement of inflammatory markers in the tissue.
-
Quantitative Data Summary
The following tables summarize clinical data for interventions that have shown efficacy in mitigating HFSR, which can inform the design of preclinical studies.
Table 1: Efficacy of Prophylactic Topical Clobetasol for this compound-Induced HFSR in Patients
| Outcome | Preemptive Clobetasol Group | Reactive Clobetasol Group | p-value |
| No HFSR (Cycles 1 & 2) | 30% | 13% | 0.03 |
| No HFSR (Cycle 1) | 54% | 45% | 0.35 |
| No HFSR (Cycle 2) | 33% | 15% | 0.02 |
| Grade 1 HFSR (Cycle 2) | 30% | 43% | 0.12 |
| Grade 2 HFSR (Cycle 2) | 8% | 18% | 0.12 |
| Grade 3 HFSR (Cycle 2) | 3% | 7% | 0.12 |
| Data from a preplanned analysis of the ReDOS trial.[3] |
Table 2: Efficacy of Prophylactic Celecoxib for Sorafenib-Induced Hand-Foot Syndrome in Patients
| Outcome | Sorafenib + Celecoxib Group | Sorafenib Only Group | p-value |
| Incidence of ≥ Grade 2 HFS | 29.3% | 63.8% | < 0.001 |
| Incidence of Grade 3 HFS | 3.4% | 19.0% | 0.008 |
| Data from a randomized, controlled phase III trial in hepatocellular carcinoma patients.[5][6] |
Experimental Protocols
Protocol 1: Evaluation of a Topical Agent for the Mitigation of this compound-Induced HFSR in a Mouse Model
-
Animal Model: 8-week-old male BALB/c mice.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Grouping (n=10 per group):
-
Group A: Vehicle control (oral + topical vehicle).
-
Group B: this compound control (oral this compound + topical vehicle).
-
Group C: Test agent control (oral vehicle + topical test agent).
-
Group D: Experimental group (oral this compound + topical test agent).
-
-
Drug Preparation and Administration:
-
This compound: Prepare a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage. A typical dose might range from 10-30 mg/kg, administered daily.
-
Topical Agent: Prepare the test agent in a suitable cream or gel base. Apply a thin layer to the plantar surface of the hind paws twice daily.
-
-
Monitoring and Scoring:
-
Conduct daily visual inspection of the hind paws.
-
Score for HFSR severity using a modified 0-4 scale (0=normal, 1=slight erythema, 2=moderate erythema and swelling, 3=severe erythema, swelling, and hyperkeratosis, 4=ulceration/necrosis).
-
Measure paw thickness daily using a digital caliper.
-
Record body weight twice weekly.
-
-
Study Duration: 21-28 days, or until severe HFSR develops in the control group.
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect the hind paw tissue.
-
Perform histopathological analysis (H&E staining) to evaluate epidermal thickness, inflammation, and vascular changes.
-
Conduct immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound-induced Hand-Foot Skin Reaction.
Caption: General experimental workflow for evaluating a mitigating agent for HFSR.
References
- 1. Management of this compound-Induced Hand-Foot Skin Reaction with Topical Chinese Medicine and Urea Ointment: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Induced Hand–Foot Skin Reaction Is More Severe on the Feet Than on the Hands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib Reduces the Effects of Acute and Chronic UVB Exposure in Mice Treated with Therapeutically Relevant Immunosuppressive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preventive effect of celecoxib in sorafenib-related hand-foot syndrome in hepatocellular carcinoma patients, a single-center, open-label, randomized, controlled clinical phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preventive effect of celecoxib in sorafenib-related hand-foot syndrome in hepatocellular carcinoma patients, a single-center, open-label, randomized, controlled clinical phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prophylactic strategies for hand-foot syndrome/skin reaction associated with systemic cancer treatment: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Responses to Regorafenib in Xenografts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and manage variable responses to regorafenib in xenograft models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing significant variability in tumor response to this compound across different xenograft models?
Answer:
Variable responses to this compound are common and can be attributed to the inherent heterogeneity of tumors. This compound is a multi-kinase inhibitor targeting pathways involved in angiogenesis, oncogenesis, and the tumor microenvironment.[1] The efficacy of this compound can be influenced by the specific molecular subtype of the tumor. For example, in colorectal cancer (CRC) xenografts, the consensus molecular subtype 4 (CMS4) has shown a better response to this compound.
Troubleshooting Guide:
-
Molecular Subtyping: If working with patient-derived xenografts (PDXs), consider molecularly subtyping the tumors to identify potential correlations between subtype and drug response.
-
Tumor Model Selection: Be aware that different xenograft models, even from the same cancer type, can have distinct genetic backgrounds and signaling pathway activations, leading to varied responses.[2]
-
Literature Review: Consult literature for studies using the same or similar xenograft models to understand expected response rates.
2. My xenografts initially responded to this compound, but now they are starting to grow again. What could be the cause?
Answer:
This phenomenon is likely due to the development of acquired resistance. Tumors can adapt to this compound treatment through various mechanisms, including the activation of alternative signaling pathways to bypass the drug's inhibitory effects.[3][4] Common resistance mechanisms involve the activation of pathways such as c-Met, STAT3, and PI3K/AKT.[4] Additionally, long-term exposure to this compound can induce cellular changes like senescence or an epithelial-to-mesenchymal transition (EMT), contributing to a more aggressive and resistant phenotype.[4]
Troubleshooting Guide:
-
Investigate Bypass Signaling: Analyze resistant tumors for the activation of alternative signaling pathways. Western blotting or immunohistochemistry for phosphorylated proteins like p-AKT, p-ERK, and c-Met can be informative.[4][5]
-
Assess for EMT: Examine resistant tumors for markers of EMT, such as changes in the expression of E-cadherin and vimentin.
-
Consider Combination Therapy: Preclinical studies suggest that combining this compound with inhibitors of resistance pathways, such as MEK inhibitors, may overcome acquired resistance.[5]
3. How can I determine if the variable response I'm seeing is due to inconsistent drug delivery or metabolism?
Answer:
While tumor-intrinsic factors are a major cause of variability, issues with drug administration and metabolism can also play a role. This compound is administered orally, and factors such as animal stress, food intake, and individual differences in metabolism can affect drug absorption and exposure.
Troubleshooting Guide:
-
Standardize Administration: Ensure consistent oral gavage technique and timing of administration relative to feeding schedules.
-
Pharmacokinetic Analysis: If significant variability persists, consider performing a pharmacokinetic study to measure plasma concentrations of this compound in your experimental animals to ensure adequate drug exposure.
-
Monitor Animal Health: Closely monitor the body weight and overall health of the animals, as treatment-related toxicity can affect their feeding behavior and, consequently, drug absorption.[6]
Data Presentation
Table 1: Summary of this compound's Effects on Tumor Growth in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose | Treatment Duration | Tumor Growth Inhibition | Reference |
| HT-29 | Colorectal Carcinoma | 10 mg/kg/day | 1 week | Significant suppression of tumor vascularity and perfusion | [7][8] |
| Patient-Derived Xenografts (PDX) | Colorectal Cancer | 10 mg/kg/day | Up to 4 weeks | Variable, with CMS4 subtype showing the best response | |
| Patient-Derived Xenografts (PDX) | Gastric Cancer | 10 mg/kg/day | 22 days | 72% to 96% inhibition | [6] |
| HCT116 | Colorectal Cancer | 30 mg/kg/day | 10 days | Significant suppression of tumor growth | [9] |
| Patient-Derived Xenografts (PDX) | Hepatocellular Carcinoma | 10 mg/kg/day | 28 days | Significant inhibition in 8 out of 10 models | [10] |
Experimental Protocols
1. Patient-Derived Xenograft (PDX) Establishment and this compound Treatment
-
Tumor Implantation: Surgically resected human tumor tissue is cut into small fragments (approximately 3x3 mm) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = (length x width^2)/2).
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 200-300 mm³), mice are randomized into treatment and vehicle control groups.[6]
-
This compound Administration: this compound is administered orally once daily at the desired dose (e.g., 10 mg/kg).[6] The vehicle control group receives the same volume of the vehicle solution.
-
Endpoint: Treatment continues for a specified duration, or until tumors in the control group reach a maximum allowable size. Tumor tissue is then harvested for further analysis.
2. Immunohistochemistry (IHC) for Biomarker Analysis
-
Tissue Preparation: Harvested xenograft tumors are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Sectioning: 4-5 µm thick sections are cut and mounted on charged glass slides.
-
Antigen Retrieval: Deparaffinize sections and perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate buffer).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.[11]
-
Primary Antibody Incubation: Incubate sections with the primary antibody of interest (e.g., anti-CD31 for microvascular density, anti-Ki-67 for proliferation, anti-cleaved caspase-3 for apoptosis) overnight at 4°C.[11]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a suitable chromogen like DAB.[11]
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.[11]
-
Analysis: Quantify the staining using an appropriate scoring method (e.g., percentage of positive cells, staining intensity).
Mandatory Visualization
Caption: this compound signaling and resistance pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces adaptive resistance of colorectal cancer cells via inhibition of vascular endothelial growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of the multikinase inhibitor this compound in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Effects on Human Colon Carcinoma Xenografts Monitored by Dynamic Contrast-Enhanced Computed Tomography with Immunohistochemical Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound effects on human colon carcinoma xenografts monitored by dynamic contrast-enhanced computed tomography with immunohistochemical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits colorectal tumor growth through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. benchchem.com [benchchem.com]
Navigating Regorafenib Dose Adjustments in Combination Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for designing and troubleshooting experiments involving regorafenib in combination with other therapeutic agents. Drawing from a comprehensive review of clinical and preclinical studies, this resource offers detailed dosing protocols, management strategies for adverse events, and insights into the underlying signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the standard starting dose of this compound in combination therapy studies?
A1: The standard oral dose of this compound as a monotherapy is 160 mg once daily for the first 21 days of a 28-day cycle.[1] However, in combination therapy, the starting dose is often reduced to mitigate overlapping toxicities. A common starting dose in combination studies is 80 mg or 120 mg daily, with subsequent dose escalation based on tolerability.[2][3]
Q2: How should the this compound dose be adjusted for toxicities in a combination setting?
A2: Dose adjustments for this compound in combination therapy follow a similar pattern to monotherapy but require careful consideration of the partner agent's toxicity profile. Dose reductions are typically made in 40 mg increments.[4] For common toxicities like hand-foot skin reaction (HFSR), hypertension, or elevated liver enzymes, specific dose modification guidelines should be followed as detailed in the troubleshooting guides below.
Q3: What is the "ReDOS" dose-escalation strategy and is it applicable to combination studies?
A3: The ReDOS (this compound Dose Optimization Study) strategy involves starting this compound at a lower dose of 80 mg daily and escalating weekly by 40 mg increments to the standard 160 mg dose, if tolerated.[5][6][7] This approach has been shown to improve tolerability and is now a recommended option in NCCN guidelines for metastatic colorectal cancer.[6][8] This strategy is highly relevant for combination studies as it allows for a more individualized approach to dosing, potentially minimizing toxicity and improving patient adherence.[7][9]
Q4: What are the key drug-drug interactions to consider when combining this compound with other agents?
A4: this compound is primarily metabolized by CYP3A4 and UGT1A9.[10] Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) can increase this compound exposure and toxicity, while strong CYP3A4 inducers (e.g., rifampin, St. John's Wort) can decrease its efficacy. Careful review of concomitant medications is crucial to avoid significant drug-drug interactions.
Troubleshooting Guides: Managing Common Adverse Events
Hand-Foot Skin Reaction (HFSR)
| Severity (Grade) | Recommended Action | This compound Dose Adjustment |
| Grade 2 (First Occurrence) | Continue treatment and initiate supportive care. | Reduce dose to 120 mg daily. |
| Grade 2 (Recurrent or persistent despite dose reduction) | Interrupt therapy until improvement to Grade 0-1. | Resume at 80 mg daily. |
| Grade 3 | Interrupt therapy until improvement to Grade 0-1. | Resume at 120 mg daily. If it recurs, reduce to 80 mg daily upon recovery. |
Source: Adapted from clinical trial protocols and prescribing information.
Hypertension
| Severity (Grade) | Recommended Action | This compound Dose Adjustment |
| Grade 2 (Symptomatic) | Interrupt therapy. | Resume at the same or a reduced dose (120 mg) once hypertension is controlled. |
| Grade 3 | Interrupt therapy and manage medically. | Resume at a reduced dose (120 mg) once hypertension is controlled. |
| Grade 4 (Life-threatening) | Permanently discontinue this compound. | - |
Source: Adapted from clinical trial protocols and prescribing information.
Hepatotoxicity (Elevated Liver Enzymes)
| Severity | Recommended Action | This compound Dose Adjustment |
| AST/ALT >5 to ≤20 x ULN (Grade 3) - First Occurrence | Interrupt therapy. Monitor weekly until return to <3 x ULN. | Resume at a reduced dose (120 mg) if the potential benefit outweighs the risk. |
| AST/ALT >5 to ≤20 x ULN (Grade 3) - Recurrence | Permanently discontinue this compound. | - |
| AST/ALT >20 x ULN or AST/ALT >3 x ULN with Bilirubin >2 x ULN | Permanently discontinue this compound. | - |
Source: Adapted from clinical trial protocols and prescribing information.[4]
Dosing in Specific Combination Therapy Studies
The following tables summarize the starting doses and schedules of this compound in various clinical combination therapy studies.
This compound with Chemotherapy
| Combination Agent(s) | Indication | This compound Starting Dose & Schedule | Reference |
| mFOLFOX6 | Metastatic Colorectal Cancer | 160 mg daily on days 4-10 and 18-24 of a 28-day cycle | [11] |
| Capecitabine + Cyclophosphamide | Metastatic Colorectal Cancer | ReDOS schedule: 80 mg (week 1), 120 mg (week 2), 160 mg (week 3) of the first cycle | [12][13] |
This compound with Immunotherapy
| Combination Agent | Indication | This compound Starting Dose & Schedule | Reference |
| Nivolumab | Mismatch Repair-Proficient Colorectal Cancer | 80 mg daily for 21 days on/7 days off, with potential escalation to 120 mg in Cycle 2 | [14][2] |
| Pembrolizumab | Advanced Hepatocellular Carcinoma | 80 mg or 120 mg daily for 3 weeks on/1 week off | [15][16] |
| Toripalimab + Radiotherapy | Metastatic Colorectal Cancer | 80 mg once daily on days 1-21 of a 28-day cycle | [17][18][19] |
| Ipilimumab + Nivolumab | Microsatellite Stable Metastatic Colorectal Cancer | Dose-escalation study | [20] |
Preclinical Combination Studies
| Animal Model | Combination Agent | This compound Dose & Schedule | Reference |
| Pediatric Tumor Xenografts | Irinotecan | 10 mg/kg/day, orally | [21] |
| Hepatocellular Carcinoma Xenografts | Sorafenib | 10 mg/kg, once daily, orally | [22] |
| Colorectal Cancer Xenografts | Irinotecan | Not specified | [23] |
Experimental Protocols & Methodologies
A common study design for determining the appropriate dose of this compound in combination therapy is the "3+3" dose-escalation design.
Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound in combination with a new agent.
Methodology:
-
Cohort Enrollment: A cohort of 3 patients is enrolled at a starting dose level of this compound (e.g., 80 mg/day).
-
Dose-Limiting Toxicity (DLT) Assessment: Patients are monitored for a predefined period (typically the first cycle) for DLTs.
-
Dose Escalation/Expansion:
-
If 0/3 patients experience a DLT, the dose is escalated for the next cohort.
-
If 1/3 patients experience a DLT, an additional 3 patients are enrolled at the same dose level.
-
If ≥2/3 patients in a cohort experience a DLT, that dose is considered to have exceeded the MTD, and the next lower dose level is declared the MTD.
-
-
RP2D Determination: The MTD is often selected as the RP2D for further studies.
Caption: 3+3 Dose-Escalation Experimental Workflow.
Signaling Pathways
This compound is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth, angiogenesis, and the tumor microenvironment.[10][24][25]
Caption: this compound's Inhibition of Key Signaling Pathways.
When combined with an immune checkpoint inhibitor like an anti-PD-1 antibody, this compound may enhance the anti-tumor immune response by modulating the tumor microenvironment.[10] this compound's anti-angiogenic effects can normalize tumor vasculature, potentially increasing T-cell infiltration.
References
- 1. uhs.nhs.uk [uhs.nhs.uk]
- 2. ascopubs.org [ascopubs.org]
- 3. targetedonc.com [targetedonc.com]
- 4. drugs.com [drugs.com]
- 5. targetedonc.com [targetedonc.com]
- 6. onclive.com [onclive.com]
- 7. The ASCO Post [ascopost.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Optimized Dosing of this compound in Patients With Metastatic Colorectal Cancer: A Practical Guide for Oncologists, Advanced Practice Providers, and Pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Combined with Other Systemic Therapies: Exploring Promising Therapeutic Combinations in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound plus modified FOLFOX6 as first-line treatment of metastatic colorectal cancer: A phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound in Combination With Multimodal Metronomic Chemotherapy for Chemo-resistant Metastatic Colorectal Cancers [ctv.veeva.com]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. A phase I/Ib study of this compound and nivolumab in mismatch repair proficient advanced refractory colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. google.com [google.com]
- 16. A multicenter dose-defining/expansion phase 1b study of first-line this compound plus pembrolizumab in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound alone or in combination with high/low-dose radiotherapy plus toripalimab as third-line treatment in patients with metastatic colorectal cancer: protocol for a prospective, randomized, controlled phase II clinical trial (SLOT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | this compound alone or in combination with high/low-dose radiotherapy plus toripalimab as third-line treatment in patients with metastatic colorectal cancer: protocol for a prospective, randomized, controlled phase II clinical trial (SLOT) [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. This compound: Antitumor Activity upon Mono and Combination Therapy in Preclinical Pediatric Malignancy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oncotarget.com [oncotarget.com]
- 23. This compound (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular insight of this compound treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
Validating Regorafenib's Effect on TIE2 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of regorafenib's activity on the TIE2 signaling pathway against other multi-kinase inhibitors. Experimental data is presented to objectively evaluate its performance, supplemented by detailed protocols for key validation assays.
Introduction to this compound and TIE2 Signaling
This compound is an oral multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and progression, including angiogenesis.[1][2] A key target in its anti-angiogenic activity is the Tyrosine kinase with Immunoglobulin-like and EGF-like domains 2 (TIE2) receptor.[1][3] The TIE2 signaling pathway, primarily activated by its ligand Angiopoietin-1 (Ang-1), is crucial for maintaining vascular stability and integrity.[4] In the tumor microenvironment, another ligand, Angiopoietin-2 (Ang-2), can act as a context-dependent antagonist or partial agonist, often promoting vascular destabilization and angiogenesis, particularly in the presence of Vascular Endothelial Growth Factor (VEGF).[4]
This compound's concurrent inhibition of both VEGFR and TIE2 signaling pathways is a distinguishing feature of its mechanism of action.[1][4] This dual blockade may offer a more potent anti-angiogenic effect and potentially overcome resistance mechanisms associated with therapies that solely target the VEGF pathway.[1] This guide aims to provide researchers with the necessary information to validate and compare this compound's effect on TIE2 signaling.
Comparative Efficacy: In Vitro Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other multi-kinase inhibitors against TIE2 and other relevant kinases. This data allows for a direct comparison of their in vitro potency.
| Compound | TIE2 IC50 (nM) | VEGFR1 IC50 (nM) | VEGFR2 IC50 (nM) | VEGFR3 IC50 (nM) | Other Key Targets (IC50 in nM) |
| This compound | 31 - 311[5] | 13[1][6] | 4.2[1][6] | 46[1][6] | RET (1.5), c-RAF (2.5), c-KIT (7), PDGFRβ (22), B-RAF (28), FGFR (202) |
| Cabozantinib | 14.3[7] | - | 0.035[7] | - | MET (1.3), RET (5.2), AXL (7), FLT3 (11.3), KIT (4.6)[7] |
| Lenvatinib | - | 4.7 | 3.0 | 2.3 | RET (6.4), PDGFRα (29), FGFR1-4 (27-61), KIT (85)[8] |
| Sorafenib | - | - | 90 | 20 | c-RAF (6), B-RAF (22), PDGFRβ (57), c-KIT (68) |
| Vandetanib | - | - | 40 | 110 | EGFR (500), RET (130)[9] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the effect of this compound on TIE2 signaling.
In Vitro TIE2 Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the TIE2 kinase.
Materials:
-
Recombinant human TIE2 kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-Ahx-EPKDDAYPLYSDFG)[10]
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound and comparator compounds
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
-
384-well low volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and comparator compounds in DMSO, then dilute further in assay buffer.
-
Kinase Reaction:
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the TIE2 kinase and biotinylated substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA and the HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (for cryptate emission) and 665 nm (for XL665 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Western Blot for TIE2 Phosphorylation in Endothelial Cells
This assay assesses the effect of this compound on TIE2 phosphorylation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound
-
Angiopoietin-1 (Ang-1)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)[11]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-TIE2 (Tyr992), Mouse anti-total TIE2
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Starve the cells in a basal medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with Ang-1 (e.g., 100 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA protein assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-TIE2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To detect total TIE2 as a loading control, strip the membrane of the first set of antibodies using a stripping buffer.
-
Re-block the membrane and probe with the primary antibody against total TIE2, followed by the appropriate secondary antibody and detection.
-
-
Data Analysis: Quantify the band intensities for phospho-TIE2 and total TIE2. Normalize the phospho-TIE2 signal to the total TIE2 signal to determine the relative phosphorylation level.
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the TIE2 signaling pathway and a typical experimental workflow.
Caption: The TIE2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's effect on TIE2 phosphorylation.
Conclusion
The presented data and protocols provide a framework for the validation of this compound's inhibitory effect on TIE2 signaling. The quantitative comparison of IC50 values highlights this compound's potency against TIE2, which, in conjunction with its inhibition of the VEGFR pathway, underscores its robust anti-angiogenic profile. Researchers can utilize the detailed experimental methodologies to independently verify these findings and further explore the therapeutic potential of targeting the TIE2 pathway in various disease models.
References
- 1. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 2. bio-rad.com [bio-rad.com]
- 3. SDS-PAGE Protocol | Rockland [rockland.com]
- 4. Western blotting guide: Part 2, Protein separation by SDS-PAGE [jacksonimmuno.com]
- 5. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. revvity.com [revvity.com]
- 10. selleckchem.com [selleckchem.com]
- 11. stratech.co.uk [stratech.co.uk]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Regorafenib vs. Other VEGFR Inhibitors: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of regorafenib with other prominent Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, including sunitinib, sorafenib, axitinib, and pazopanib. The information presented is collated from various preclinical studies to offer a comprehensive overview of their biochemical and cellular activities.
Biochemical Potency: A Head-to-Head Kinase Inhibition Profile
The primary mechanism of action for these inhibitors is the blockade of VEGFR tyrosine kinases. The half-maximal inhibitory concentration (IC50) is a key measure of their potency. A recent study performed a direct comparative biochemical analysis of multiple FDA-approved kinase inhibitors against a panel of 270 kinases, including VEGFR2.[1]
| Kinase | This compound IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Axitinib IC50 (nM) | Pazopanib IC50 (nM) |
| VEGFR2 | 16 | 29 | 29 | 0.95 | 29 |
| Data sourced from a comparative biochemical kinase activity analysis.[1] It is important to note that IC50 values can vary between different studies and experimental conditions. |
Beyond VEGFR2, these multi-kinase inhibitors target a range of other kinases involved in tumor progression and angiogenesis.
| Kinase | This compound IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Axitinib IC50 (nM) | Pazopanib IC50 (nM) |
| VEGFR1 | 13 | - | - | 0.1 | 10 |
| VEGFR3 | 46 | - | 20 | 0.1-0.3 | 47 |
| PDGFRβ | 22 | 2 | 57 | 1.6 | 84 |
| c-KIT | 7 | - | 68 | 1.7 | 74 |
| RAF-1 | 2.5 | - | 6 | - | - |
| B-RAF | 28 | - | 22 | - | - |
| Note: This table is a compilation of data from multiple sources and not from a single head-to-head comparative study.[2][3] IC50 values can differ based on assay conditions. |
Cellular Activity: Impact on Endothelial and Tumor Cells
The in vitro efficacy of these inhibitors is further evaluated through cellular assays that measure their impact on key processes such as cell proliferation and viability.
Endothelial Cell Proliferation
Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for assessing the anti-angiogenic potential of VEGFR inhibitors.
| Inhibitor | Cell Line | Assay | IC50 / GR50 |
| This compound | HUVEC | Proliferation | ~3 nM[4] |
| Sunitinib | HUVEC | Proliferation | Not explicitly found in a direct comparison |
| Sorafenib | HUVEC | Proliferation | IC50 ~1.5 µM[5] |
| Axitinib | HUVEC | Proliferation | Not explicitly found in a direct comparison |
| Pazopanib | HUVEC | Proliferation | Not explicitly found in a direct comparison |
| The data presented is compiled from various sources, and direct side-by-side comparisons in the same study are limited. |
Tumor Cell Viability
The cytotoxic and cytostatic effects of these inhibitors are assessed across various cancer cell lines. A recent study compared the effects of sorafenib, lenvatinib, this compound, and cabozantinib on a panel of nine hepatoma cell lines using a six-day treatment protocol, with results presented as GR50 values, which account for cell growth rates.[6]
| Cell Line | This compound GR50 (µM) | Sorafenib GR50 (µM) |
| Hep3B | More sensitive to this compound | Less sensitive than this compound |
| HepG2 | More sensitive to this compound | Less sensitive than this compound |
| HLF | More sensitive to this compound | Less sensitive than this compound |
| HuH7 | More sensitive to this compound | Less sensitive than this compound |
| Snu475 | More sensitive to this compound | Less sensitive than this compound |
| This study highlights the differential sensitivity of various cancer cell lines to different TKIs.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies. Below are generalized protocols for key assays used to evaluate VEGFR inhibitors.
In Vitro Kinase Assay (Luminescence-based)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Reagent Preparation : Prepare a master mix containing the kinase buffer, substrate (e.g., a synthetic peptide), and the kinase enzyme at an optimized concentration.
-
Inhibitor Dilution : Perform serial dilutions of the test inhibitors (this compound, sunitinib, etc.) in the kinase buffer. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction : In a 96-well plate, add the master mix to each well, followed by the diluted inhibitors or vehicle control. Initiate the reaction by adding ATP at a concentration close to its Km value for the specific kinase. Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection : Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation/Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of the inhibitors on the proliferation and viability of cultured cells.
-
Cell Seeding : Seed cells (e.g., HUVECs or cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment : Replace the culture medium with fresh medium containing serial dilutions of the test inhibitors or a vehicle control.
-
Incubation : Incubate the plates for a duration that allows for several cell doublings (e.g., 72 hours).
-
Viability Assessment :
-
MTT Assay : Add MTT solution to each well and incubate to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer and measure the absorbance at a specific wavelength.
-
CellTiter-Glo® Assay : Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis : Normalize the results to the vehicle-treated control wells and plot the percentage of cell viability against the inhibitor concentration to calculate the IC50 or GR50 value.
Western Blot Analysis of VEGFR Phosphorylation
This technique is used to assess the inhibition of VEGFR autophosphorylation in a cellular context.
-
Cell Culture and Treatment : Culture cells (e.g., HUVECs) to near confluence and serum-starve them to reduce basal receptor activation. Treat the cells with various concentrations of the inhibitors for a specified time.
-
VEGF Stimulation : Stimulate the cells with recombinant VEGF to induce VEGFR phosphorylation.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR (e.g., anti-p-VEGFR2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : To ensure equal protein loading, strip the membrane and re-probe with an antibody against total VEGFR and a loading control protein (e.g., β-actin or GAPDH). Quantify the band intensities to determine the extent of phosphorylation inhibition.
Visualizing the Mechanisms
To better understand the biological context of these inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Simplified VEGFR signaling pathway and points of inhibition.
Caption: General experimental workflow for comparing VEGFR inhibitors in vitro.
References
- 1. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Response of HCC Cells to TKIs: Modified in vitro Testing and Descriptive Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Preclinical Analysis of Regorafenib and Cabozantinib in Renal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two multi-kinase inhibitors, regorafenib and cabozantinib, in the context of renal cancer models. The information presented is collated from publicly available experimental data to facilitate an informed understanding of their respective mechanisms of action and anti-tumor efficacy.
Introduction
This compound and cabozantinib are both orally administered tyrosine kinase inhibitors (TKIs) that have demonstrated clinical activity in various malignancies. Their mechanisms of action involve the inhibition of multiple signaling pathways implicated in tumor growth, angiogenesis, and metastasis. While both drugs share some common targets, they also exhibit distinct kinase inhibition profiles, which may translate to differential efficacy in specific cancer types, including renal cell carcinoma (RCC). This guide aims to provide a comparative analysis of their preclinical activity in relevant renal cancer models.
Mechanism of Action
Both this compound and cabozantinib are multi-kinase inhibitors, but they target a distinct, albeit overlapping, set of kinases.
This compound is known to inhibit a broad spectrum of kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR)[1]. Its action disrupts downstream signaling cascades, including the RAF/MEK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis.
Cabozantinib potently inhibits MET, VEGFR2, and AXL, which are crucial in the pathogenesis and progression of renal cell carcinoma[2][3][4]. The dual inhibition of MET and VEGFR2 is thought to be a key factor in its efficacy, as it can overcome resistance mechanisms to therapies that solely target the VEGF pathway[5]. Cabozantinib also inhibits other tyrosine kinases such as RET, KIT, and FLT3[5].
Data Presentation
In Vitro Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and cabozantinib in various cancer cell lines, including renal cancer cell lines where data is available. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Cell Line | Cancer Type | This compound IC50 (µM) | Cabozantinib IC50 (µM) | Reference(s) |
| ACHN | Renal Cell Carcinoma | 6.93 | Data Not Available | [6] |
| 786-O | Renal Cell Carcinoma | Effective at 10 mg/kg in vivo | ~10 (for 50% viability reduction) | [7][8] |
| Caki-2 | Renal Cell Carcinoma | >30 | Low sensitivity | [6][8] |
| Various CRC Lines | Colorectal Cancer | 0.97 - 7 | Not specified | [9] |
| Various HCC Lines | Hepatocellular Carcinoma | Effective at 1-10 | Not specified | [9] |
In Vivo Anti-Tumor Efficacy
The following table summarizes the in vivo anti-tumor activity of this compound and cabozantinib in xenograft models.
| Drug | Model | Dosing | Key Findings | Reference(s) |
| This compound | ACHN (Renal) Xenograft | 10 mg/kg, i.p., every 3 days for 21 days | Attenuated tumor growth with a significant difference by day 14. | [6] |
| This compound | 786-O (Renal) Xenograft | 10 mg/kg, p.o. | Reduced tumor size. | [9] |
| Cabozantinib | Papillary RCC PDX (MET mutation) | Not specified | Striking tumor regression and inhibition of lung metastasis. | [10][11] |
| Cabozantinib | 786-O (Renal) Xenograft | Not specified | Inhibited tumor growth in bone. | [12] |
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the key signaling pathways targeted by this compound and cabozantinib.
Caption: this compound's multi-targeted inhibition of key signaling pathways.
Caption: Cabozantinib's inhibition of key oncogenic and angiogenic pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a widely used method to assess cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or cabozantinib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals[7][13][14].
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Kinase Phosphorylation
This protocol is used to detect the phosphorylation status of target kinases.
-
Cell Treatment and Lysis: Treat renal cancer cells with this compound or cabozantinib for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding[15].
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinases (e.g., p-VEGFR2, VEGFR2, p-MET, MET) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[11][16][17].
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.
Caption: General workflow for Western Blot analysis.
In Vivo Xenograft Model
This protocol describes the establishment and use of a subcutaneous xenograft model to evaluate in vivo anti-tumor efficacy.
-
Cell Preparation: Culture human renal cancer cells (e.g., 786-O, ACHN) to 80-90% confluency. Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID mice)[18][19][20][21][22].
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their volume twice weekly using calipers (Volume = (width^2 x length)/2).
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound, cabozantinib, or vehicle control orally at the specified doses and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The tumors can be used for further analysis, such as immunohistochemistry or western blotting.
Caption: Workflow for an in vivo subcutaneous xenograft study.
Conclusion
Both this compound and cabozantinib demonstrate anti-tumor activity in preclinical cancer models, including those for renal cell carcinoma. Their distinct kinase inhibition profiles suggest that their efficacy may vary depending on the specific molecular characteristics of the tumor. Cabozantinib's potent inhibition of MET and AXL, in addition to VEGFR2, provides a strong rationale for its use in RCC, where these pathways are often dysregulated. This compound's broad-spectrum activity against various kinases involved in angiogenesis and oncogenesis also supports its potential in this indication. The data presented in this guide, along with the detailed experimental protocols, offer a foundation for researchers to further investigate and compare the therapeutic potential of these two agents in renal cancer. Direct head-to-head preclinical studies in a panel of well-characterized renal cancer models are warranted to provide a more definitive comparison and to identify potential biomarkers of response.
References
- 1. researchgate.net [researchgate.net]
- 2. Cabozantinib: an Active Novel Multikinase Inhibitor in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. An Evaluation of Cabozantinib for the Treatment of Renal Cell Carcinoma: Focus on Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drug repositioning of this compound for renal cell carcinoma identifies DDR2‑associated sensitivity in ACHN models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Combining the Tyrosine Kinase Inhibitor Cabozantinib and the mTORC1/2 Inhibitor Sapanisertib Blocks ERK Pathway Activity and Suppresses Tumor Growth in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. Kinase activity-tagged western blotting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Regorafenib in Colorectal Cancer: A Comparative Analysis of Efficacy Across Molecular Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of regorafenib, an oral multi-kinase inhibitor, across different molecular subtypes of colorectal cancer (CRC). The information presented is compiled from pivotal clinical trials and preclinical studies, offering a comprehensive overview for researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables for easy comparison, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms.
Executive Summary
This compound has demonstrated a statistically significant, albeit modest, survival benefit in patients with metastatic colorectal cancer (mCRC) who have progressed on standard therapies. Its efficacy, however, varies across different molecular subtypes of the disease. This guide delves into the performance of this compound in CRC defined by key mutational markers (KRAS, BRAF, MSI) and the Consensus Molecular Subtypes (CMS), providing a cross-validated perspective on its therapeutic potential.
Comparative Efficacy of this compound in CRC Subtypes
The efficacy of this compound has been primarily evaluated in large, randomized, double-blind, placebo-controlled phase III clinical trials, most notably the CORRECT and CONCUR studies. These trials have provided valuable data on the drug's performance in broad patient populations and, through subgroup analyses, in specific molecularly defined cohorts.
Efficacy Based on Mutational Status
The CORRECT trial investigated the efficacy of this compound in patients with mCRC, with a prespecified analysis of outcomes based on KRAS mutational status.[1][2] The CONCUR trial, which focused on an Asian patient population, also provided data on KRAS subgroups.[3][4]
Table 1: Efficacy of this compound in KRAS Wild-Type vs. KRAS Mutant mCRC (CORRECT Trial)
| Efficacy Endpoint | KRAS Wild-Type (this compound) | KRAS Wild-Type (Placebo) | Hazard Ratio (95% CI) | KRAS Mutant (this compound) | KRAS Mutant (Placebo) | Hazard Ratio (95% CI) |
| Median Overall Survival (OS) | 7.3 months | 5.0 months | 0.653 (0.476-0.895) | 6.2 months | 5.1 months | 0.867 (0.670-1.123) |
| Median Progression-Free Survival (PFS) | 2.0 months | 1.8 months | 0.475 (0.362-0.623) | 1.9 months | 1.7 months | 0.525 (0.425-0.649) |
Data sourced from the CORRECT trial as reported at the 2012 ASCO Annual Meeting.[1]
Table 2: Overall Efficacy of this compound in the CORRECT and CONCUR Trials
| Efficacy Endpoint | CORRECT Trial (this compound) | CORRECT Trial (Placebo) | Hazard Ratio (95% CI) / p-value | CONCUR Trial (this compound) | CONCUR Trial (Placebo) | Hazard Ratio (95% CI) / p-value |
| Median Overall Survival (OS) | 6.4 months | 5.0 months | 0.77 (0.64-0.94); p=0.0052 | 8.8 months | 6.3 months | 0.55 (0.40-0.77); p=0.00016 |
| Median Progression-Free Survival (PFS) | 1.9 months | 1.7 months | 0.49 (0.42-0.58); p<0.0001 | 3.2 months | 1.7 months | 0.31 (0.22-0.44); p<0.0001 |
| Objective Response Rate (ORR) | 1.0% | 0.4% | p=0.19 | 4% | 0% | - |
| Disease Control Rate (DCR) | 41% | 15% | p<0.0001 | 51% | 7% | p<0.0001 |
Data sourced from the CORRECT and CONCUR trial publications.[5][6][7][8]
Subgroup analyses for BRAF mutations and microsatellite instability (MSI) status in the pivotal trials were limited due to the low prevalence of these alterations in the study populations.[9] However, some studies suggest that this compound's benefit is observed irrespective of these mutations. The REGONIVO trial, a phase Ib study, showed an overall response rate of 36% for the combination of this compound and nivolumab in CRC patients, with 33% in those with microsatellite stable (MSS) disease.[10]
Efficacy Based on Consensus Molecular Subtypes (CMS)
Exploratory analyses of the CORRECT trial have investigated the efficacy of this compound across different Consensus Molecular Subtypes. These subtypes (CMS1-4) are characterized by distinct gene expression patterns. An analysis of 281 patients from the CORRECT trial showed a greater progression-free survival benefit for this compound in a 'high-risk' subgroup (C4 + C6, based on a different classification system that has some overlap with CMS4).[11]
Table 3: Progression-Free Survival Benefit of this compound in Gene Expression-Defined Subgroups (CORRECT Trial)
| Subgroup | Hazard Ratio (HR) for PFS (95% CI) | p-value |
| 'High-risk' (C4 + C6) | 0.10 (0.02 - 0.35) | 0.0009 |
| 'Low-risk' (C1+C2+C3+C5) | 0.58 (0.44 - 0.77) | 0.002 |
Data from an exploratory analysis of the CORRECT trial.[11] Further research is ongoing to validate these findings with the more standardized CMS classification.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy are provided below.
Clinical Trial Protocol (CORRECT and CONCUR)
-
Study Design: The CORRECT and CONCUR trials were randomized, double-blind, placebo-controlled, multicenter, phase III studies.[5][6]
-
Patient Population: Patients with metastatic colorectal cancer who had progressed after all approved standard therapies.[5][6]
-
Randomization and Treatment: Patients were randomized in a 2:1 ratio to receive either this compound (160 mg orally once daily for the first 3 weeks of each 4-week cycle) plus best supportive care (BSC), or placebo plus BSC.[5][6]
-
Endpoints: The primary endpoint was Overall Survival (OS). Secondary endpoints included Progression-Free Survival (PFS), Objective Response Rate (ORR), and Disease Control Rate (DCR).[5][6]
-
Tumor Assessment: Tumor response was assessed by investigators according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[2]
Preclinical Experimental Protocols
-
Cell Seeding: CRC cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound (or vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
-
Protein Extraction: this compound-treated and control CRC cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-ERK, p-AKT, VEGFR) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[12]
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting CRC patients undergoing surgery.
-
Implantation: A small fragment (2-3 mm³) of the tumor tissue is surgically implanted subcutaneously into the flank of an immunodeficient mouse (e.g., NOD/SCID).[13]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers.
-
Passaging: Once the tumor reaches a certain size (e.g., 1000-1500 mm³), it is excised and can be passaged to subsequent mice for expansion of the PDX model.[13]
-
Animal Model: An orthotopic or subcutaneous CRC tumor model is established in mice.
-
Treatment: Mice are treated with this compound or a vehicle control.
-
Dynamic Contrast-Enhanced MRI (DCE-MRI): To non-invasively assess tumor vascularization and perfusion, DCE-MRI can be performed at baseline and after treatment.[14]
-
Immunohistochemistry (IHC): Tumors are harvested, fixed, and paraffin-embedded. Sections are stained with antibodies against endothelial cell markers such as CD31 to quantify microvessel density.
Visualizations
Signaling Pathways Targeted by this compound
This compound's multi-kinase inhibitory action.
Experimental Workflow for Preclinical Efficacy Testing
Workflow for preclinical evaluation of this compound.
Logical Relationship of CRC Subtypes and this compound Efficacy
CRC subtypes and their relation to this compound efficacy.
References
- 1. This compound Lengthens Survival in Colorectal Cancer With KRAS Mutations | MDedge [mdedge.com]
- 2. kanser.org [kanser.org]
- 3. This compound in Chinese patients with metastatic colorectal cancer: Subgroup analysis of the phase 3 CONCUR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Efficacy and safety of this compound for the treatment of metastatic colorectal cancer in routine clinical practice: results from a Spanish hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. targetedonc.com [targetedonc.com]
- 9. This compound Benefit in Colorectal Cancer Not Dependent on Mutations [theoncologynurse.com]
- 10. Not only for MSI-H! A combination of two approved drugs is in Phase III trial for MSS colorectal cancer - TRIAL-IN Pharma [trial-in.com]
- 11. ascopubs.org [ascopubs.org]
- 12. This compound Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. aacrjournals.org [aacrjournals.org]
Regorafenib's Synergistic Power: A Comparative Guide to Chemotherapy Combinations
For Immediate Release
A deep dive into the synergistic effects of the multi-kinase inhibitor regorafenib with traditional chemotherapy agents reveals promising potential for enhanced anti-cancer activity. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound in combination with various chemotherapy regimens, supported by preclinical data and detailed experimental protocols.
This compound, an oral multi-kinase inhibitor, has demonstrated significant efficacy in treating various cancers by targeting key pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1] Preclinical and clinical studies have increasingly pointed towards a synergistic relationship between this compound and conventional chemotherapy agents, suggesting that these combinations could offer improved therapeutic outcomes over monotherapy. This guide synthesizes available data to elucidate the validation and mechanisms of these synergistic effects.
Quantitative Analysis of Synergism
The synergistic potential of combining this compound with chemotherapy has been quantified in preclinical studies using metrics such as the half-maximal inhibitory concentration (IC50) and the Combination Index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism.
This compound and 5-Fluorouracil (5-FU)
In vitro studies on human colorectal cancer (CRC) cell lines have demonstrated a clear synergistic effect when this compound is combined with 5-FU. The combination has shown efficacy in cell lines with various genetic backgrounds, including KRAS and BRAF mutations.[2]
| Cell Line | This compound IC50 (μM)[2] | 5-FU IC50 (μM)[2] | Combination Index (CI)[2] |
| HCT116 (p53 wt) | 5.8 | 3.9 | < 1 (Synergistic) |
| HCT116 (p53-/-) | 7.2 | 4.5 | < 1 (Synergistic) |
| HT29 | 8.5 | 5.2 | < 1 (Synergistic) |
| SW480 | 9.1 | 6.8 | < 1 (Synergistic) |
This compound and Irinotecan
This compound and FOLFOX/FOLFIRI Regimens
Clinical studies have explored the combination of this compound with standard chemotherapy regimens like FOLFOX (5-FU, leucovorin, oxaliplatin) and FOLFIRI. A phase Ib study found that this compound could be safely administered with both FOLFOX and FOLFIRI with manageable toxicities.[2] While these clinical studies focus primarily on safety and efficacy in patients, the underlying preclinical data suggests that the observed benefits may be rooted in synergistic interactions.
Unveiling the Mechanism of Synergy
The synergistic effect of this compound with chemotherapy appears to be multifactorial, primarily revolving around the induction of apoptosis and the inhibition of key survival pathways.
A crucial mechanism identified is the this compound-induced suppression of the anti-apoptotic proteins Mcl-1 and Bcl-xL.[2] Chemotherapy drugs like 5-FU and irinotecan induce DNA damage, which triggers apoptotic signals. However, cancer cells can often evade this by upregulating survival proteins like Mcl-1 and Bcl-xL. By downregulating these proteins, this compound lowers the threshold for apoptosis, making cancer cells more susceptible to the cytotoxic effects of chemotherapy.
The following diagram illustrates the proposed synergistic mechanism:
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
In Vitro Cell Viability and Synergy Analysis
Objective: To determine the IC50 values of individual drugs and the synergistic effect of their combination.
Protocol:
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT116, HT29, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: this compound and chemotherapy agents (e.g., 5-FU) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with either a single agent or a combination of this compound and the chemotherapeutic drug at various concentrations.
-
Viability Assay: After a 48-72 hour incubation period, cell viability is assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: IC50 values are calculated from the dose-response curves for each drug. The Combination Index (CI) is calculated using software like CompuSyn, based on the Chou-Talalay method, to determine the nature of the drug interaction (synergism, additive effect, or antagonism).[2]
The workflow for this experimental protocol is outlined below:
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound and chemotherapy combinations in a living organism.
Protocol:
-
Animal Models: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human colorectal cancer cells or patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into different treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy).
-
Treatment Administration: this compound is typically administered orally, while chemotherapy agents like irinotecan are administered via intraperitoneal injection, following established dosing schedules.[3]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumor weight and other relevant biomarkers can be analyzed post-euthanasia.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analyses are performed to compare the anti-tumor efficacy between the different groups.
Conclusion
The evidence presented in this guide strongly supports the synergistic interaction between this compound and various chemotherapy agents, particularly in the context of colorectal cancer. The downregulation of anti-apoptotic proteins Mcl-1 and Bcl-xL by this compound appears to be a key mechanism sensitizing cancer cells to chemotherapy-induced apoptosis. These findings provide a solid rationale for the continued clinical investigation of this compound-chemotherapy combination therapies. Further research is warranted to explore these synergistic effects in other cancer types and to identify predictive biomarkers to select patients who are most likely to benefit from these combination regimens.
References
- 1. Evolution of this compound from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound with a fluoropyrimidine for metastatic colorectal cancer after progression on multiple 5-FU-containing combination therapies and this compound monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (BAY 73-4506): antitumor and antimetastatic activities in preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FOLFIRI and this compound combination therapy with dose escalation of irinotecan as fourth-line treatment for patients with metastatic colon cancer according to UGT1A1 genotyping - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of Regorafenib and Lenvatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regorafenib and lenvatinib are multi-kinase inhibitors (MKIs) that have demonstrated significant clinical efficacy in various malignancies. Beyond their direct anti-proliferative and anti-angiogenic effects, a growing body of evidence highlights their profound immunomodulatory capabilities. This guide provides a comprehensive comparison of the immunomodulatory effects of this compound and lenvatinib, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways to aid researchers and drug development professionals in understanding their distinct mechanisms of action.
Comparative Analysis of Immunomodulatory Effects
Both this compound and lenvatinib reshape the tumor microenvironment (TME) from an immunosuppressive to an immune-permissive state, albeit through overlapping and distinct mechanisms. The following sections and tables summarize their effects on key components of the anti-tumor immune response.
Effects on Immune Cell Populations
This compound and lenvatinib exert diverse effects on various immune cell populations within the TME, influencing their abundance, phenotype, and function.
| Immune Cell Type | This compound Effects | Lenvatinib Effects |
| CD8+ T Cells (CTLs) | Promotes infiltration into tumor tissues.[1] Enhances activation and effector function.[2] | Increases the percentage of activated CD8+ T cells secreting IFN-γ and Granzyme B.[3][4] |
| Regulatory T Cells (Tregs) | Significantly reduces Treg infiltration in the TME.[1] | Reduces the proportion of Tregs.[5] |
| Tumor-Associated Macrophages (TAMs) | Promotes repolarization from an M2-like (pro-tumor) to an M1-like (anti-tumor) phenotype.[1][6] Reduces the abundance of TAMs in a dose-dependent manner by inhibiting CSF1R.[6] | Decreases the percentage of TAMs.[3][4] |
| Natural Killer (NK) Cells | Activates NK cells.[1][6] | Enhances tumor infiltration and activation of NK cells.[7][8][9] Increases the proportion of peripheral NK cells.[10] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Inhibits MDSCs.[1][6] | Reduces MDSCs. |
| Cancer-Associated Fibroblasts (CAFs) | Inhibits CAFs.[1][6] | No significant direct effects reported in the reviewed literature. |
Effects on Cytokine Profiles
The immunomodulatory activity of these MKIs is also reflected in the altered cytokine milieu within the TME and systemically.
| Cytokine | This compound-Induced Changes | Lenvatinib-Induced Changes |
| Pro-inflammatory / Anti-tumor Cytokines | IFN-γ: Increased intratumoral levels.[11] | IL-2, IL-5, IFN-γ: Increased serum levels.[12] |
| Anti-inflammatory / Pro-tumor Cytokines | TGF-β, TNF-α, VEGF, CCL-2, CCL-5: Higher basal levels in non-responders.[13] | IL-6, IL-10, TNF-α, TNF-β: Decreased serum levels.[12] |
Signaling Pathways
The immunomodulatory effects of this compound and lenvatinib are underpinned by their ability to inhibit multiple receptor tyrosine kinases (RTKs) and downstream signaling pathways.
This compound Signaling
This compound's immunomodulatory effects are mediated through the inhibition of key kinases such as VEGFR, TIE2, CSF1R, and the RET-Src axis.[1] Inhibition of CSF1R, for instance, directly impacts TAMs, while VEGFR and TIE2 inhibition normalizes tumor vasculature, facilitating immune cell infiltration.[1]
Lenvatinib Signaling
Lenvatinib primarily targets VEGFR and FGFR signaling pathways.[14] Inhibition of these pathways not only exerts anti-angiogenic effects but also alleviates the immunosuppressive TME, for instance by reducing TAMs and increasing activated CD8+ T cells.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the immunomodulatory effects of this compound and lenvatinib.
In Vivo Murine Syngeneic Tumor Models
This experimental workflow is fundamental for assessing the in vivo anti-tumor and immunomodulatory efficacy of the compounds.
Protocol:
-
Cell Culture: Murine cancer cell lines (e.g., CT26 or MC38 for colorectal cancer) are cultured under standard conditions.[11]
-
Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^5) are subcutaneously or orthotopically implanted into syngeneic mice (e.g., BALB/c or C57BL/6).[11][15]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Drug Administration: Once tumors reach a specified volume (e.g., ~60 mm³), mice are randomized into treatment groups.[11] this compound is typically administered orally at doses ranging from 3 to 30 mg/kg/day.[11][16] Lenvatinib is also administered orally, with doses often around 10 mg/kg/day.[3][17]
-
Sample Collection: At the end of the treatment period, tumors, spleens, and blood are harvested for downstream analysis.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine significance.
Flow Cytometry for Immune Cell Profiling
Flow cytometry is a crucial technique for quantifying and phenotyping immune cell populations within the TME.
Protocol:
-
Single-Cell Suspension: Harvested tumors are mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies specific for various immune cell surface and intracellular markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cells; F4/80, CD11b, CD206 for macrophages).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The percentage and absolute number of different immune cell populations are determined using gating strategies in flow cytometry analysis software.
Luminex Assay for Cytokine Analysis
The Luminex assay allows for the simultaneous quantification of multiple cytokines from a small sample volume.[18][19][20]
Protocol:
-
Sample Preparation: Serum, plasma, or tumor lysates are prepared and diluted as required.[21]
-
Assay Procedure: Samples are incubated with a mixture of antibody-coupled magnetic beads, with each bead type specific for a particular cytokine.
-
Detection: A biotinylated detection antibody and a streptavidin-phycoerythrin (PE) reporter are added.
-
Data Acquisition: The plate is read on a Luminex analyzer, which identifies each bead and quantifies the PE signal.
-
Data Analysis: Cytokine concentrations are calculated based on a standard curve.[18]
Conclusion
Both this compound and lenvatinib demonstrate significant immunomodulatory properties that contribute to their anti-tumor efficacy. This compound appears to have a broader impact on the cellular components of the TME, notably affecting TAMs, Tregs, MDSCs, and CAFs. Lenvatinib, while also impacting TAMs and Tregs, shows a pronounced effect on activating CD8+ T cells and NK cells. The choice between these agents in a research or clinical setting may depend on the specific immunological characteristics of the tumor and the desired therapeutic outcome. Further head-to-head studies under identical experimental conditions are warranted to delineate their comparative immunomodulatory potency more definitively.
References
- 1. Immunomodulatory effects of this compound: Enhancing the efficacy of anti-PD-1/PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lenvatinib plus anti-PD-1 antibody combination treatment activates CD8+ T cells through reduction of tumor-associated macrophage and activation of the interferon pathway | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Lenvatinib promotes antitumor immunity by enhancing the tumor infiltration and activation of NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenvatinib promotes antitumor immunity by enhancing the tumor infiltration and activation of NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The immunomodulatory activity of lenvatinib prompts the survival of patients with advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lenvatinib dose, efficacy, and safety in the treatment of multiple malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antitumor effects of this compound and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lenvatinib plus anti-PD-1 antibody combination treatment activates CD8+ T cells through reduction of tumor-associated macrophage and activation of the interferon pathway | PLOS One [journals.plos.org]
- 18. Luminex xMAP Assay to Quantify Cytokines in Cancer Patient Serum | Springer Nature Experiments [experiments.springernature.com]
- 19. bmgrp.eu [bmgrp.eu]
- 20. Luminex xMAP Technology Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 21. resources.rndsystems.com [resources.rndsystems.com]
A Preclinical Head-to-Head Comparison of Regorafenib and TAS-102 in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the preclinical performance of two key therapies for metastatic colorectal cancer (mCRC), regorafenib and TAS-102 (trifluridine/tipiracil). The following sections detail their mechanisms of action, comparative efficacy in vitro and in vivo, and the experimental protocols used to generate this data.
Mechanisms of Action: A Tale of Two Strategies
This compound and TAS-102 employ fundamentally different strategies to combat tumor growth. This compound is a multi-kinase inhibitor, targeting various signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1] In contrast, TAS-102 is a cytotoxic agent, a combination of the thymidine-based nucleic acid analog trifluridine (FTD) and the thymidine phosphorylase inhibitor tipiracil hydrochloride (TPI), which leads to DNA damage.[2][3]
This compound: A Multi-Pronged Attack on Tumor Signaling
This compound exerts its anti-tumor effects by inhibiting a range of kinases critical for tumor progression. Its primary mechanism is the inhibition of vascular endothelial growth factor receptors (VEGFRs), which are key drivers of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] By blocking VEGFRs, this compound effectively chokes off the tumor's blood supply. Additionally, it targets other kinases involved in tumor cell proliferation and survival, such as RAF, KIT, and PDGFR.[4][5]
TAS-102: Disrupting the Blueprint of Cancer Cells
The primary cytotoxic component of TAS-102 is trifluridine (FTD), which, after being phosphorylated within the cell, is incorporated into DNA.[3] This incorporation leads to DNA dysfunction and the induction of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[2] The second component, tipiracil (TPI), plays a crucial role by inhibiting thymidine phosphorylase, the enzyme that degrades FTD. This inhibition increases the bioavailability of FTD, allowing for more effective DNA incorporation.[3]
In Vitro Efficacy: A Mixed Picture
Direct head-to-head comparisons of this compound and TAS-102 in the same panel of colorectal cancer cell lines are limited in the published literature. However, data from various studies provide insights into their relative potencies.
| Cell Line | This compound IC50 (µM) | TAS-102 (FTD) IC50 (µM) | Reference |
| HCT116 (p53 wt) | ~5 | Not Reported | [2] |
| HCT116 (p53 -/-) | ~5 | Not Reported | [2] |
| HT29 | ~10 | Not Reported | [2] |
| SW480 | Not Reported | Not Reported | |
| DLD1 | Not Reported | Not Reported |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, assay duration, and the specific viability assay used.
In Vivo Efficacy: A Direct Xenograft Challenge
A key preclinical study by Zhang et al. (2024) provides a direct comparison of this compound and TAS-102 monotherapy in several colorectal cancer xenograft models.[2] The data from this study demonstrates that both agents significantly inhibit tumor growth compared to vehicle controls.
| Xenograft Model (Cell Line) | Treatment | Mean Tumor Volume (mm³) at Day 21 (approx.) | Percent Tumor Growth Inhibition (%) |
| HCT116 (p53 wt) | Vehicle | ~1200 | - |
| This compound (10 mg/kg) | ~400 | ~67% | |
| TAS-102 (75 mg/kg) | ~600 | ~50% | |
| LS513 (p53 wt) | Vehicle | ~1000 | - |
| This compound (10 mg/kg) | ~300 | ~70% | |
| TAS-102 (75 mg/kg) | ~500 | ~50% | |
| HT29 (p53 mut) | Vehicle | ~1500 | - |
| This compound (10 mg/kg) | ~700 | ~53% | |
| TAS-102 (75 mg/kg) | ~900 | ~40% | |
| SW480 (p53 mut) | Vehicle | ~1800 | - |
| This compound (10 mg/kg) | ~800 | ~56% | |
| TAS-102 (75 mg/kg) | ~1100 | ~39% | |
| DLD1 (p53 mut) | Vehicle | ~1600 | - |
| This compound (10 mg/kg) | ~750 | ~53% | |
| TAS-102 (75 mg/kg) | ~1000 | ~38% |
Data is estimated from graphical representations in Zhang et al. (2024) and may not be exact.[2]
These findings suggest that in the preclinical xenograft models tested, this compound monotherapy demonstrated a greater degree of tumor growth inhibition compared to TAS-102 monotherapy at the specified doses.[2]
Experimental Protocols
The following are representative protocols for in vivo xenograft studies with this compound and TAS-102, based on published literature.
General Xenograft Model Protocol
This compound Administration Protocol
-
Cell Lines and Implantation: 2-5 x 10^6 colorectal cancer cells (e.g., HCT116, HT-29) are injected subcutaneously into the flank of each mouse.[4][6]
-
Treatment Initiation: Treatment begins when tumors reach a volume of approximately 100-150 mm³.[4]
-
Dosing and Administration: this compound is typically administered by oral gavage at doses ranging from 10 to 30 mg/kg, once daily.[4][5] The drug is often formulated in a vehicle such as Cremophor EL/ethanol/water.[4]
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week.[6]
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be processed for biomarker analysis (e.g., immunohistochemistry for angiogenesis markers like CD31).[6]
TAS-102 Administration Protocol
-
Cell Lines and Implantation: 1-5 x 10^6 colorectal cancer cells (e.g., KM20c) are injected subcutaneously or intraperitoneally.[3]
-
Treatment Initiation: Treatment typically starts the day after tumor cell implantation or when tumors become palpable.[3]
-
Dosing and Administration: TAS-102 is administered orally, often twice daily, at a dose of 150 mg/kg/day (based on the FTD component).[3] The dosing schedule can mimic the clinical regimen of 5 days of treatment followed by a 2-day rest period.[7]
-
Monitoring: Tumor volume and body weight are measured regularly. For survival studies, mice are monitored until a predefined endpoint.[3]
-
Endpoint: In addition to tumor growth inhibition, the level of FTD incorporation into tumor DNA can be measured as a key pharmacodynamic marker.[3]
Conclusion
In preclinical models of colorectal cancer, both this compound and TAS-102 demonstrate significant anti-tumor activity as single agents. The available head-to-head in vivo data suggests that this compound may offer a greater degree of tumor growth inhibition.[2] Their distinct mechanisms of action—multi-kinase inhibition for this compound and DNA damage for TAS-102—provide a strong rationale for their use in different clinical scenarios and for the investigation of their combination, which has shown synergistic effects in several preclinical studies.[2][8] This guide provides a foundation for researchers to understand the preclinical characteristics of these two important agents in the management of colorectal cancer.
References
- 1. Molecular insight of this compound treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synergizes with TAS102 against multiple gastrointestinal cancers and overcomes cancer stemness, trifluridine-induced angiogenesis, ERK1/2 and STAT3 signaling regardless of KRAS or BRAF mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repeated oral dosing of TAS-102 confers high trifluridine incorporation into DNA and sustained antitumor activity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Effects on Human Colon Carcinoma Xenografts Monitored by Dynamic Contrast-Enhanced Computed Tomography with Immunohistochemical Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. gioncologynow.com [gioncologynow.com]
Validating the Role of PUMA in Regorafenib-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of regorafenib's performance in inducing apoptosis through the p53-upregulated modulator of apoptosis (PUMA) pathway, relative to other multi-kinase inhibitors. Experimental data is presented to objectively evaluate its efficacy and underlying mechanisms.
Introduction to this compound and PUMA-Mediated Apoptosis
This compound is an oral multi-kinase inhibitor that targets various kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] A key mechanism of its antitumor activity is the induction of apoptosis, or programmed cell death.[3][4] Emerging evidence has highlighted the critical role of PUMA, a BH3-only protein of the Bcl-2 family, in mediating this compound-induced apoptosis in colorectal cancer (CRC).[3][4]
This compound induces PUMA expression in CRC cells independently of their p53 status.[3][4] The signaling cascade involves the inhibition of the Ras/Raf/MEK/ERK pathway, which leads to the activation of glycogen synthase kinase 3β (GSK3β) and subsequent activation of the NF-κB pathway, a direct transcriptional activator of PUMA.[3][4] Upregulated PUMA then translocates to the mitochondria, where it antagonizes anti-apoptotic Bcl-2 family proteins, leading to the activation of Bax and Bak, mitochondrial dysfunction, and ultimately, caspase activation and apoptosis.[3]
Comparative Performance of Multi-Kinase Inhibitors in PUMA-Mediated Apoptosis
Several multi-kinase inhibitors have been shown to induce apoptosis through the PUMA pathway. This section compares the efficacy of this compound with its structural analog sorafenib, as well as with sunitinib and pazopanib, in the context of PUMA-dependent cell death in colorectal cancer models.
In Vitro Apoptosis Induction
The following table summarizes the quantitative data on apoptosis induction by different multi-kinase inhibitors in colorectal cancer cell lines. The data is derived from studies employing nuclear staining assays (e.g., Hoechst 33258) and Annexin V/PI flow cytometry.
| Drug | Cell Line | Concentration | Treatment Duration | Apoptosis (% of cells) | PUMA Dependence | Reference |
| This compound | HCT116 (WT) | 40 µM | 48 hours | ~35% | Yes | [3] |
| HCT116 (PUMA-KO) | 40 µM | 48 hours | ~5% | Yes | [3] | |
| DLD1 (WT) | 40 µM | 48 hours | ~25% | Yes | [5] | |
| DLD1 (PUMA-KO) | 40 µM | 48 hours | ~5% | Yes | [5] | |
| Sorafenib | HCT116 (WT) | 25 µM | 24 hours | ~40% (late apoptosis) | Yes | [6] |
| HCT116 (p53-/-) | 25 µM | 24 hours | ~60% (late apoptosis) | Yes | [6] | |
| Sunitinib | HCT116 (WT) | 15 µM | 48 hours | ~40% | Yes | [7][8] |
| HCT116 (PUMA-KO) | 15 µM | 48 hours | ~10% | Yes | [7][8] | |
| Pazopanib | HCT116 | 20 µM | 48 hours | Significant increase | Yes | [9] |
In Vivo Antitumor Efficacy
Xenograft models are crucial for validating the in vivo relevance of PUMA in the antitumor activity of these inhibitors. The following table presents data on tumor growth inhibition.
| Drug | Xenograft Model | Dosing | Treatment Duration | Tumor Volume Reduction | PUMA Dependence | Reference |
| This compound | HCT116 (WT) | 30 mg/kg/day | 10 days | Significant | Yes | [10] |
| HCT116 (PUMA-KO) | 30 mg/kg/day | 10 days | Abrogated | Yes | [10] | |
| Sorafenib | HCT116 (WT) | 25 mg/kg/day | 7 days | Significant | Yes | [11] |
| HCT116 (PUMA-KO) | 25 mg/kg/day | 7 days | Suppressed | Yes | [11] | |
| Sunitinib | HCT116 (WT) | 40 mg/kg/day | 14 days | Significant | Yes | [7] |
| HCT116 (PUMA-KO) | 40 mg/kg/day | 14 days | Significantly suppressed | Yes | [7] | |
| Pazopanib | HCT116 | Not Specified | Not Specified | Highly suppressed | Yes | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound-induced PUMA-mediated apoptosis signaling pathway.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Western Blot for PUMA Expression
Objective: To detect and quantify the expression levels of PUMA protein in cancer cells following treatment with multi-kinase inhibitors.
Protocol:
-
Cell Lysis:
-
Culture colorectal cancer cells (e.g., HCT116, DLD1) to 70-80% confluency.
-
Treat cells with the desired concentration of the multi-kinase inhibitor or vehicle control for the specified duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PUMA overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize by autoradiography or a digital imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Protocol:
-
Cell Preparation:
-
Seed and treat cells with the multi-kinase inhibitor as described for the Western blot protocol.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., FITC) and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in situ.
Protocol:
-
Sample Preparation:
-
For cell cultures, grow cells on coverslips and treat as required.
-
For tissue sections, use paraffin-embedded xenograft tumor samples.
-
-
Fixation and Permeabilization:
-
Fix the cells or deparaffinized tissue sections with 4% paraformaldehyde.
-
Permeabilize the samples with 0.1% Triton X-100 in 0.1% sodium citrate.
-
-
TUNEL Reaction:
-
Incubate the samples with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, in a humidified chamber at 37°C for 1 hour.
-
-
Analysis:
-
Wash the samples to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Colorectal Cancer Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of multi-kinase inhibitors.
Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of human colorectal cancer cells (e.g., 4 x 10^6 HCT116 cells) into the flanks of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the multi-kinase inhibitor (e.g., this compound at 30 mg/kg) or vehicle control daily by oral gavage for the specified duration.
-
-
Monitoring and Endpoint:
-
Measure the tumor volume regularly using calipers.
-
Monitor the body weight and general health of the mice.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, TUNEL assay).
-
Conclusion
The experimental data strongly supports a critical role for PUMA in mediating this compound-induced apoptosis in colorectal cancer. The induction of PUMA by this compound is a robust and p53-independent process, making it a potentially valuable biomarker for predicting treatment response. Comparative analysis reveals that other multi-kinase inhibitors, such as sorafenib, sunitinib, and pazopanib, also leverage the PUMA-dependent apoptotic pathway, suggesting a common mechanism of action for this class of drugs. However, the upstream signaling pathways leading to PUMA induction can differ, which may have implications for drug efficacy in different cancer subtypes and for the development of rational combination therapies. Further research is warranted to explore these nuances and to translate these preclinical findings into improved clinical outcomes for cancer patients.
References
- 1. This compound enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of this compound from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits colorectal tumor growth through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits colorectal tumor growth through PUMA-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]
- 7. The Multi-Targeted Kinase Inhibitor Sunitinib Induces Apoptosis in Colon Cancer Cells via PUMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pazopanib, a novel multi-kinase inhibitor, shows potent antitumor activity in colon cancer through PUMA-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Regorafenib
The following provides essential safety and logistical information for the proper disposal of Regorafenib, tailored for researchers, scientists, and drug development professionals. These procedural, step-by-step guidelines are designed to ensure a safe laboratory environment and maintain regulatory compliance.
This compound is a potent oral multikinase inhibitor and requires meticulous handling and disposal to mitigate risks of exposure and environmental contamination.[1] Materials contaminated with this compound should be managed as hazardous waste from generation to final disposal.
Hazard and Transport Information
For safe handling and transport of this compound waste, it is crucial to be aware of its classification.
| Category | Classification | Details | Citations |
| Hazard Class | Specific target organ toxicity – repeated exposure | Category 1 | [2] |
| Hazardous to the aquatic environment, short-term (Acute) | Category Acute 1 (Very toxic to aquatic life) | [2][3] | |
| Hazardous to the aquatic environment, long-term (Chronic) | Category Chronic 1 (Very toxic to aquatic life with long lasting effects) | [2][3] | |
| Reproductive toxicity | Category 1B (May damage fertility or the unborn child) | [3] | |
| Transport Information | UN Number | UN 3077 | |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure the following PPE is worn to prevent exposure:
-
Gloves: Double pair of latex or nitrile gloves.[4]
-
Eye Protection: Safety glasses, goggles, or a face shield.[4][5]
-
Protective Clothing: A lab coat, scrubs, or a suit.[4]
-
Respiratory Protection: An N100 respirator may be necessary if engineering controls like a fume hood are unavailable, especially when handling powders.[4]
2. Waste Segregation and Containment: Proper segregation at the point of generation is critical.
-
Unused/Expired this compound: All unused or expired this compound, including empty containers, must be treated as hazardous waste.[4]
-
Contaminated Materials: All items that have come into contact with this compound, such as pipette tips, flasks, bench paper, and PPE, must be segregated as hazardous waste.
-
Sharps: Used syringes and needles should be placed directly into an approved sharps container without being crushed or recapped.[6]
-
Containers: Place all this compound waste into designated, sealed, and clearly labeled plastic containers.[2][6]
3. Spill Management: In case of a spill, follow these procedures:
-
Alert personnel in the immediate area.[6]
-
Wearing appropriate PPE, cover liquid spills with an absorbent material. For powder spills, gently cover with a damp absorbent pad to prevent dust from becoming airborne.
-
Clean the spill area thoroughly. The non-recoverable remainder can be washed with a sodium hypochlorite solution.
-
Collect all cleanup materials and dispose of them as hazardous waste.[2]
4. Storage:
-
Store all hazardous waste containers in a secure, designated, and locked-up area with limited access while awaiting disposal.[2]
5. Final Disposal:
-
The ultimate disposal of this compound waste should be handled by a licensed hazardous material disposal company.[5]
-
The recommended method for disposal is controlled incineration in an incinerator equipped with an afterburner and scrubber.[5]
-
Discharge into the environment must be strictly avoided.[2]
-
Ensure that all disposal activities comply with applicable federal, state, and local laws and regulations.[2]
6. Packaging Disposal:
-
Contaminated packaging can be triple-rinsed (or equivalent). The rinsate should be collected and treated as hazardous waste.[2]
-
After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling if permissible by local regulations.[2]
Experimental Protocols
The search results did not yield specific experimental protocols for the degradation or disposal of this compound. The provided guidelines are based on standard hazardous waste management procedures as outlined in Safety Data Sheets and chemical safety recommendations.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Management of this compound-related toxicities: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. nordicbiosite.com [nordicbiosite.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
